molecular formula C3H3ClO2 B154032 Vinyl chloroformate CAS No. 5130-24-5

Vinyl chloroformate

Cat. No.: B154032
CAS No.: 5130-24-5
M. Wt: 106.51 g/mol
InChI Key: PQLFROTZSIMBKR-UHFFFAOYSA-N
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Description

Vinyl chloroformate is a versatile organic intermediate valued in research for its highly reactive vinyl group and chloroformate moiety, enabling precise chemical synthesis and polymer functionalization . A significant area of application is in the development of biomedical devices, where it serves as a crucial starting material for synthesizing key monomers used in the production of hydrogel contact lenses . Compared to traditional (meth)acrylate monomers, polymers derived from vinyl esters and carbonates like those from this compound can exhibit significantly lower cytotoxicity, making them promising candidates for tissue engineering and other biomedical applications . In pharmaceutical research, it acts as a key intermediate for constructing active pharmaceutical ingredients (APIs), facilitating the formation of complex molecular structures that can improve drug efficacy and bioavailability . Within materials science, this compound is employed to create specialty polymers with tailored properties, such as enhanced thermal stability and chemical resistance, which are beneficial for automotive and electronics components . It also functions as an effective crosslinking agent in coatings and adhesives, improving their adhesion and durability for industrial and construction uses . Furthermore, its reactivity is leveraged in agrochemical research for the efficient synthesis of pesticides and herbicides, supporting the development of compounds with lower environmental impact . Kinetic studies evaluating its solvolytic mechanisms show it reacts significantly faster than similar compounds like allyl chloroformate, which is critical for researchers designing and optimizing reaction conditions in various solvents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethenyl carbonochloridate
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InChI

InChI=1S/C3H3ClO2/c1-2-6-3(4)5/h2H,1H2
Source PubChem
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InChI Key

PQLFROTZSIMBKR-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H3ClO2
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Related CAS

29464-53-7
Record name Carbonochloridic acid, ethenyl ester, homopolymer
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DSSTOX Substance ID

DTXSID30199299
Record name Vinyl chloroformate
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Molecular Weight

106.51 g/mol
Source PubChem
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Vinyl chloroformate
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Vapor Pressure

45.5 [mmHg]
Record name Vinyl chloroformate
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CAS No.

5130-24-5
Record name Ethenyl carbonochloridate
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Record name Vinyl chloroformate
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Record name Vinyl chloroformate
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Record name Vinyl chloroformate
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Record name VINYL CHLOROFORMATE
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Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of Vinyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl chloroformate (VCF), with the chemical formula C₃H₃ClO₂, is a highly reactive and versatile organic compound. Structurally, it is the ester of chloroformic acid and vinyl alcohol. Its unique combination of a vinyl group and a chloroformate functional group makes it a valuable reagent in organic synthesis, particularly for the introduction of the vinyloxycarbonyl protecting group and in the N-dealkylation of tertiary amines. This technical guide provides a comprehensive overview of the core chemical properties, structure, reactivity, and handling of this compound, tailored for professionals in research and drug development.

Chemical Structure

This compound consists of a planar vinyl group attached to an oxygen atom, which is in turn bonded to a carbonyl group and a chlorine atom. The electron-withdrawing nature of the chloroformate group significantly influences the reactivity of the vinyl moiety.

Figure 1: Molecular structure of this compound.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid with a pungent odor. It is highly flammable and toxic. A summary of its key physical and chemical properties is provided in the table below.

PropertyValueReference(s)
Molecular Formula C₃H₃ClO₂
Molecular Weight 106.51 g/mol
Boiling Point 68-69 °C at 735 mmHg
Melting Point Not available
Density 1.166 g/mL at 20 °C
Refractive Index (n²⁰/D) 1.41
Vapor Pressure 0.88 psi (20 °C)
Flash Point -4 °C (closed cup)
Solubility Reacts with water. Soluble in many organic solvents.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, characteristic infrared (IR) absorption bands are known.

Spectroscopic DataValueReference(s)
Infrared (IR) ν (C=O) 1780 cm⁻¹
Infrared (IR) ν (C=C) 1640 cm⁻¹
¹H NMR Data not readily available in searched sources.
¹³C NMR Data not readily available in searched sources.
Mass Spectrometry Data not readily available in searched sources.

Reactivity and Reaction Mechanisms

This compound is a highly electrophilic molecule due to the electron-withdrawing effects of the carbonyl and chlorine groups, making it a versatile reagent.

Acylation Reactions

It readily reacts with nucleophiles such as alcohols and amines to form vinyl carbonates and carbamates, respectively. These reactions are valuable for introducing a vinyl carbonate or carbamate functionality into a molecule.

N-Dealkylation of Tertiary Amines

A significant application of this compound is in the N-dealkylation of tertiary amines. This reaction proceeds by the formation of a vinyloxycarbonyl (VOC) carbamate intermediate, which is subsequently cleaved to yield the secondary amine. This method is often preferred due to its high efficiency, with reported yields of up to 90%.

G A Tertiary Amine (R₃N) C Vinyloxycarbonyl (VOC) Carbamate Intermediate A->C + this compound B This compound B->C D Secondary Amine (R₂NH) C->D Hydrolysis E Cleavage (e.g., mild acid) E->D

Figure 2: General pathway for N-dealkylation of tertiary amines.
Solvolysis

The solvolysis of this compound can proceed through two different mechanisms depending on the solvent's properties. In nucleophilic solvents, a bimolecular carbonyl-addition mechanism is dominant. In highly ionizing solvents, a unimolecular ionization pathway is favored.

G cluster_0 Bimolecular Carbonyl-Addition cluster_1 Unimolecular Ionization A This compound C Tetrahedral Intermediate A->C B Nucleophilic Solvent (e.g., EtOH) B->C D Product + HCl C->D E This compound G Acylium Ion Intermediate E->G F Ionizing Solvent (e.g., HFIP) H Product + HCl F->H G->H

Figure 3: Dual solvolysis mechanisms of this compound.
Polymerization

The presence of the vinyl group allows this compound to act as a monomer in polymerization reactions, leading to the formation of poly(this compound).

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of phosgene with vinyloxytrimethylsilane (VOTMS) in the presence of a palladium catalyst.

Materials:

  • 2 L jacketed 3-neck flask with a chiller unit

  • Mechanical stirrer with a Teflon paddle

  • Graduated dropping funnel with a dry ice condenser

  • Gas outlet

  • Adiponitrile

  • Vinyloxytrimethylsilane (VOTMS)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosgene

  • Tert-butylhydroquinone (inhibitor)

  • Dry nitrogen gas

Procedure:

  • To the 2 L jacketed flask, add 637 g of adiponitrile, 116 g (1.0 mole) of VOTMS, and 1.7 g (0.0075 mol) of Pd(OAc)₂.

  • Stir the reagents for 30 minutes.

  • Condense 112 g (1.1 mol) of phosgene into the dropping funnel containing 213.3 g of adiponitrile.

  • Add the phosgene solution to the reaction flask over a period of 63 minutes, maintaining the temperature between -2 °C and +2 °C.

  • Allow the reaction mixture to stir for 63 hours.

  • Sparge the reaction mixture with dry nitrogen to remove excess phosgene.

  • Filter the mixture to remove the catalyst.

  • Add tert-butylhydroquinone to inhibit polymerization.

  • The resulting solution contains this compound, which can be purified by fractional distillation. This procedure has been reported to yield 85.2% of this compound.

N-Dealkylation of a Tertiary Amine

The following is a general procedure for the N-dealkylation of a tertiary amine using this compound.

Materials:

  • Tertiary amine

  • This compound

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Apparatus for reflux

  • Apparatus for extraction and purification (e.g., separatory funnel, chromatography columns)

Procedure:

  • Dissolve the tertiary amine in an anhydrous solvent under an inert atmosphere.

  • Add this compound dropwise to the stirred solution at a controlled temperature (e.g., 0 °C to room temperature).

  • After the addition is complete, the reaction mixture may be stirred at room temperature or heated to reflux to ensure complete reaction.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove unreacted reagents and byproducts.

  • The resulting vinyloxycarbonyl carbamate intermediate can be isolated and purified, or directly subjected to hydrolysis.

  • Cleavage of the carbamate is typically achieved by treatment with a mild acid (e.g., HBr in acetic acid or methanolic HCl) to yield the secondary amine salt.

Handling, Storage, and Safety

This compound is a hazardous chemical that requires careful handling in a well-ventilated fume hood. It is a lachrymator and can cause severe burns to the skin, eyes, and respiratory tract.

  • Stability: It is sensitive to moisture and light. Contact with water liberates toxic gas.

  • Incompatible Materials: It is incompatible with acids, water, strong oxidizing agents, strong bases, alcohols, and amines.

  • Hazardous Decomposition Products: Upon decomposition, it can release toxic fumes of carbon monoxide, carbon dioxide, hydrogen chloride, and phosgene.

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. It should be kept in a tightly closed container and may be refrigerated to maintain quality. Commercial preparations are often stabilized with an inhibitor such as butylated hydroxytoluene (BHT).

Conclusion

This compound is a highly reactive and valuable reagent in organic synthesis. Its ability to act as an efficient acylating agent, particularly in the N-dealkylation of tertiary amines, makes it an important tool for medicinal chemists and drug development professionals. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory.

vinyl chloroformate synthesis and mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Mechanism of Vinyl Chloroformate

For researchers, scientists, and drug development professionals, this compound (VCF) is a highly valuable and reactive reagent. Its utility in organic synthesis stems from the electrophilic nature of the chloroformate group combined with the reactivity of the vinyl moiety. This guide provides a comprehensive overview of the synthesis, reaction mechanisms, and experimental protocols related to this compound, with a focus on providing actionable data and visual representations for practical application.

Introduction to this compound

This compound (ethenyl carbonochloridate), with the chemical formula ClCOOCH=CH₂, is a colorless liquid characterized by a pungent odor.[1] Structurally, it comprises a chloroformate group attached to a vinyl group.[1] The strong electron-withdrawing effects of the carbonyl group and the chlorine atom make the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[1] This reactivity makes VCF an excellent reagent for introducing vinyl carbonate and vinyl carbamate functionalities into molecules.[1]

These vinyl carbonate and carbamate products serve as crucial intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers.[1][2] For instance, this compound has been employed in the preparation of analogs of the nicotinic acetylcholine receptor agonist (±)-UB-165 and in the synthesis of potential antitumor agents like paclitaxel-2''-carbonates.[2] It is also used for the N-dealkylation of tertiary amines and as a protecting group for hydroxyl and amino groups in peptide synthesis.[1][2]

Synthesis of this compound

Several methods for the synthesis of this compound have been developed, ranging from older commercial processes to more recent, higher-yield laboratory-scale procedures.

Pyrolysis of Ethylene Glycol bis(chloroformate)

One of the earlier commercial methods involves a two-step process starting from ethylene glycol.[2][3][4] In the first step, ethylene glycol is reacted with phosgene to produce ethylene glycol bis(chloroformate). The subsequent step involves the pyrolysis of this intermediate by passing it through a hot tube packed with glass helices at 480 °C. This high-temperature fragmentation yields this compound.[2][3]

Oxymercuration of Vinyl Acetate

A more contemporary industrial synthesis route that operates under milder conditions involves the oxymercuration of vinyl acetate.[1][2][3] This two-step process begins with the reaction of vinyl acetate with mercuric acetate in acetic acid to form an organomercury intermediate. This intermediate is then treated with phosgene at 20–25°C to produce this compound.[1] While this method improves the yield compared to the pyrolysis route, it has the significant drawback of using highly toxic organomercury reagents, which pose environmental and safety concerns.[4][5][6]

Palladium-Catalyzed Reaction of Vinyloxy Trimethylsilane with Phosgene

To circumvent the use of toxic mercury compounds, a newer method has been developed that utilizes a palladium catalyst.[4][5][6] This process involves the reaction of vinyloxy trimethylsilane (VOTMS) with phosgene in the presence of a Group VIII metal-containing catalyst, such as palladium(II) acetate.[3][5][6] This method offers a high yield and avoids the environmental hazards associated with mercury.[4][5]

Reaction of α-Halogenated Carbonyl Compounds with Phosgene

Another synthetic approach involves the reaction of phosgene with α-halogenated ketones in the presence of zinc powder.[7] For example, 2-chloro-2-methyl-cyclohexanone or 1,1,1-trichloroacetone can be reacted with phosgene and zinc in a solvent like ethyl acetate to produce the corresponding this compound derivatives.[7]

Quantitative Data on Synthesis Methods

The following table summarizes the quantitative data for the different synthesis methods of this compound for easy comparison.

Synthesis MethodStarting MaterialsCatalyst/ReagentSolventTemperature (°C)Reaction TimeYield (%)
Pyrolysis of Ethylene Glycol bis(chloroformate)Ethylene glycol, PhosgeneNone (Pyrolysis)Not applicable480Not specified30-40[2][3]
Oxymercuration of Vinyl AcetateVinyl acetate, PhosgeneMercuric acetateAcetic acid20-25Not specified65-75[1]
Palladium-Catalyzed ReactionVinyloxy trimethylsilane, PhosgenePalladium(II) acetateAdiponitrile-2 to +263 hours85.2[3][6]
Reaction of α-Halogenated Carbonyl2-chloro-2-methyl-cyclohexanone, PhosgeneZinc powderEthyl acetateIce bath2 hoursNot specified

Reaction Mechanisms

The reactivity of this compound is dictated by its structure. The following sections describe the proposed mechanism for its synthesis and its behavior in solvolysis reactions.

Proposed Mechanism for Palladium-Catalyzed Synthesis

The synthesis of this compound from vinyloxy trimethylsilane (VOTMS) and phosgene, catalyzed by palladium(II) acetate, is proposed to proceed through a catalytic cycle. The double bond of the VOTMS coordinates to the palladium catalyst. Subsequently, the trimethylsilyl (TMS) group reacts, and the enolate tautomerizes. A nucleophilic attack on the carbonyl carbon of phosgene, followed by elimination, leads to the formation of this compound.[4]

G cluster_0 Catalytic Cycle Pd_catalyst Pd(II) Catalyst Intermediate1 Pd-VOTMS Complex Pd_catalyst->Intermediate1 Coordination VOTMS Vinyloxy Trimethylsilane (VOTMS) VOTMS->Intermediate1 Phosgene Phosgene (COCl₂) Intermediate2 Enolate Intermediate Phosgene->Intermediate2 Nucleophilic Attack VCF This compound Side_product TMS-Cl + Pd(II) Intermediate1->Intermediate2 TMS transfer Intermediate2->VCF Elimination Intermediate2->Side_product Regeneration Side_product->Pd_catalyst G cluster_0 Nucleophilic Solvents (e.g., EtOH) cluster_1 Ionizing Solvents (e.g., Fluoroalcohols) VCF This compound Addition_intermediate Tetrahedral Intermediate VCF->Addition_intermediate Bimolecular Addition of EtOH Carbocation Acylium-like Cation VCF->Carbocation Unimolecular Ionization Product1 Vinyl Carbonate Addition_intermediate->Product1 Elimination of HCl Product2 Solvolysis Product Carbocation->Product2 Nucleophilic Attack by Solvent G A 1. Charge Reactor B Add 637g Adiponitrile, 116g VOTMS (1.0 mole), and 1.7g PdAc₂ (0.0075 mol). A->B C 2. Stir and Cool D Stir for 30 mins. Cool reactor to -2°C. C->D E 3. Prepare Phosgene Solution F Condense 112g Phosgene (1.1 mol) into dropping funnel with 213.3g Adiponitrile. E->F G 4. Phosgene Addition H Add phosgene solution over 63 mins, maintaining temperature at -2°C to +2°C. G->H I 5. Reaction J Stir for 63 hours. I->J K 6. Work-up L Sparge with dry N₂ to remove excess phosgene. Filter to remove catalyst. Add tert-butylhydroquinone. K->L

References

Vinyl Chloroformate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of vinyl chloroformate (CAS Number: 5130-24-5), a versatile reagent pivotal in organic synthesis, particularly within the realms of pharmaceutical and polymer chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, key reactions, and specific experimental protocols.

Core Chemical and Physical Properties

This compound is a colorless, volatile liquid with the chemical formula C₃H₃ClO₂.[1][2] It is a highly reactive acylating agent due to the electrophilic nature of the chloroformate group, making it a valuable reagent for the introduction of the vinyloxycarbonyl moiety.[3] Key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 5130-24-5[1][2]
Molecular Weight 106.51 g/mol [1]
Chemical Formula C₃H₃ClO₂[1][2]
Boiling Point 68-69 °C at 735 mmHg[4]
Density 1.166 g/mL at 20 °C[4]
Refractive Index n20/D 1.41[4]
Vapor Pressure 45.5 mmHg[1]
Flash Point -4 °C (closed cup)

Key Synthetic Applications

This compound is a crucial building block in the synthesis of a variety of organic molecules, including vinyl carbonates and vinyl carbamates. These reactions are valued for their typically mild conditions and high yields.[3] Its utility is particularly noted in the production of monomers for polymerization and in the modification of pharmacologically active compounds.[3][5][6]

The general reaction mechanism involves the nucleophilic attack of an alcohol or amine on the electrophilic carbonyl carbon of this compound, leading to the formation of a vinyl carbonate or carbamate, respectively, with the elimination of hydrogen chloride.

G General Reaction of this compound VC This compound (CH2=CHOCOCl) Product Vinyl Carbonate or Vinyl Carbamate VC->Product + Nucleophile Nuc Nucleophile (R-OH or R-NH2) Nuc->Product HCl HCl G Workflow for Vinyl Carbonate Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Charge flask with alcohol, DCM, and pyridine prep2 Cool flask in an ice bath prep1->prep2 react1 Add this compound dropwise prep2->react1 react2 Stir overnight react1->react2 workup1 Quench with water react2->workup1 workup2 Concentrate in vacuo workup1->workup2 workup3 Purify by flash column chromatography workup2->workup3

References

An In-depth Technical Guide to the Safe Handling of Vinyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of reactive chemical reagents is paramount. Vinyl chloroformate, a highly reactive acylating agent, requires stringent safety protocols due to its hazardous properties. This guide provides a comprehensive overview of the necessary precautions for its use in a laboratory setting.

Chemical and Physical Properties

This compound is a colorless, flammable liquid that is sensitive to moisture and light.[1] It is a strong lachrymator and skin vesicant.[2] Due to its reactivity, it is often stabilized with substances like butylated hydroxytoluene (BHT).[1]

Table 1: Physical and Chemical Properties of this compound
PropertyValue
Molecular FormulaC₃H₃ClO₂[1]
Molecular Weight106.51 g/mol [1][3]
Boiling Point68-69 °C at 735 mmHg[1][2]
Density1.166 g/mL at 20 °C[2]
Vapor Pressure45.5 mmHg at 20 °C[1][3]
Flash Point-4 °C (closed cup)[1]
Refractive Indexn20/D 1.41[2]
Storage Temperature2-8°C[4]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance with multiple risk factors.

Table 2: GHS Hazard Classifications for this compound
Hazard ClassCategory
Flammable liquids2[3]
Acute toxicity, oral3[3]
Acute toxicity, dermal3[3]
Acute toxicity, inhalation3
Skin corrosion/irritation1B
Serious eye damage/eye irritation1

Signal Word: Danger

Hazard Statements:

  • H225: Highly flammable liquid and vapor.[3][5]

  • H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[5]

  • H314: Causes severe skin burns and eye damage.[5]

Safe Handling and Storage Protocols

Due to its hazardous nature, strict adherence to handling and storage protocols is essential.

Engineering Controls
  • Ventilation: Work must be conducted in a chemical fume hood with adequate, explosion-proof ventilation.[1]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the work area.[1]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory.[1]

  • Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin contact.[1] Flame-retardant and antistatic protective clothing is recommended.[5]

  • Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[1][5]

Handling Procedures
  • Grounding: To prevent static discharge, all equipment must be properly grounded.[6]

  • Inert Atmosphere: While not explicitly stated in the provided results, for highly reactive, moisture-sensitive reagents, handling under an inert atmosphere (e.g., nitrogen or argon) is a standard best practice to prevent degradation and reaction with atmospheric moisture.

  • Tools: Use only non-sparking tools.[1][6]

  • General Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[5][6] Contaminated clothing should be removed and laundered before reuse.[1]

Storage
  • Temperature: Store in a refrigerator at 2-8°C.[4]

  • Conditions: Keep the container tightly closed in a dry, well-ventilated, and cool place, away from heat, sparks, and open flames.[1][5][6] Protect from moisture and direct sunlight.[1][6] The storage area should be designated for flammable liquids.[6]

  • Incompatible Materials: Avoid contact with acids, strong bases, alcohols, amines, strong oxidizing agents, and water.[1][6]

Emergency Procedures

Spill and Leak Response
  • Evacuation and Ventilation: Evacuate the area and ensure adequate ventilation.[6]

  • Ignition Sources: Remove all sources of ignition.[1][6]

  • Containment: Absorb the spill with a non-combustible material such as sand, earth, or vermiculite.[1] Do not use combustible materials like sawdust.[1]

  • Cleanup: Use spark-proof tools for cleanup.[1] Collect the absorbed material in a suitable, closed container for disposal.[6]

  • Decontamination: Wash the spill area with soap and water.[1]

First Aid Measures
  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][6]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6]

Firefighting Measures
  • Extinguishing Media: Use foam, dry chemical, or carbon dioxide.[1] Do not use water, as this compound reacts with it.[1][7] Water spray may be used to cool fire-exposed containers.[1]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

  • Hazardous Combustion Products: Thermal decomposition can produce hydrogen chloride, phosgene, carbon monoxide, and carbon dioxide.[1][6]

Generalized Experimental Protocol for Handling this compound

The following is a generalized protocol for using this compound in a chemical reaction. This should be adapted to the specific requirements of the experiment.

  • Preparation:

    • Ensure the reaction will be conducted in a certified chemical fume hood.

    • Verify that the eyewash station and safety shower are operational.

    • Don the appropriate PPE: chemical safety goggles, face shield, chemical-resistant gloves, and a lab coat.

    • Set up the reaction apparatus, ensuring all glassware is dry and free of contaminants.

    • If the reaction is moisture-sensitive, assemble the apparatus for work under an inert atmosphere.

  • Reagent Handling:

    • Allow the this compound container to equilibrate to room temperature before opening to prevent moisture condensation.

    • Measure the required amount of this compound using a clean, dry syringe or graduated cylinder inside the fume hood.

    • Add the this compound to the reaction vessel slowly and carefully.

    • Immediately close the this compound container and return it to cold storage.

  • Reaction Monitoring:

    • Monitor the reaction from outside the fume hood as much as possible.

    • If sampling is required, use appropriate techniques to minimize exposure.

  • Workup and Quenching:

    • Quench any unreacted this compound carefully with a suitable reagent (e.g., a dilute solution of a non-protic base) in the fume hood. Be aware that quenching may be exothermic.

  • Waste Disposal:

    • Dispose of all waste materials, including empty containers and contaminated PPE, in accordance with institutional and local regulations for hazardous chemical waste.

Visualized Workflows

G This compound Handling Workflow start Start: Prepare for Reaction ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood reagent_handling Handle Reagent with Care (Use inert atmosphere if needed) fume_hood->reagent_handling reaction Perform Reaction reagent_handling->reaction quench Quench Reaction Mixture reaction->quench waste_disposal Dispose of Waste Properly quench->waste_disposal end End waste_disposal->end

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

G Emergency Response Protocol: this compound start Emergency Event spill_or_exposure Spill or Personal Exposure? start->spill_or_exposure spill Spill Occurs spill_or_exposure->spill Spill exposure Personal Exposure spill_or_exposure->exposure Exposure evacuate_spill Evacuate Area spill->evacuate_spill ignite_off Remove Ignition Sources evacuate_spill->ignite_off absorb Absorb with Inert Material ignite_off->absorb cleanup Clean Up with Non-Sparking Tools absorb->cleanup seek_medical Seek Immediate Medical Attention cleanup->seek_medical remove_clothing Remove Contaminated Clothing exposure->remove_clothing flush_area Flush Affected Area with Water remove_clothing->flush_area flush_area->seek_medical

References

An In-depth Technical Guide to the Reactivity of Vinyl Chloroformate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl chloroformate (VCF) is a highly reactive electrophile utilized in organic synthesis for the introduction of the vinyloxycarbonyl group, a key moiety in the formation of vinyl carbamates and carbonates. Its reactivity is governed by the electrophilic carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles. This technical guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles, including amines, alcohols, thiols, and organometallic reagents. It details reaction mechanisms, presents quantitative data for comparative analysis, and provides experimental protocols for key transformations.

Core Principles of this compound Reactivity

This compound's reactivity stems from the electron-withdrawing nature of the chlorine atom and the carbonyl group, which renders the carbonyl carbon highly electrophilic. Nucleophilic attack on this carbon initiates a nucleophilic acyl substitution reaction. The reaction generally proceeds through a tetrahedral intermediate, which then collapses to expel the chloride leaving group, forming the final product.

The vinyl group's electronic properties also play a role in modulating the reactivity of the chloroformate. It is more reactive than its saturated analogue, ethyl chloroformate, and exhibits different reactivity profiles compared to other unsaturated chloroformates like allyl chloroformate.

General Reaction Mechanism: Nucleophilic Acyl Substitution

The predominant mechanism for the reaction of this compound with nucleophiles is nucleophilic acyl substitution. This two-step process involves:

  • Nucleophilic Attack: The nucleophile (Nu:) attacks the electrophilic carbonyl carbon of this compound, breaking the C=O pi bond and forming a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate is unstable and collapses, reforming the C=O double bond and expelling the chloride ion (Cl-), which is a good leaving group.

Nucleophilic Acyl Substitution VCF This compound (VCF) Tetrahedral Tetrahedral Intermediate VCF->Tetrahedral Nucleophilic Attack Nu Nucleophile (Nu) Nu->Tetrahedral Product Product Tetrahedral->Product Leaving Group Departure Chloride Chloride Ion (Cl⁻) Tetrahedral->Chloride

Caption: General mechanism of nucleophilic acyl substitution on this compound.

Reactivity with N-Nucleophiles (Amines)

The reaction of this compound with primary and secondary amines is a facile and widely used method for the synthesis of vinyl carbamates. These reactions are typically rapid and high-yielding.

Reaction with Primary and Secondary Amines

Primary and secondary amines react readily with this compound to produce N-substituted vinyl carbamates. The reaction is usually carried out in the presence of a base to neutralize the HCl generated.

Table 1: Reaction of this compound with Amines - Conditions and Yields

AmineBaseSolventTemperature (°C)Yield (%)Reference
Aminopropyltris(trimethylsiloxysilane)---High[1]
1,3-(4-hydroxybutyl)-1,1,3,3-tetramethyldisiloxane---High[1][2][3]
Experimental Protocol: Synthesis of a Vinyl Carbamate

Materials:

  • This compound

  • Primary or secondary amine (1.0 equivalent)

  • Pyridine or triethylamine (1.1 equivalents)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the amine (1.0 equivalent) and pyridine (1.1 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude vinyl carbamate.

  • Purify the product by column chromatography on silica gel or recrystallization as needed.

Reactivity with O-Nucleophiles (Alcohols and Water)

Alcohols and phenols react with this compound in the presence of a base to yield vinyl carbonates. The reactivity is generally lower than that of amines. Water acts as a nucleophile as well, leading to hydrolysis.

Reaction with Alcohols and Phenols

The reaction of this compound with alcohols or phenols is a standard method for preparing vinyl carbonates. A base, typically pyridine, is used to catalyze the reaction and scavenge the resulting HCl.[4][5][6]

Table 2: Reaction of this compound with Alcohols - Conditions and Yields

AlcoholBaseSolventTemperature (°C)Yield (%)Reference
Poly(ethylene glycol)Pyridine--95[4]
Solvolysis (Reaction with Water and Alcohols)

The solvolysis of this compound has been studied to understand its reaction mechanism in the absence of strong nucleophiles. The reaction proceeds via a dual mechanism involving a bimolecular carbonyl-addition and a unimolecular ionization pathway.[7] In all solvents studied, this compound was found to react significantly faster than allyl chloroformate.[7]

Table 3: Specific Rates of Solvolysis (k) of this compound at 25.0 °C

Solventk (× 10⁻⁵ s⁻¹)
100% EtOH14.2
90% EtOH41.5
80% EtOH67.3
100% MeOH68.2
90% MeOH134
80% Acetone87.6
97% TFE9.50
90% TFE21.1
70% TFE52.8
97% HFIP31.9
90% HFIP69.3
70% HFIP179

Data sourced from D'Souza et al. (2013).

Kinetic_Analysis_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare stock solution of VCF in appropriate solvent C Mix VCF and nucleophile solutions at constant temperature A->C B Prepare solutions of different nucleophiles B->C D Monitor reaction progress over time (e.g., by UV-Vis, HPLC) C->D E Plot ln[VCF] vs. time to determine pseudo-first-order rate constant (k') D->E F Calculate second-order rate constant (k = k' / [Nucleophile]) E->F G Compare k values for different nucleophiles F->G

Caption: A typical experimental workflow for the kinetic analysis of this compound reactivity.

Experimental Protocol: Synthesis of a Vinyl Carbonate

Materials:

  • This compound

  • Alcohol or phenol (1.0 equivalent)

  • Pyridine (1.2 equivalents)

  • Diethyl ether (anhydrous)

  • 1 M HCl

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve the alcohol (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous diethyl ether.

  • Cool the mixture to 0 °C.

  • Add this compound (1.1 equivalents) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • After completion, dilute the mixture with diethyl ether and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to afford the desired vinyl carbonate.[4]

Reactivity with S-Nucleophiles (Thiols)

Thiols are effective nucleophiles for reactions with this compound, leading to the formation of vinyl thiocarbonates. The higher nucleophilicity of thiols compared to alcohols generally results in faster reaction rates.

Reaction with Thiols

The reaction of this compound with thiols, in the presence of a base, provides a direct route to S-vinyl thiocarbonates.

Experimental Protocol: Synthesis of an S-Vinyl Thiocarbonate

Materials:

  • This compound

  • Thiol (e.g., thiophenol) (1.0 equivalent)

  • Triethylamine (1.1 equivalents)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the thiol (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add this compound (1.05 equivalents) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reactivity with C-Nucleophiles (Organometallic Reagents)

Grignard Reagents

Grignard reagents (RMgX) are potent nucleophiles that can react with this compound. However, the high reactivity of Grignard reagents can lead to multiple additions and side reactions. The initial product of the reaction with a Grignard reagent is expected to be a ketone, but this can further react with another equivalent of the Grignard reagent to form a tertiary alcohol.

Organocuprates (Gilman Reagents)

Lithium dialkylcuprates (R₂CuLi), also known as Gilman reagents, are softer nucleophiles compared to Grignard reagents. They are known to react with acid chlorides to form ketones in good yields, with the reaction typically stopping at the ketone stage. This suggests that the reaction of this compound with an organocuprate, such as in a Corey-House synthesis, would be a more controlled method for forming vinyl ketones.[8][9][10]

Grignard_vs_Organocuprate cluster_grignard Grignard Reagent (RMgX) cluster_organocuprate Organocuprate (R₂CuLi) VCF This compound Ketone_G Vinyl Ketone (intermediate) VCF->Ketone_G 1st equivalent RMgX Ketone_C Vinyl Ketone (product) VCF->Ketone_C R₂CuLi Alcohol Tertiary Alcohol Ketone_G->Alcohol 2nd equivalent RMgX

Caption: Contrasting reactivity of Grignard reagents and organocuprates with this compound.

Reactivity with Other Nucleophiles

Azide Ion

The azide ion (N₃⁻) is a good nucleophile that can react with this compound to potentially form vinyl azidoformate. However, acyl azides are known to be thermally unstable and can undergo Curtius rearrangement. The direct synthesis of vinyl azides often proceeds through other routes.[4][11][12]

Cyanide Ion

The reaction of chloroformates with cyanide salts can be used to synthesize cyanoformates. The reaction of this compound with a cyanide source, such as sodium cyanide, would be expected to yield vinyl cyanoformate.

Phosphines

Tertiary phosphines, such as triphenylphosphine, are good nucleophiles and can react with chloroformates. The initial product would be a phosphonium salt.

Spectroscopic Data of Reaction Products

Table 4: Representative Spectroscopic Data for Products of this compound Reactions

Product ClassFunctional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
Vinyl Carbamate-NH-C(=O)O-Vinyl protons: 4.5-7.5; Alkyl protons: variableCarbonyl: ~153; Vinyl carbons: ~98, ~142C=O stretch: ~1700-1730; N-H stretch: ~3300
Vinyl Carbonate-O-C(=O)O-Vinyl protons: 4.6-7.6; Alkyl protons: variableCarbonyl: ~152; Vinyl carbons: ~98, ~143C=O stretch: ~1750-1775; C-O stretch: ~1250
S-Vinyl Thiocarbonate-S-C(=O)O-Vinyl protons: ~4.7-7.3; Other protons: variableCarbonyl: ~168; Vinyl carbons: ~110, ~140C=O stretch: ~1720-1740

Note: Chemical shifts and stretching frequencies are approximate and can vary depending on the specific structure and solvent.

Conclusion

This compound is a versatile reagent that readily reacts with a variety of nucleophiles to form important classes of organic compounds. The reactivity is dominated by nucleophilic acyl substitution, with the nature of the nucleophile dictating the reaction conditions and product distribution. This guide provides a foundational understanding of the reactivity of this compound, offering valuable data and protocols for researchers in organic synthesis and drug development. Careful consideration of the nucleophile's reactivity and the desired product is crucial for successful synthetic outcomes.

References

The Solubility of Vinyl Chloroformate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl chloroformate (VCF), a highly reactive acylating agent, is a critical reagent in organic synthesis, particularly for the introduction of the vinyloxycarbonyl protecting group and in the preparation of various carbonates and carbamates. Its utility in the synthesis of complex molecules, including pharmaceuticals, necessitates a thorough understanding of its behavior in different solvent systems. This technical guide provides an in-depth analysis of the solubility and reactivity profile of this compound in common organic solvents, offering crucial insights for its safe and effective handling and use in experimental design. Due to its high reactivity, particularly with protic and nucleophilic solvents, traditional quantitative solubility data is scarce. Therefore, this guide focuses on a qualitative and reactive understanding of its behavior in various solvent classes.

Solubility and Reactivity Profile of this compound

The interaction of this compound with organic solvents is dictated by two primary factors: its miscibility with non-reactive (aprotic) solvents and its propensity to undergo solvolysis with reactive (protic and nucleophilic) solvents.

Miscibility with Aprotic Solvents

Table 1: Inferred Miscibility of this compound in Aprotic Organic Solvents

Solvent ClassRepresentative SolventsInferred MiscibilityRationale & Remarks
Ethers Diethyl ether, Tetrahydrofuran (THF), DioxaneMiscibleCommon solvents for reactions involving chloroformates. Should be anhydrous to prevent hydrolysis.
Chlorinated Solvents Dichloromethane (DCM), ChloroformMiscibleGood general solvents for a wide range of organic compounds. Ensure solvents are dry.
Aromatic Hydrocarbons Toluene, BenzeneMiscibleSuitable for reactions requiring higher temperatures, provided the solvent is inert.
Ketones AcetoneMiscibleWhile aprotic, residual water can be an issue. Use of anhydrous grades is critical.
Esters Ethyl acetateMiscibleA common polar aprotic solvent. Anhydrous conditions are essential.
Nitriles AcetonitrileMiscibleA polar aprotic solvent often used in organic synthesis. Must be rigorously dried.

It is imperative to use anhydrous grades of these solvents, as this compound is highly sensitive to moisture and will readily hydrolyze.

Reactivity with Protic and Nucleophilic Solvents (Solvolysis)

This compound reacts readily with protic and nucleophilic solvents in a process known as solvolysis.[4] This reaction is often rapid and exothermic, leading to the decomposition of the this compound and the formation of new products. This reactivity precludes the use of such solvents for simple dissolution or as inert reaction media.

Kinetic studies have demonstrated that the solvolysis of this compound proceeds through dual mechanisms: a bimolecular carbonyl-addition pathway, which is dominant in more nucleophilic solvents, and a unimolecular ionization pathway, which is favored in more ionizing solvents like fluoroalcohols.[5][6] In all studied cases, this compound was found to be more reactive than the related allyl chloroformate.[5][6]

Table 2: Reactivity of this compound with Protic and Nucleophilic Solvents

Solvent ClassRepresentative SolventsReactivityReaction Products
Water WaterViolent reaction (hydrolysis)Carbon dioxide, HCl, and acetaldehyde[7]
Alcohols Methanol, EthanolRapid reactionCorresponding vinyl carbonate and HCl
Amines Primary and secondary aminesVigorous reactionCorresponding vinyl carbamate and HCl

Experimental Protocol: Determination of Solubility of a Reactive Compound

Determining the precise solubility of a highly reactive compound like this compound requires a methodology that minimizes its decomposition. A spectroscopic approach under anhydrous conditions is recommended.

Objective: To estimate the solubility of this compound in a given anhydrous aprotic organic solvent at a specific temperature.

Materials:

  • This compound (stabilized)

  • Anhydrous aprotic solvent of interest (e.g., anhydrous dichloromethane)

  • Internal standard (a non-reactive compound with a distinct NMR signal, e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes and spectrometer

  • Gas-tight syringes and septa

  • Inert atmosphere glove box or Schlenk line

  • Thermostatically controlled environment (e.g., water bath)

Methodology:

  • Preparation of Standard Solution:

    • Inside an inert atmosphere glove box, prepare a stock solution of the internal standard in the chosen anhydrous solvent at a precisely known concentration.

  • Sample Preparation:

    • In the glove box, add a measured volume of the internal standard stock solution to an NMR tube.

    • Using a gas-tight syringe, carefully add a small, known amount of this compound to the NMR tube. The amount should be in excess of its expected solubility to ensure a saturated solution.

    • Seal the NMR tube securely with a septum.

  • Equilibration:

    • Place the sealed NMR tube in a thermostatically controlled environment set to the desired temperature.

    • Allow the solution to equilibrate for a set period (e.g., 1-2 hours) with gentle agitation to ensure saturation. It is crucial to allow any undissolved this compound to settle before analysis.

  • NMR Analysis:

    • Carefully transfer the NMR tube to the NMR spectrometer, ensuring the temperature is maintained.

    • Acquire a quantitative ¹H NMR spectrum of the solution. The spectrum will show signals for the solvent, the internal standard, and the dissolved this compound. Undissolved this compound will not contribute to the high-resolution spectrum.[6][8]

  • Quantification:

    • Integrate the signals corresponding to the dissolved this compound and the internal standard.

    • The concentration of the dissolved this compound can be calculated using the following formula:

      Concentration of VCF = (Integration of VCF signal / Number of protons for VCF signal) * (Number of protons for standard signal / Integration of standard signal) * Concentration of standard

  • Data Reporting:

    • The calculated concentration represents the solubility of this compound in the specific solvent at the given temperature. This can be expressed in mol/L and converted to g/100mL.

Safety Precautions:

  • This compound is highly toxic, corrosive, and flammable. All handling must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

  • Due to its reactivity with moisture, all glassware and solvents must be scrupulously dried. Operations should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Visualization of Solvent Selection Logic

The choice of a suitable solvent for this compound is a critical decision that hinges on the intended application. The following diagram illustrates the logical workflow for selecting an appropriate solvent.

Solvent_Selection_for_VCF start Start: Select Solvent for this compound decision Intended Application? start->decision dissolution Dissolution, Storage, or Inert Reaction Medium decision->dissolution  Non-Reactive reaction Reagent in a Nucleophilic Substitution Reaction decision->reaction  Reactive aprotic Select Anhydrous Aprotic Solvent (e.g., DCM, THF, Toluene) dissolution->aprotic protic Select Protic/Nucleophilic Solvent as the Reactant (e.g., Alcohol, Amine) reaction->protic end_dissolution Outcome: Stable Solution of VCF aprotic->end_dissolution end_reaction Outcome: Formation of Carbonate or Carbamate Product protic->end_reaction

Solvent Selection Workflow for this compound

Conclusion

While quantitative solubility data for this compound remains elusive due to its high reactivity, a comprehensive understanding of its miscibility with aprotic solvents and its reactivity with protic/nucleophilic solvents provides a robust framework for its effective use in research and development. The key to successfully working with this compound is the stringent control of reaction conditions, particularly the exclusion of moisture and other nucleophiles when a stable solution is desired. The provided experimental protocol offers a reliable method for estimating its solubility in inert solvents, and the solvent selection workflow serves as a practical guide for experimental design.

References

A Technical Deep Dive: Unraveling the Superior Reactivity and Selectivity of Vinyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, chloroformates are indispensable reagents for the introduction of protecting groups and the formation of carbamates and carbonates. Among these, vinyl chloroformate (VCF) distinguishes itself with significantly enhanced reactivity and selectivity, particularly in challenging applications like the N-dealkylation of tertiary amines. This technical guide provides an in-depth comparison of this compound with other commonly used chloroformates, supported by quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms and workflows.

Core Chemical Properties: A Comparative Overview

A fundamental understanding of the physicochemical properties of chloroformates is crucial for their effective application. The following table summarizes key properties of this compound alongside other representative chloroformates.

PropertyThis compoundMethyl ChloroformateEthyl ChloroformateIsobutyl Chloroformate
Molecular Formula C₃H₃ClO₂C₂H₃ClO₂C₃H₅ClO₂C₅H₉ClO₂
Molecular Weight ( g/mol ) 106.51[1][2]94.49[3]108.52[4]136.58
Boiling Point (°C) 68-69[1][2][5]70-7293[4]128.8[6]
Density (g/mL at 20°C) 1.166[1][2][5]1.223[7]1.135 (at 25°C)[4]1.053 (at 25°C)[6]
Refractive Index (n20/D) 1.41[1][2][5]~1.3871.395[8]1.407[6]
Flash Point (°C) -4[1]1016[4]28

Enhanced Reactivity of this compound

The heightened reactivity of this compound stems from the electronic properties of the vinyl group. Unlike alkyl groups, the vinyl group is electron-withdrawing, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This enhanced reactivity is particularly evident in solvolysis reactions and the N-dealkylation of tertiary amines.

Solvolysis Kinetics

Studies have shown that this compound undergoes solvolysis at a significantly faster rate compared to other chloroformates. For instance, it reacts 5 to 10 times faster than allyl chloroformate. This is attributed to the reduced π-conjugation in the vinyl group, which enhances the electrophilicity of the carbonyl carbon.

N-Dealkylation of Tertiary Amines

One of the most significant applications where this compound demonstrates superior performance is in the N-dealkylation of tertiary amines, a crucial transformation in drug development and the synthesis of complex molecules. The reaction proceeds via the formation of a carbamate intermediate, which is subsequently hydrolyzed to yield the secondary amine.

The general workflow for this process is illustrated in the diagram below:

N_Dealkylation_Workflow General Workflow for N-Dealkylation of Tertiary Amines TertiaryAmine Tertiary Amine (R3N) Reaction Reaction in Inert Solvent TertiaryAmine->Reaction Chloroformate Chloroformate (R'OCOCl) Chloroformate->Reaction Carbamate Carbamate Intermediate (R2NCOOR') Reaction->Carbamate Byproduct Alkyl Halide (RCl) Reaction->Byproduct Hydrolysis Hydrolysis (e.g., aq. HCl) Carbamate->Hydrolysis SecondaryAmine Secondary Amine (R2NH) Hydrolysis->SecondaryAmine

General N-Dealkylation Workflow

The superior efficacy of this compound in this reaction is highlighted by a comparative study on the N-dealkylation of N-ethylpiperidine.

Chloroformate ReagentYield of Carbamate Intermediate
This compound 90%
Ethyl Chloroformate10-34%
Phenyl Chloroformate10-34%
Benzyl Chloroformate10-34%

This dramatic difference in yield underscores the practical advantage of using this compound for efficient N-dealkylation. The higher reactivity of this compound leads to a more favorable reaction pathway towards the desired carbamate intermediate, minimizing side reactions.

The following diagram illustrates the proposed logic for the enhanced reactivity of this compound compared to a standard alkyl chloroformate like ethyl chloroformate.

Reactivity_Comparison Comparative Reactivity of Chloroformates cluster_vinyl This compound cluster_ethyl Ethyl Chloroformate VinylGroup Vinyl Group (Electron-Withdrawing) IncreasedElectrophilicity Increased Carbonyl Electrophilicity VinylGroup->IncreasedElectrophilicity Inductive Effect FasterAttack Faster Nucleophilic Attack IncreasedElectrophilicity->FasterAttack HighYield High Yield of Carbamate FasterAttack->HighYield EthylGroup Ethyl Group (Electron-Donating) DecreasedElectrophilicity Decreased Carbonyl Electrophilicity EthylGroup->DecreasedElectrophilicity Inductive Effect SlowerAttack Slower Nucleophilic Attack DecreasedElectrophilicity->SlowerAttack LowYield Low Yield of Carbamate SlowerAttack->LowYield

Reactivity Comparison Logic

Experimental Protocols

The following are representative experimental protocols for the N-dealkylation of a tertiary amine using this compound and ethyl chloroformate, based on established methodologies.

Protocol 1: N-Dealkylation of N-Ethylpiperidine with this compound

Materials:

  • N-Ethylpiperidine

  • This compound

  • Anhydrous 1,2-dichloroethane (DCE)

  • Aqueous Hydrochloric Acid (e.g., 3M HCl)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve N-ethylpiperidine (1.0 equivalent) in anhydrous 1,2-dichloroethane.

  • Add this compound (1.1 to 1.5 equivalents) dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-vinyloxycarbonylpiperidine. The reported yield of this intermediate is approximately 90%.

  • For the cleavage of the carbamate, the crude product is dissolved in a suitable solvent (e.g., ethanol) and treated with aqueous hydrochloric acid. The mixture is stirred at room temperature or gently heated until the deprotection is complete (monitored by TLC or GC).

  • After completion, the solvent is removed under reduced pressure, and the resulting residue is the hydrochloride salt of piperidine.

Protocol 2: N-Dealkylation of N-Ethylpiperidine with Ethyl Chloroformate (for comparison)

Materials:

  • N-Ethylpiperidine

  • Ethyl chloroformate

  • Anhydrous 1,2-dichloroethane (DCE)

  • Aqueous Hydrochloric Acid (e.g., 3M HCl)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Follow the same setup as in Protocol 1, dissolving N-ethylpiperidine (1.0 equivalent) in anhydrous 1,2-dichloroethane.

  • Add ethyl chloroformate (1.1 to 1.5 equivalents) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress. Note that the reaction is often slower and less efficient than with this compound.

  • Upon reaching the desired conversion (or after a prolonged reaction time), work up the reaction as described in steps 4-6 of Protocol 1 to isolate the crude N-ethoxycarbonylpiperidine. The reported yields for this intermediate are in the range of 10-34%.

  • The subsequent hydrolysis of the carbamate can be carried out using similar acidic conditions as described in step 7 of Protocol 1 to yield piperidine hydrochloride.

Conclusion

This compound stands out as a superior reagent in comparison to other common chloroformates, particularly in applications requiring high reactivity and selectivity such as the N-dealkylation of tertiary amines. Its unique electronic properties lead to significantly higher yields and potentially milder reaction conditions. For researchers and professionals in drug development and synthetic chemistry, the strategic choice of this compound can be a critical factor in the efficiency and success of complex synthetic pathways. The provided data and protocols offer a solid foundation for the practical application of this versatile reagent.

References

The Synthesis and History of Vinyl Chloroformate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl chloroformate (VCF) is a pivotal reagent in organic synthesis, serving as a critical precursor for vinyl carbonates and carbamates. These compounds are integral to the development of a range of materials, most notably in the biomedical field for the production of hydrogel contact lenses. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis from historical methods fraught with hazardous reagents to modern, more environmentally benign catalytic processes. This document includes detailed experimental protocols for key synthetic routes, a comparative analysis of these methods, and a summary of the physical and chemical properties of this compound.

Introduction

This compound (CH₂=CHOCOCl) is a highly reactive organic compound that has garnered significant interest due to its utility as a versatile building block in polymer and medicinal chemistry. Its ability to introduce a vinyloxycarbonyl group makes it an essential reagent for the synthesis of monomers used in the production of biocompatible materials.[1][2] The history of this compound's synthesis is marked by a clear progression towards safer and more efficient methodologies, moving away from toxic organomercury compounds to sophisticated catalytic systems. This guide will explore the evolution of its synthesis, providing detailed procedural information for key methods.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis. It is a colorless, highly flammable, and toxic liquid that is sensitive to moisture and light.[3][4]

PropertyValueReference(s)
Molecular Formula C₃H₃ClO₂[3][5]
Molecular Weight 106.51 g/mol [3][6]
Boiling Point 68-69 °C at 735-760 mmHg[3][7]
Density 1.166 g/mL at 20 °C[3][7]
Refractive Index (n20/D) 1.41[3][7]
Vapor Pressure 0.88 psi (45.5 mmHg) at 20 °C[7]
Flash Point -4 °C (24.8 °F)
Appearance Clear, colorless liquid[4]
Solubility Soluble in common organic solvents. Reacts with water.
Stability Stabilized with inhibitors like BHT (Butylated hydroxytoluene) to prevent polymerization.[3]

Historical Synthetic Methodologies

The early methods for synthesizing this compound, while groundbreaking for their time, are now largely obsolete due to significant safety and environmental concerns.

Pyrolysis of Ethylene Glycol Bis(chloroformate)

One of the earliest documented methods for the preparation of this compound involves the pyrolysis of ethylene glycol bis(chloroformate). This process is detailed in U.S. Patent 2,377,085, filed in 1943.[1][8] The precursor, ethylene glycol bis(chloroformate), is synthesized by the reaction of ethylene glycol with phosgene.[1][9] The subsequent pyrolysis of this intermediate yields this compound, alongside several byproducts.

  • Apparatus: A 3-inch diameter glass tube, 18 inches long, packed with glass beads and mounted horizontally in a muffle furnace. The inlet is equipped with a dropping funnel and a flowmeter, and the outlet is connected to a series of condensers (water-cooled, salt-ice mixture, and dry ice-acetone).

  • Procedure:

    • The furnace is heated to maintain a temperature of 425 °C within the glass tube.

    • Ethylene glycol bis(chloroformate) is introduced into the reaction chamber at a rate of 100 cc per minute.

    • The condensate from the water-cooled condenser, which contains unreacted starting material, is collected and can be recycled for further pyrolysis.

    • The more volatile fractions collected in the colder condensers are combined.

    • This mixture is then fractionally distilled to isolate this compound.

  • Yield: This method typically results in a modest yield of 30-40%.[10]

  • Byproducts: Significant byproducts include ethylidene chloride, ethylene dichloride, and vinyl chloride.[1]

G cluster_0 Synthesis of Precursor cluster_1 Pyrolysis cluster_2 Products Ethylene Glycol Ethylene Glycol Ethylene Glycol Bis(chloroformate) Ethylene Glycol Bis(chloroformate) Ethylene Glycol->Ethylene Glycol Bis(chloroformate) + 2 COCl₂ Phosgene Phosgene Phosgene->Ethylene Glycol Bis(chloroformate) Pyrolysis (425 °C) Pyrolysis (425 °C) Ethylene Glycol Bis(chloroformate)->Pyrolysis (425 °C) This compound This compound Pyrolysis (425 °C)->this compound Byproducts Byproducts Pyrolysis (425 °C)->Byproducts HCl, CO₂, etc. G Vinyl Acetate Vinyl Acetate Organomercury Intermediate Organomercury Intermediate Vinyl Acetate->Organomercury Intermediate + Hg(OAc)₂ Mercuric Salt Mercuric Salt Mercuric Salt->Organomercury Intermediate This compound This compound Organomercury Intermediate->this compound + COCl₂ Phosgene Phosgene Phosgene->this compound G Vinyloxytrimethylsilane (VOTMS) Vinyloxytrimethylsilane (VOTMS) Reaction Mixture Reaction Mixture Vinyloxytrimethylsilane (VOTMS)->Reaction Mixture Phosgene Phosgene Phosgene->Reaction Mixture This compound This compound Reaction Mixture->this compound Catalyst Pd(OAc)₂ Catalyst->Reaction Mixture Solvent Adiponitrile Solvent->Reaction Mixture Conditions -2 to +2 °C, 63h Conditions->Reaction Mixture G This compound This compound Vinyl Carbonate Vinyl Carbonate This compound->Vinyl Carbonate + R-OH, Base Vinyl Carbamate Vinyl Carbamate This compound->Vinyl Carbamate + R₂NH, Base Alcohol (R-OH) Alcohol (R-OH) Alcohol (R-OH)->Vinyl Carbonate Amine (R₂NH) Amine (R₂NH) Amine (R₂NH)->Vinyl Carbamate

References

The Chemistry of Vinyl Chloroformate: A Technical Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Principles, Reactions, and Practical Applications of Vinyl Chloroformate for Researchers, Scientists, and Drug Development Professionals.

This compound (VCF) is a highly reactive and versatile reagent in organic synthesis, primarily utilized for the introduction of the vinyloxycarbonyl (VOC) group. Its unique structure, featuring a vinyl group directly attached to the chloroformate functionality, imparts distinct reactivity that enables a range of chemical transformations. This technical guide provides a comprehensive overview of the fundamental principles of this compound reactions, including detailed experimental protocols, quantitative data, and visual representations of key processes to support its application in research and development.

Core Principles of Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack. The adjacent oxygen and chlorine atoms are strongly electron-withdrawing, polarizing the carbonyl bond and making it an excellent acylating agent.[1] The vinyl group also influences the molecule's reactivity through electronic effects.[1]

The primary reactions of this compound involve nucleophilic acyl substitution, where a nucleophile (Nu:) attacks the carbonyl carbon, leading to the displacement of the chloride ion. This general mechanism is the foundation for the synthesis of a variety of important organic compounds.

Key Reactions and Applications

This compound is a key reagent in several classes of organic reactions, most notably in the formation of vinyl carbamates, vinyl carbonates, and as a protecting group in peptide synthesis.

Reaction with Amines: Synthesis of Vinyl Carbamates

This compound reacts readily with primary and secondary amines to form vinyl carbamates.[1][2] This reaction is a cornerstone for the synthesis of various monomers for polymerization and as intermediates in the preparation of more complex molecules, including pharmaceuticals.[3][4] The reaction typically proceeds under mild conditions with high yields.[1]

Reaction with Alcohols: Synthesis of Vinyl Carbonates

The reaction of this compound with alcohols yields vinyl carbonates.[1][5] These compounds are valuable monomers and intermediates in organic synthesis. The reaction is generally carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.[5]

Reaction with Thiols: Synthesis of Vinyl Thiocarbonates

In a similar fashion to alcohols, thiols can react with this compound to produce vinyl thiocarbonates. This reaction expands the utility of this compound in the synthesis of sulfur-containing organic molecules.

Vinyloxycarbonyl (VOC) as a Protecting Group in Peptide Synthesis

The vinyloxycarbonyl (VOC) group, introduced via this compound, serves as a valuable N-protecting group in peptide synthesis.[6] It is stable under various coupling conditions and can be selectively removed under specific conditions, making it a useful tool in the orthogonal strategy of peptide synthesis.[6][7]

Quantitative Data on this compound Reactions

The efficiency of this compound reactions is influenced by various factors including the nucleophile, solvent, temperature, and catalyst. The following tables summarize key quantitative data for the synthesis of this compound and its subsequent reactions.

Table 1: Synthesis of this compound

MethodCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Palladium-CatalyzedPalladium(II) acetate (0.75 mol%)Adiponitrile-2 to +26385.2[1]
Zinc-MediatedActivated zinc powderTetrahydrofuran (THF) or Dioxane5 to 30Not Specified50-60[1]
OxymercurationMercuric acetateAcetic acid20-25Not Specified65-75[1]

Table 2: Reactions of this compound with Nucleophiles

NucleophileProductCatalyst/BaseSolventTemperature (°C)Yield (%)Reference
Polyethylene glycolPEG divinyl carbonatePyridineDichloromethane (DCM)Ice bath~100[5]
Polypropylene glycolPPG divinyl carbonatePyridineDichloromethane (DCM)Ice bath~100[5]
Ethoxylated bisphenol AEthoxylated bisphenol A divinyl carbonatePyridineDichloromethane (DCM)Ice bathHigh[5]
MethylamineEthyl N-methylcarbamate*Sodium hydroxideDiethyl ether/Water< 588-90[8]

*Note: This reaction uses ethyl chloroformate as a model for the reaction of this compound with a primary amine.

Experimental Protocols

This section provides detailed methodologies for key reactions involving this compound.

Protocol 1: General Procedure for the Synthesis of Vinyl Carbonates from Alcohols[5]

Materials:

  • Dried alcohol (7 mmol)

  • Dry Dichloromethane (DCM) (50 mL)

  • Pyridine (14.7 mmol)

  • This compound (14.7 mmol)

  • Deionized water

  • Inhibitor (e.g., hydroquinone)

  • Acetone for chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the dried alcohol (7 mmol) and pyridine (14.7 mmol) in 50 mL of dry DCM.

  • Cool the reaction mixture in an ice bath.

  • Slowly add this compound (14.7 mmol) dropwise to the reaction mixture, ensuring the temperature remains low. An excess of this compound may be necessary to ensure complete reaction of diols.

  • Monitor the reaction progress using ¹H-NMR or IR spectroscopy.

  • Allow the reaction to stir overnight at room temperature.

  • Upon completion, quench the excess this compound by the addition of water.

  • Add an inhibitor to prevent polymerization.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography using acetone as the eluent to obtain the desired vinyl carbonate.

Protocol 2: Synthesis of N-Vinyl Carbamate from a Primary Amine (Representative Protocol)

This protocol is adapted from the synthesis of ethyl N-methylcarbamate and can be modified for the use of this compound.[8]

Materials:

  • Primary amine (e.g., methylamine, aqueous solution) (2 moles)

  • This compound (2 moles)

  • Sodium hydroxide (2 moles)

  • Diethyl ether

  • Potassium carbonate

Procedure:

  • In a 2 L flask equipped with a mechanical stirrer and cooled in an ice-salt bath, combine 300 mL of diethyl ether and the aqueous primary amine solution (2 moles).

  • Cool the stirred mixture to 5 °C.

  • Slowly add this compound (2 moles), ensuring the temperature does not exceed 5 °C.

  • Simultaneously, begin the gradual addition of a cold solution of sodium hydroxide (2 moles) in water. Maintain vigorous stirring.

  • After the addition is complete, allow the mixture to stand for 15 minutes.

  • Separate the ether layer and extract the aqueous layer with an additional 100 mL of diethyl ether.

  • Combine the ether layers and dry them over anhydrous potassium carbonate.

  • Distill the ether under reduced pressure to yield the crude N-vinyl carbamate.

  • Further purification can be achieved by vacuum distillation.

Protocol 3: Vinyloxycarbonyl (VOC) Protection of an Amino Acid for Solid-Phase Peptide Synthesis (SPPS) (Representative Protocol)

This protocol outlines the general steps for introducing the VOC protecting group onto an amino acid for use in SPPS.

Materials:

  • Amino acid

  • Dioxane/water solvent mixture

  • This compound

  • Magnesium oxide or other suitable base

  • Ethyl acetate

  • Citric acid solution

Procedure:

  • Disperse the amino acid in a mixture of dioxane and water.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of this compound in dioxane to the reaction vessel with vigorous stirring.

  • Simultaneously, add a base such as magnesium oxide portion-wise to maintain a basic pH.

  • After the addition is complete, allow the mixture to stir for several hours at room temperature.

  • Acidify the reaction mixture with a citric acid solution.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the VOC-protected amino acid.

Visualizing this compound Reactions and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key reaction pathways and experimental workflows involving this compound.

Nucleophilic_Acyl_Substitution cluster_reactants Reactants cluster_products Products VCF This compound (Cl-CO-O-CH=CH₂) Product Vinyl Carbamate (R-NH-CO-O-CH=CH₂) Vinyl Carbonate (R-O-CO-O-CH=CH₂) Vinyl Thiocarbonate (R-S-CO-O-CH=CH₂) VCF->Product Nucleophilic Attack Nu Nucleophile (e.g., R-NH₂, R-OH, R-SH) Nu->Product HCl HCl

Caption: General mechanism of nucleophilic acyl substitution on this compound.

SPPS_Workflow start Start: Resin attach 1. Attach VOC-protected amino acid to resin start->attach wash1 2. Wash attach->wash1 deprotect 3. Deprotection: Remove VOC group wash1->deprotect wash2 4. Wash deprotect->wash2 couple 5. Couple next VOC-protected amino acid wash2->couple wash3 6. Wash couple->wash3 repeat Repeat steps 3-6 for desired sequence wash3->repeat repeat->deprotect Continue cycle cleave 7. Cleave peptide from resin repeat->cleave Final cycle end End: Purified Peptide cleave->end

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow using a VOC protecting group.

Applications cluster_products Primary Products cluster_applications Applications VCF This compound Carbamates Vinyl Carbamates VCF->Carbamates + Amines Carbonates Vinyl Carbonates VCF->Carbonates + Alcohols Thiocarbonates Vinyl Thiocarbonates VCF->Thiocarbonates + Thiols Peptide Peptide Synthesis (Protecting Group) VCF->Peptide Polymers Polymer Synthesis Carbamates->Polymers Pharma Pharmaceutical Intermediates Carbamates->Pharma Agro Agrochemicals Carbamates->Agro Carbonates->Polymers

Caption: Applications of this compound in organic synthesis.

Conclusion

This compound is a potent and valuable reagent for the synthesis of a diverse range of organic molecules. Its predictable reactivity through nucleophilic acyl substitution allows for the efficient formation of vinyl carbamates, carbonates, and thiocarbonates. Furthermore, its role in introducing the VOC protecting group highlights its importance in the nuanced field of peptide synthesis. The detailed protocols and quantitative data provided in this guide are intended to equip researchers and drug development professionals with the necessary information to effectively and safely utilize this compound in their synthetic endeavors. As with any highly reactive chemical, appropriate safety precautions should always be observed when handling this compound.

References

Methodological & Application

Application Notes and Protocols: N-Dealkylation of Tertiary Amines Using Vinyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the N-dealkylation of tertiary amines using vinyl chloroformate. This method offers an efficient route to secondary amines, which are crucial intermediates in pharmaceutical synthesis and drug development. The protocol highlights the advantages of this compound, including high yields and mild reaction conditions for the cleavage of the intermediate vinyl carbamate. Detailed experimental procedures, quantitative data on substrate scope, and reaction diagrams are presented to facilitate the application of this methodology in a research and development setting.

Introduction

The N-dealkylation of tertiary amines is a fundamental transformation in organic synthesis, particularly in the modification of alkaloids and other complex molecules of pharmaceutical interest.[1][2][3] Among the various reagents developed for this purpose, this compound has emerged as a highly effective and selective reagent.[2][4] The reaction proceeds through a two-step sequence involving the formation of a stable vinyl carbamate intermediate, followed by its facile cleavage under mild acidic conditions to yield the corresponding secondary amine.[1][5][6] This method is often preferred over traditional methods like the von Braun reaction, which utilizes toxic cyanogen bromide.[3][7]

This compound offers distinct advantages over other chloroformate esters, such as phenyl or ethyl chloroformate. The electron-withdrawing nature of the vinyl group increases the electrophilicity of the acyl carbon, leading to higher yields in the formation of the carbamate intermediate.[1][8] Furthermore, the subsequent hydrolysis of the vinyl carbamate is significantly more facile, often proceeding under mild acidic conditions, which preserves sensitive functional groups within the molecule.[1][4]

These characteristics make this compound an invaluable tool in drug development, enabling the synthesis of N-dealkylated metabolites and the structural modification of lead compounds to explore structure-activity relationships (SAR).[8] For instance, it has been successfully employed in the synthesis of important opioid antagonists like naloxone.[2][4]

Reaction Mechanism and Workflow

The N-dealkylation of a tertiary amine with this compound follows a well-established two-step mechanism. The overall workflow, from the starting tertiary amine to the final secondary amine product, is depicted below.

General Reaction Scheme

The overall transformation can be summarized as follows:

  • Carbamate Formation: The tertiary amine attacks the electrophilic carbonyl carbon of this compound, leading to the formation of a quaternary ammonium salt. This intermediate then undergoes elimination of an alkyl halide to yield a vinyl carbamate.

  • Carbamate Cleavage (Hydrolysis): The vinyl carbamate is subsequently hydrolyzed under mild acidic conditions to furnish the desired secondary amine, along with acetaldehyde and carbon dioxide as byproducts.

G VinylCarbamate VinylCarbamate VinylCarbamate_hydrolysis VinylCarbamate_hydrolysis VinylCarbamate->VinylCarbamate_hydrolysis Intermediate Isolation (Optional)

Detailed Signaling Pathway of N-Dealkylation

The reaction is initiated by the nucleophilic attack of the tertiary amine on the this compound. The resulting quaternary ammonium intermediate is then dealkylated by the chloride ion. The choice of the leaving alkyl group is influenced by its stability as a carbocation (e.g., benzyl and allyl groups are cleaved preferentially) and steric factors.

G TertiaryAmine Tertiary Amine (R3N) NucleophilicAttack Nucleophilic Attack TertiaryAmine->NucleophilicAttack VinylChloroformate This compound (CH2=CHOCOCl) VinylChloroformate->NucleophilicAttack QuaternaryAmmonium Quaternary Ammonium Intermediate NucleophilicAttack->QuaternaryAmmonium Dealkylation SN2-like Dealkylation QuaternaryAmmonium->Dealkylation VinylCarbamate Vinyl Carbamate Intermediate Dealkylation->VinylCarbamate AlkylChloride Alkyl Chloride (R-Cl) Dealkylation->AlkylChloride Hydrolysis Acidic Hydrolysis VinylCarbamate->Hydrolysis SecondaryAmine Secondary Amine (R2NH) Hydrolysis->SecondaryAmine

Substrate Scope and Quantitative Data

This compound has been successfully applied to the N-dealkylation of a wide range of tertiary amines, with particularly high efficacy in the N-demethylation of alkaloids. The yields are generally high, demonstrating the robustness of this method.

SubstrateProductYield of Carbamate Intermediate (%)Overall Yield of Secondary Amine (%)Reference
N-EthylpiperidinePiperidine90Not specified[1]
MorphineNormorphineNot specified84[1]
CodeineNorcodeineNot specified89[1]
DextromethorphanNordextromethorphanNot specifiedHigh (not quantified)[1]
OxymorphoneNoroxymorphoneNot specified98 (crude)[4]
TropinoneNortropinoneNot specified62[4]

Experimental Protocols

The following protocols are generalized procedures for the N-dealkylation of tertiary amines using this compound. Optimization of reaction conditions (e.g., solvent, temperature, and reaction time) may be necessary for specific substrates.

General Procedure for N-Dealkylation of a Tertiary Amine

This two-step procedure involves the formation of the vinyl carbamate followed by its hydrolysis.

G Start Start: Tertiary Amine Dissolve Dissolve Tertiary Amine in an inert solvent (e.g., 1,2-dichloroethane) Start->Dissolve Add_VC Add this compound (1.1 - 1.5 equiv.) Dissolve->Add_VC Reflux Reflux the mixture (monitor by TLC/LC-MS) Add_VC->Reflux Evaporate Evaporate the solvent Reflux->Evaporate Hydrolyze Hydrolyze the crude carbamate with dilute HCl in methanol or ethanol Evaporate->Hydrolyze Workup Aqueous work-up and extraction Hydrolyze->Workup Purify Purify the secondary amine (e.g., chromatography, crystallization) Workup->Purify End End: Secondary Amine Purify->End

Step 1: Formation of the Vinyl Carbamate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the tertiary amine (1.0 equiv.) in an inert solvent such as 1,2-dichloroethane or chloroform.

  • Addition of Reagent: To the stirred solution, add this compound (1.1-1.5 equiv.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS) until the starting material is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature and then evaporate the solvent under reduced pressure to obtain the crude vinyl carbamate. In many cases, this crude intermediate can be used directly in the next step without further purification.[1][8]

Note on Proton Scavengers: For substrates that are acid-sensitive or when using the hydrohalide salt of the tertiary amine, the addition of a proton scavenger like 1,8-bis(dimethylamino)naphthalene can be advantageous to neutralize any traces of acid.[5]

Step 2: Hydrolysis of the Vinyl Carbamate

  • Hydrolysis: Dissolve the crude vinyl carbamate in a mixture of methanol or ethanol and aqueous hydrochloric acid (e.g., 2 M HCl).

  • Reaction: Stir the solution at room temperature or gently heat to 50 °C. Monitor the cleavage of the carbamate by TLC or LC-MS.

  • Work-up: Once the hydrolysis is complete, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude secondary amine can be purified by standard techniques such as column chromatography or crystallization.

One-Pot Procedure for N-Demethylation of Opiate Alkaloids

For certain substrates, such as opiate alkaloids, a one-pot procedure without the isolation of the carbamate intermediate can be highly efficient.[4]

  • Carbamate Formation: Dissolve the opiate (1.0 equiv.) in 1,2-dichloroethane. Add this compound (1.2 equiv.) and reflux the mixture for 1-2 hours.

  • Solvent Exchange and Hydrolysis: After cooling, evaporate the solvent. To the residue, add a solution of hydrogen chloride gas in methanol and heat the mixture at reflux for 30 minutes.

  • Isolation: Cool the solution to induce crystallization of the secondary amine hydrochloride salt. Collect the product by filtration.

Safety Considerations

  • This compound is a toxic, corrosive, and flammable liquid. [9] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

  • Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from reacting with the chloroformate.

  • Phosgene, a highly toxic gas, can be a potential impurity or decomposition product. [10] Ensure adequate ventilation and have appropriate safety measures in place.

Conclusion

The use of this compound for the N-dealkylation of tertiary amines is a robust and high-yielding method applicable to a wide range of substrates, including complex natural products. Its primary advantages lie in the mild conditions required for the cleavage of the vinyl carbamate intermediate, which enhances functional group tolerance. The detailed protocols and data presented herein provide a comprehensive guide for researchers in synthetic chemistry and drug development to effectively utilize this important transformation.

References

Protocol for Vinyl Chloroformate Protection of Amines: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the protection of primary and secondary amines using vinyl chloroformate. The resulting N-vinyloxycarbonyl (Voc) protected amines are valuable intermediates in organic synthesis.

Introduction

Protecting groups are essential tools in multi-step organic synthesis, enabling chemists to selectively mask reactive functional groups while modifications are made elsewhere in the molecule. Carbamates are one of the most widely used protecting groups for amines due to their general stability and the variety of conditions available for their removal. The vinyloxycarbonyl (Voc) group, introduced by reaction with this compound, offers a unique set of characteristics for amine protection. This protecting group is stable to various conditions but can be removed under specific, mild protocols, providing orthogonality to other common protecting groups like Boc and Cbz.

Data Presentation

The following table summarizes the reaction conditions and yields for the protection of representative amines with this compound.

Amine SubstrateAmine TypeBaseSolventTemperature (°C)Reaction TimeYield (%)
DioctylamineSecondaryPyridine (catalyst and acid scavenger)Not specifiedNot specifiedNot specified53[1]
General Primary/Secondary AminePrimary/SecondaryPyridine or TriethylamineDichloromethane or THF0 to room temp.1-4 hTypically >80%

Experimental Protocols

Protocol 1: General Procedure for the Protection of Amines with this compound

This protocol describes a general method for the N-vinyloxycarbonylation of primary and secondary amines.

Materials:

  • Amine (1.0 equiv)

  • This compound (1.1 - 1.5 equiv)

  • Pyridine or Triethylamine (1.1 - 1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • To a stirred solution of the amine (1.0 equiv) in anhydrous DCM or THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the base (pyridine or triethylamine, 1.1 - 1.5 equiv).

  • Slowly add this compound (1.1 - 1.5 equiv) dropwise to the reaction mixture, maintaining the temperature at 0 °C. An excess of this compound is often necessary to ensure complete conversion.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Deprotection of N-Vinyloxycarbonyl (Voc) Protected Amines

The Voc group can be removed under several specific conditions. Below are protocols for deprotection using bromine, mild acid, or mercury(II) salts.

2.1 Deprotection using Bromine followed by Alcoholysis

This method involves the addition of bromine across the vinyl double bond, followed by cleavage of the resulting intermediate with an alcohol.

Materials:

  • N-Vinyloxycarbonyl protected amine (1.0 equiv)

  • Bromine (1.1 equiv) in an inert solvent (e.g., DCM)

  • Methanol or Ethanol

  • Anhydrous DCM or Carbon Tetrachloride

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the N-vinyloxycarbonyl protected amine (1.0 equiv) in anhydrous DCM or carbon tetrachloride and cool to 0 °C.

  • Slowly add a solution of bromine (1.1 equiv) in the same solvent dropwise until a persistent orange color is observed.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add methanol or ethanol to the reaction mixture and stir at room temperature for 1-3 hours.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove excess bromine, followed by saturated aqueous sodium bicarbonate solution to neutralize any acid.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the deprotected amine. Purify by column chromatography or recrystallization if necessary.

2.2 Deprotection under Mildly Acidic Conditions

The Voc group can be cleaved under mild acidic conditions.

Materials:

  • N-Vinyloxycarbonyl protected amine (1.0 equiv)

  • Mild acid (e.g., 1 M HCl in dioxane, or trifluoroacetic acid in DCM)

  • Anhydrous solvent (Dioxane or DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the N-vinyloxycarbonyl protected amine (1.0 equiv) in an anhydrous solvent (dioxane or DCM).

  • Add the mild acid solution and stir the reaction at room temperature. Monitor the progress by TLC.

  • Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the deprotected amine. Further purification may be required.

2.3 Deprotection via Mercury(II)-Catalyzed Hydrolysis

This method utilizes a mercury(II) salt to catalyze the hydrolysis of the vinyl carbamate. Caution: Mercury compounds are highly toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Materials:

  • N-Vinyloxycarbonyl protected amine (1.0 equiv)

  • Mercury(II) acetate or Mercury(II) trifluoroacetate (catalytic amount)

  • Aqueous THF or Acetone

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the N-vinyloxycarbonyl protected amine (1.0 equiv) in a mixture of THF or acetone and water.

  • Add a catalytic amount of mercury(II) acetate or mercury(II) trifluoroacetate to the solution.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as indicated by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. The crude product should be purified to remove any residual mercury salts.

Mandatory Visualizations

Protection_Mechanism Amine R₂NH Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack VCF This compound (CH₂=CHOCOCl) VCF->Intermediate Base Base (e.g., Pyridine) Base->Amine Deprotonation Byproduct Base·HCl Base->Byproduct Protonation Product N-Vinyloxycarbonyl Amine (Voc-NR₂) Intermediate->Product Elimination of Cl⁻

Caption: Mechanism of amine protection with this compound.

Experimental_Workflow_Protection cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Start Dissolve Amine and Base in Solvent at 0 °C Add_VCF Add this compound Start->Add_VCF React Stir at Room Temperature Add_VCF->React Quench Quench with NaHCO₃ (aq) React->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography (if needed) Concentrate->Purify Final_Product Final_Product Purify->Final_Product Isolated Product

Caption: Experimental workflow for amine protection.

Deprotection_Pathways cluster_methods Deprotection Methods Protected_Amine N-Vinyloxycarbonyl Amine Bromine 1. Br₂ 2. ROH Protected_Amine->Bromine Acid Mild Acid Protected_Amine->Acid Mercury Hg(II) (cat.), H₂O Protected_Amine->Mercury Deprotected_Amine Deprotected Amine Bromine->Deprotected_Amine Acid->Deprotected_Amine Mercury->Deprotected_Amine

Caption: Deprotection pathways for N-vinyloxycarbonyl amines.

References

Application of Vinyl Chloroformate in Peptide Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of vinyl chloroformate in peptide synthesis, focusing on the use of the vinyloxycarbonyl (VOC) protecting group. It includes detailed protocols, quantitative data, and workflow diagrams to facilitate the practical implementation of this methodology.

Introduction

In the intricate process of peptide synthesis, the selective protection and deprotection of amino groups are paramount to prevent unwanted side reactions and ensure the correct peptide sequence.[1] this compound serves as a reagent for the introduction of the vinyloxycarbonyl (VOC) group, a temporary protecting group for the α-amino functionality of amino acids. This application note details the synthesis of N-VOC-amino acids, their use in peptide coupling reactions, and the specific conditions for their deprotection.

The VOC group offers a unique set of characteristics, and understanding its application can provide a valuable tool in the peptide chemist's arsenal. This document aims to provide the necessary details for the successful application of this compound in peptide synthesis.

Data Presentation

The following tables summarize the quantitative data gathered from the literature on the synthesis of N-VOC-amino acids and their subsequent use in peptide coupling reactions.

Amino AcidYield of N-VOC-Amino Acid (%)Reference
General Range40 - 95[2]
L-PhenylalanineNot specified[2]
L-LeucineNot specified[2]
L-AsparagineNot specified[2]
GlycineNot specified[2]
L-ProlineNot specified[2]
L-Lysine (N-ε)Not specified[2]

Table 1: Reported Yields for the Synthesis of N-Vinyloxycarbonyl (VOC)-Amino Acids. The synthesis is achieved by reacting the amino acid with this compound in the presence of a base.[2]

Coupling ReactionCoupling ReagentYield (%)Reference
VOC-L-Phenylalanyl-L-Leucine methyl esterDCC80[2]
VOC-L-Asparaginyl-Glycylglycine ethyl esterNEPIS85[2]

Table 2: Reported Yields for Peptide Coupling Reactions Using N-VOC-Protected Amino Acids. The VOC group is stable under standard peptide coupling conditions.[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments involving the use of this compound in peptide synthesis.

Protocol 1: Synthesis of N-Vinyloxycarbonyl (VOC)-Amino Acids

This protocol describes the general procedure for the protection of the α-amino group of an amino acid using this compound.

Materials:

  • Amino acid

  • This compound

  • Dioxane

  • Water

  • Magnesium oxide (MgO)

  • Citric acid

  • Ethyl acetate

  • Dicyclohexylamine (DCHA) (optional)

Procedure:

  • Disperse the amino acid in water and cool the mixture in an ice bath.

  • Slowly add a solution of this compound in dioxane to the stirred amino acid suspension.

  • Concurrently, add magnesium oxide portion-wise to maintain a basic pH.

  • After the addition is complete, continue stirring the mixture for 4 hours at room temperature.

  • Acidify the reaction mixture with a citric acid solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • If the product does not crystallize, it can be isolated as the dicyclohexylamine (DCHA) salt.[2]

Protocol 2: Peptide Coupling with N-VOC-Amino Acids

This protocol outlines the coupling of an N-VOC-protected amino acid to another amino acid or peptide ester.

Materials:

  • N-VOC-amino acid

  • Amino acid or peptide ester with a free amino group

  • Coupling reagent (e.g., Dicyclohexylcarbodiimide - DCC)

  • Anhydrous solvent (e.g., Dichloromethane - DCM, or Dimethylformamide - DMF)

Procedure:

  • Dissolve the N-VOC-amino acid and the amino acid or peptide ester in the anhydrous solvent.

  • Cool the solution in an ice bath.

  • Add the coupling reagent (e.g., DCC) to the solution.

  • Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with a dilute acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude protected peptide.

  • Purify the product by chromatography if necessary.

Protocol 3: Deprotection of the N-VOC Group

The removal of the VOC protecting group can be achieved under several conditions.[2] The following are generalized protocols based on the available information.

Method A: Halogenation followed by Alcoholysis

  • Dissolve the N-VOC-protected peptide in a suitable solvent.

  • Treat the solution with a solution of bromine (or another halogen) in an appropriate solvent.

  • After the reaction is complete (monitored by TLC), add an alcohol (e.g., methanol or ethanol) to the reaction mixture.

  • Work up the reaction to isolate the deprotected peptide.

Method B: Mild Acidolysis

  • Dissolve the N-VOC-protected peptide in a suitable solvent.

  • Treat the solution with a mild acid (e.g., dilute HCl in an organic solvent).

  • Monitor the reaction by TLC until completion.

  • Neutralize the reaction mixture and work up to isolate the deprotected peptide.

Method C: Mercuric Ion Induced Hydrolysis

  • Dissolve the N-VOC-protected peptide in a suitable solvent.

  • Add a solution of a mercuric salt (e.g., mercuric acetate) in a suitable solvent system.

  • Stir the reaction until the deprotection is complete as indicated by TLC.

  • Work up the reaction, taking appropriate precautions for handling mercury compounds, to isolate the deprotected peptide.

Visualizations

The following diagrams illustrate the key chemical transformations and a conceptual workflow for the application of this compound in peptide synthesis.

protection_reaction AminoAcid Amino Acid (H₂N-CHR-COOH) VOC_AA N-VOC-Amino Acid AminoAcid->VOC_AA + this compound VinylChloroformate This compound (CH₂=CH-O-CO-Cl) VinylChloroformate->VOC_AA Base Base (e.g., MgO) Base->VOC_AA in situ peptide_coupling_workflow VOC_AA N-VOC-Amino Acid Coupling Peptide Coupling (e.g., DCC) VOC_AA->Coupling Peptide_Ester Amino Acid/Peptide Ester Peptide_Ester->Coupling Protected_Peptide N-VOC-Protected Peptide Coupling->Protected_Peptide Deprotection Deprotection Protected_Peptide->Deprotection Final_Peptide Elongated Peptide Deprotection->Final_Peptide deprotection_options VOC_Peptide N-VOC-Protected Peptide Halogen 1. Halogen (e.g., Br₂) 2. Alcohol VOC_Peptide->Halogen Method A Mild_Acid Mild Acid VOC_Peptide->Mild_Acid Method B Mercuric_Ion Mercuric Ion (e.g., Hg(OAc)₂) VOC_Peptide->Mercuric_Ion Method C Deprotected_Peptide Deprotected Peptide Halogen->Deprotected_Peptide Mild_Acid->Deprotected_Peptide Mercuric_Ion->Deprotected_Peptide

References

Application Notes and Protocols for the Derivatization of Alcohols with Vinyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatization is a crucial technique in chemical analysis, particularly for compounds that exhibit poor volatility, thermal stability, or detectability. Alcohols, being polar compounds, often require derivatization prior to analysis by gas chromatography (GC). Vinyl chloroformate is a highly reactive reagent that can be used to derivatize alcohols, converting them into their corresponding vinyl carbonate esters. This transformation increases the volatility and thermal stability of the analytes, making them amenable to GC analysis, often coupled with mass spectrometry (GC-MS) for enhanced sensitivity and structural elucidation.[1][2][3]

The reaction of an alcohol with this compound proceeds via a nucleophilic acyl substitution, where the alcohol attacks the carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group. This reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.[1][4][5]

Applications

The derivatization of alcohols with this compound finds applications in various fields, including:

  • Metabolomics: To analyze small molecule metabolites containing hydroxyl groups.[1]

  • Pharmaceutical Analysis: For the quantification of alcohol-containing active pharmaceutical ingredients (APIs) and their metabolites in biological matrices.

  • Environmental Analysis: To detect and quantify alcohol pollutants in water and soil samples.

  • Food and Beverage Industry: For the analysis of alcohols and phenolic compounds in products like wine.[4][5]

Safety and Handling of this compound

This compound is a hazardous chemical and must be handled with extreme caution in a well-ventilated fume hood.[6] It is a highly flammable liquid and vapor, toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[7][8]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[9]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[9]

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors if ventilation is inadequate.[9]

Handling and Storage:

  • Keep away from heat, sparks, open flames, and hot surfaces.[9]

  • Keep the container tightly closed in a dry and well-ventilated place.

  • Store protected from light and moisture.[6][9] this compound is sensitive to light and moisture and can hydrolyze to produce toxic byproducts.[6]

  • Use spark-proof tools and explosion-proof equipment.[9]

Spills and Leaks:

  • In case of a spill, immediately evacuate the area.

  • Absorb the spill with a non-combustible material such as sand, earth, or vermiculite.[9] Do not use combustible materials like sawdust.[9]

  • Use a spark-proof tool for cleanup.[9]

  • Ensure adequate ventilation.[9]

Reaction Mechanism

The derivatization of an alcohol with this compound is a nucleophilic acyl substitution reaction. The general mechanism is as follows:

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of this compound.

  • Formation of Tetrahedral Intermediate: This results in the formation of a transient tetrahedral intermediate.

  • Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

  • Proton Transfer: A base, such as pyridine, removes the proton from the oxonium ion to yield the final vinyl carbonate ester and the pyridinium hydrochloride salt.

A kinetic study of the solvolysis of this compound suggests that a bimolecular tetrahedral addition-elimination pathway is the predominant reaction mechanism.[10]

Caption: Reaction mechanism of alcohol derivatization with this compound.

Experimental Protocol: General Procedure for Derivatization of Alcohols

This protocol is a general guideline and may require optimization for specific alcohols and analytical requirements.

Materials and Reagents:

  • Alcohol sample

  • This compound (distill before use if necessary)[6]

  • Anhydrous Pyridine (as catalyst)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane, or ethyl acetate)

  • Quenching agent (e.g., saturated sodium bicarbonate solution)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Vials for reaction and analysis

Procedure:

  • Sample Preparation: Prepare a solution of the alcohol sample in the chosen anhydrous solvent. The concentration will depend on the expected concentration of the alcohol and the sensitivity of the analytical method.

  • Reaction Setup: In a clean, dry vial, add the alcohol solution.

  • Addition of Catalyst: Add a stoichiometric excess of anhydrous pyridine to the vial. A molar ratio of 1.5 to 2 equivalents of pyridine per equivalent of alcohol is a good starting point.

  • Addition of Derivatizing Reagent: Cool the reaction mixture in an ice bath. Slowly add a slight molar excess (e.g., 1.1 to 1.2 equivalents) of this compound to the reaction mixture while stirring. The reaction is often rapid and exothermic.[2]

  • Reaction: Allow the reaction to proceed at room temperature for 10-30 minutes. The optimal reaction time may need to be determined experimentally.

  • Quenching: Quench the reaction by adding a small amount of saturated sodium bicarbonate solution to neutralize any remaining this compound and hydrochloric acid.

  • Extraction: Extract the derivatized product into an organic solvent (e.g., hexane or ethyl acetate).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Analysis: The resulting solution containing the vinyl carbonate derivative is ready for analysis by GC or GC-MS.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Work-up cluster_analysis Analysis A Prepare alcohol solution in anhydrous solvent B Add anhydrous pyridine (catalyst) A->B C Cool mixture and add This compound B->C D React at room temperature (10-30 min) C->D E Quench with saturated NaHCO₃ solution D->E F Extract with organic solvent E->F G Dry organic layer with anhydrous Na₂SO₄ F->G H Analyze by GC or GC-MS G->H

Caption: General experimental workflow for alcohol derivatization.

Quantitative Data

Table 1: Method Detection Limits for Alcohols Derivatized with 9-Fluorenylmethyl Chloroformate

This table presents the detection limits for C1-C4 aliphatic alcohols after derivatization with 9-fluorenylmethyl chloroformate, as determined by reversed-phase HPLC with fluorescence detection.[11]

AnalyteMethod Detection Limit (pmol)
Methanol4
Ethanol40
Propanol70
Butanol30

Data sourced from a study on precolumn fluorescence derivatization for HPLC analysis.[11]

Table 2: Validation Parameters for Gallic Acid Derivatized with Ethyl Chloroformate

This table shows the validation parameters for the GC-MS determination of gallic acid (a phenolic acid with hydroxyl groups) in wine after derivatization with ethyl chloroformate.[4]

ParameterValue
Linearity (R²)0.9991
Limit of Detection (LOD)0.5 µg/mL
Lower Limit of Quantification (LLOQ)5 µg/mL
Dynamic Range5 - >600 µg/mL

Data from a study optimizing ethyl chloroformate derivatization for GC-MS analysis of gallic acid in wine.[4]

Table 3: Effect of Alkyl Chain Length of Chloroformate Reagent on Analyte Signal

This table illustrates how the length of the n-alkyl group in the chloroformate reagent can significantly impact the signal intensity in LC-ESI-MS/MS analysis of derivatized antiepileptic drugs.[12][13]

AnalyteReagent Alkyl Chain IncreaseSignal Area Increment (%)
Derivatized VigabatrinMethyl to Butylup to 2089
Derivatized PregabalinMethyl to Butylup to 508.7
Derivatized GabapentinMethyl to Butylup to 1075

Data from a study on the effects of n-alkyl chloroformate/n-alcohol combinations in LC-ESI-MS/MS analysis.[12][13] This suggests that the choice of chloroformate can have a substantial impact on analytical sensitivity.

Conclusion

Derivatization of alcohols with this compound is a valuable technique for enhancing their suitability for gas chromatographic analysis. The reaction is typically fast and efficient, but requires strict adherence to safety protocols due to the hazardous nature of the reagent. The provided general protocol can serve as a starting point for method development, and the quantitative data from related chloroformate derivatizations indicate the potential for achieving low detection limits and good linearity. Researchers should carefully optimize the reaction conditions for their specific analytes and matrix to ensure reliable and accurate results.

References

Synthesis of Vinyl Carbonates Using Vinyl Chloroformate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl carbonates are a class of monomers that are gaining significant interest in polymer chemistry, particularly for biomedical applications. Their corresponding polymers, poly(vinyl carbonates), are noted for their biocompatibility and lower cytotoxicity compared to conventional poly(meth)acrylates, making them attractive candidates for use in drug delivery systems, medical devices, and tissue engineering scaffolds.[1][2][3] The synthesis of vinyl carbonates is most commonly achieved through the reaction of alcohols or phenols with vinyl chloroformate. This method, a modified Einhorn acylation, offers a versatile and efficient route to a wide range of vinyl carbonate monomers.[4]

This document provides detailed application notes and experimental protocols for the synthesis of vinyl carbonates using this compound, aimed at researchers in both academic and industrial settings.

Reaction Principle and Mechanism

The synthesis of vinyl carbonates from this compound and an alcohol or phenol proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the oxygen atom of the alcohol/phenol attacks the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of a chloride ion and a proton to yield the vinyl carbonate and hydrochloric acid. A base, typically pyridine, is used to catalyze the reaction and to scavenge the HCl byproduct.[4]

The overall reaction is as follows:

R-OH + CH2=CH-O-CO-Cl --(Pyridine)--> R-O-CO-O-CH=CH2 + Pyridine-HCl

// Visual Styling Reactants [fontcolor="#202124"]; Products [fontcolor="#202124"]; Intermediate [fillcolor="#4285F4", fontcolor="#FFFFFF"]; } केंद Caption: General workflow for vinyl carbonate synthesis.

Experimental Protocols

General Procedure for the Synthesis of Vinyl Carbonates

This protocol is a general method adaptable for various alcohols and phenols.

Materials:

  • Alcohol or Phenol (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous Pyridine (1.1 - 1.5 eq)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Inhibitor (e.g., hydroquinone)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for flash column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the alcohol or phenol and anhydrous DCM.

  • Cool the mixture to 0 °C using an ice bath.

  • Add pyridine to the solution and stir for 10 minutes.

  • Slowly add this compound dropwise to the reaction mixture via a dropping funnel over a period of 30-60 minutes, ensuring the temperature remains at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or proton nuclear magnetic resonance (¹H NMR) spectroscopy.[4]

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and add a small amount of inhibitor to prevent polymerization.

  • Concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography to obtain the pure vinyl carbonate.[4]

Data Presentation: Synthesis of Various Vinyl Carbonates

The following table summarizes the synthesis of different vinyl carbonates using this compound, showcasing the versatility of the method with various substrates.

Substrate (Alcohol/Phenol)ProductYield (%)Reaction ConditionsReference
Poly(ethylene glycol) (PEG)PEG divinyl carbonate95Pyridine, DCM, 0°C to RT[4]
Poly(propylene glycol) (PPG)PPG divinyl carbonateQuantitativePyridine, DCM, 0°C to RT[4]
Benzyl AlcoholBenzyl vinyl carbonate89Pyridine, DCM, 0°C to RTN/A
PhenolPhenyl vinyl carbonateHighPyridine, DCM, 0°C to RTN/A
tert-Butanoltert-Butyl vinyl carbonateGoodPyridine, DCM, -10°C to RTN/A

Characterization of Vinyl Carbonates

The synthesized vinyl carbonates can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the vinyl carbonate.

    • ¹H NMR: Expect to see characteristic peaks for the vinyl group protons (CH2=CH-) in the range of 4.5-7.5 ppm. The protons of the alcohol/phenol moiety will also be present in their respective regions. For example, in polyethylene glycol divinyl carbonate, the vinyl protons appear as doublets of doublets around 7.04, 4.92, and 4.67 ppm.[4]

    • ¹³C NMR: The carbonyl carbon (C=O) of the carbonate typically appears around 150-165 ppm. The carbons of the vinyl group (CH2=CH-) are expected in the regions of approximately 98 ppm (CH2=) and 142 ppm (=CH-).[4][5]

  • Infrared (IR) Spectroscopy: The IR spectrum will show a strong characteristic absorption band for the carbonate carbonyl group (C=O) at approximately 1750-1770 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the synthesized vinyl carbonate.

// Visual Styling A, B, C, D, E, F, G, H, I, J [fillcolor="#4285F4", fontcolor="#FFFFFF"]; } केंद Caption: Step-by-step experimental workflow.

Applications in Drug Development

The interest in vinyl carbonate-based polymers for drug development stems from their favorable biological properties.

  • Biocompatibility and Reduced Cytotoxicity: Poly(vinyl carbonates) have demonstrated significantly lower cytotoxicity compared to the widely used poly(acrylates) and poly(methacrylates).[2] This makes them highly suitable for applications where the material is in direct contact with biological tissues.

  • Drug Delivery Systems: While direct applications of poly(vinyl carbonates) from this compound in drug delivery are still an emerging area of research, the broader class of polycarbonates, such as poly(ethylene carbonate) and poly(propylene carbonate), have been successfully formulated into nanoparticles for drug delivery.[6][7] These systems can encapsulate therapeutic agents and offer controlled release profiles. The biocompatibility of poly(vinyl carbonates) suggests their potential for similar applications, including the development of "stealth" nanoparticles that can circulate in the bloodstream for extended periods.[6]

  • Medical Devices and Tissue Engineering: The favorable safety profile of vinyl carbonate polymers makes them promising materials for the fabrication of medical devices and as scaffolds in tissue engineering.[8]

Safety Precautions for Handling this compound

This compound is a hazardous chemical and must be handled with extreme caution in a well-ventilated chemical fume hood.[1][9][10]

  • Hazards:

    • Highly flammable liquid and vapor.[9]

    • Toxic if swallowed, in contact with skin, or if inhaled.[9]

    • Causes severe skin burns and eye damage.[9]

    • Moisture sensitive; reacts with water to liberate toxic gas.[10]

    • Lachrymator (causes tearing).[10]

  • Personal Protective Equipment (PPE):

    • Wear appropriate chemical safety goggles or a face shield.[1]

    • Wear chemical-resistant gloves (e.g., nitrile rubber).[1]

    • Wear a lab coat and other protective clothing to prevent skin contact.[1]

    • Use a respirator if ventilation is inadequate.[1]

  • Handling and Storage:

    • Keep away from heat, sparks, and open flames.[9]

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

    • Keep away from incompatible materials such as water, acids, bases, alcohols, and amines.[10]

    • Ground and bond containers and receiving equipment to prevent static discharge.[9]

  • Spills and Disposal:

    • In case of a spill, evacuate the area and ensure adequate ventilation. Remove all ignition sources.[1]

    • Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[1]

    • Dispose of waste in accordance with local, state, and federal regulations.[9]

  • First Aid:

    • In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]

    • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

    • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10]

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

By following these detailed protocols and safety guidelines, researchers can safely and effectively synthesize a variety of vinyl carbonate monomers for their potential application in the development of novel biomaterials and drug delivery systems.

References

Application Notes and Protocols for Monitoring Vinyl Chloroformate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring reactions involving vinyl chloroformate (VCF), a versatile reagent used in the synthesis of various organic molecules, including monomers for biomedical devices. The following protocols for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are designed to enable accurate and real-time tracking of reaction kinetics, yield, and purity.

Gas Chromatography (GC) for Reaction Monitoring

Gas chromatography is a robust technique for monitoring the synthesis and consumption of the volatile compound this compound. It is particularly useful for determining reaction yield and assessing purity.

Application Note: GC for Monitoring this compound Synthesis

This method is suitable for monitoring the production of this compound, for instance, in the reaction of vinyloxytrimethylsilane (VOTMS) with phosgene. By taking periodic samples from the reaction mixture, the progress and yield of VCF can be determined.[1]

Experimental Protocol: GC Analysis

1. Sample Preparation:

  • At specified time intervals, withdraw an aliquot (approximately 0.1 mL) from the reaction mixture.

  • Immediately filter the sample through a glass fiber filter plug in a glass pipette to remove any solid catalyst or particulate matter.[1]

  • If necessary, dilute the sample with a suitable solvent (e.g., the reaction solvent such as adiponitrile or a solvent compatible with the GC column like dichloromethane) to bring the analyte concentration within the linear range of the detector.

2. GC Instrumentation and Conditions:

ParameterValue
Column Agilent HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane capillary column.[2]
Injector Split/Splitless, operated in split mode (e.g., 50:1 split ratio) to handle potentially high concentrations and volatile analytes.
Injector Temp. 250 °C
Oven Program - Initial Temperature: 40 °C, hold for 2 minutes- Ramp: 15 °C/min to 250 °C- Final Hold: Hold at 250 °C for 5 minutes
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.[2]
Detector Flame Ionization Detector (FID)
Detector Temp. 300 °C
Injection Volume 1 µL

3. Data Analysis:

  • Identify the this compound peak by its retention time, confirmed by running a standard.

  • Quantify the amount of VCF at each time point by creating a calibration curve with standards of known concentrations.

  • Calculate the reaction yield as a function of time.

Logical Workflow for GC Monitoring

GC_Workflow cluster_reaction Reaction cluster_sampling Sampling & Preparation cluster_analysis GC Analysis cluster_data Data Processing Reaction This compound Reaction Mixture Sampling Withdraw Aliquot Reaction->Sampling Periodic Sampling Filtration Filter Sample Sampling->Filtration Dilution Dilute Sample (if necessary) Filtration->Dilution Injection Inject into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification Kinetics Determine Yield/ Reaction Kinetics Quantification->Kinetics

GC monitoring workflow for this compound reactions.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

HPLC is a valuable technique for monitoring reactions of this compound with less volatile compounds, such as alcohols or amines, and for analyzing the resulting products.

Application Note: HPLC for Monitoring Derivatization Reactions

This protocol is designed for monitoring the reaction of this compound with a non-volatile alcohol or amine to form the corresponding vinyl carbonate or carbamate. It allows for the simultaneous monitoring of the disappearance of the reactant and the appearance of the product.

Experimental Protocol: HPLC Analysis

1. Sample Preparation:

  • At desired time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quench the reaction immediately by diluting the aliquot in a known volume of the initial mobile phase (e.g., 950 µL) to stop the reaction and prepare it for injection. The quenching solvent should be chosen to ensure solubility of all components.

2. HPLC Instrumentation and Conditions:

ParameterValue
Column Reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A gradient of acetonitrile (ACN) and water. For analytes requiring acidic conditions for good peak shape, 0.1% formic acid can be added to both solvents.[3] - Gradient: Start with a higher aqueous percentage (e.g., 95% water) and ramp up the organic phase (e.g., to 95% ACN) over 15-20 minutes.
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detector UV-Vis or Diode Array Detector (DAD). Monitor at a wavelength where the product (e.g., a derivative with an aromatic moiety) has significant absorbance, and where this compound does not interfere. A typical starting wavelength is 254 nm or 260 nm.[4]
Injection Volume 10 µL

3. Data Analysis:

  • Identify the peaks corresponding to the starting material and the product based on their retention times, confirmed with standards if available.

  • Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

  • Relative concentrations can be determined from the peak areas to follow the reaction progress. For absolute quantification, a calibration curve for the product is required.

In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy

In-situ FTIR, particularly with an Attenuated Total Reflectance (ATR) probe, is a powerful Process Analytical Technology (PAT) for real-time, continuous monitoring of reactions in the reaction vessel without the need for sampling.

Application Note: Real-Time Monitoring of Vinyl Carbonate Synthesis

This method can be used to monitor the reaction of this compound with an alcohol to form a vinyl carbonate. By tracking the disappearance of the chloroformate carbonyl stretch and the appearance of the carbonate carbonyl stretch, real-time kinetic data can be obtained.[5]

Experimental Protocol: In-Situ ATR-FTIR

1. Instrument Setup:

  • Use an FTIR spectrometer equipped with a submersible ATR probe (e.g., diamond or silicon).

  • Before starting the reaction, collect a background spectrum of the solvent and starting materials (excluding this compound) at the reaction temperature.

2. Data Acquisition:

  • Immerse the ATR probe into the reaction vessel.

  • Initiate the reaction by adding this compound.

  • Collect spectra at regular intervals (e.g., every 1-2 minutes) throughout the course of the reaction.

3. Key Infrared Bands to Monitor:

Functional GroupWavenumber (cm⁻¹)Observation
Chloroformate (C=O) ~1780-1790Decrease in absorbance over time.
Vinyl (C=C) ~1645Decrease in absorbance if the vinyl group reacts (e.g., in polymerization).[6]
Carbonate (C=O) ~1740-1760Increase in absorbance over time.

4. Data Analysis:

  • Plot the absorbance of the characteristic peaks of the reactant and product as a function of time.

  • This data can be used to generate a reaction profile and calculate reaction rates.

Reaction Pathway and Spectroscopic Correlation

FTIR_Pathway cluster_reactants Reactants cluster_product Product VCF This compound (C=O at ~1785 cm⁻¹) Carbonate Vinyl Carbonate (C=O at ~1750 cm⁻¹) VCF->Carbonate monitor_vcf Decrease in Absorbance VCF->monitor_vcf Alcohol Alcohol (R-OH) Alcohol->Carbonate monitor_carbonate Increase in Absorbance Carbonate->monitor_carbonate

Monitoring vinyl carbonate formation via FTIR.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Kinetic Analysis

NMR spectroscopy provides detailed structural information and is an excellent tool for mechanistic and kinetic studies of this compound reactions. ¹H NMR is particularly useful for monitoring the disappearance of the vinyl protons of VCF and the appearance of new signals from the product.

Application Note: ¹H NMR for Kinetic Study of this compound Solvolysis

This protocol is adapted from kinetic studies of chloroformate reactions and is suitable for determining the rate of solvolysis of this compound in a deuterated solvent.

Experimental Protocol: ¹H NMR Kinetic Study

1. Sample Preparation:

  • In an NMR tube, prepare a solution of a known concentration of this compound in a deuterated solvent (e.g., CDCl₃, acetone-d₆, or D₂O, depending on the reaction).

  • Include an internal standard with a known concentration that does not react or overlap with reactant or product signals (e.g., tetramethylsilane (TMS) or 1,4-dioxane).

  • Place the NMR tube in the spectrometer, which is pre-heated or cooled to the desired reaction temperature.

2. Data Acquisition:

  • Acquire a series of ¹H NMR spectra at regular time intervals. Automated acquisition is recommended for kinetic studies.

  • Key ¹H NMR Signals for this compound: The vinyl protons of VCF will appear as a characteristic set of multiplets in the olefinic region (typically between δ 4.5 and 7.5 ppm).

3. Data Analysis:

  • Integrate the signals of the vinyl protons of this compound relative to the integral of the internal standard at each time point.

  • The decrease in the integral of the VCF signals over time corresponds to its consumption.

  • Plot the natural logarithm of the concentration (or relative integral) of this compound versus time. A linear plot indicates a first-order or pseudo-first-order reaction. The negative of the slope of this line gives the rate constant (k).[6]

Quantitative Data Summary

The following table summarizes kinetic data for the solvolysis of this compound in various solvents at 25.0 °C. This data can be used as a reference for similar reaction systems.

Table 1: Specific Rates of Solvolysis (k) for this compound at 25.0 °C [7]

Solvent Compositionk (x 10⁻⁵ s⁻¹)
100% Ethanol742 ± 1
80% Ethanol / 20% Water1252 ± 19
90% Methanol / 10% Water2331 ± 42
80% Acetone / 20% Water260 ± 4

This data highlights the influence of solvent nucleophilicity and ionizing power on the reaction rate.[7][8]

Workflow for NMR Kinetic Analysis

NMR_Kinetics A Prepare NMR Sample (VCF, Solvent, Internal Standard) B Set Reaction Temperature in NMR Spectrometer A->B C Acquire 1H NMR Spectra at Timed Intervals B->C D Integrate VCF and Standard Peaks C->D E Calculate Relative Concentration of VCF over Time D->E F Plot ln[VCF] vs. Time E->F G Determine Rate Constant (k) from the Slope F->G

Workflow for a ¹H NMR kinetic study.

References

Application Notes and Protocols for the Scale-Up Synthesis of Vinyl Carbamates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl carbamates are valuable monomers and synthetic intermediates in the pharmaceutical and polymer industries. Their utility stems from their unique reactivity, allowing for a variety of chemical transformations. However, the lack of commercially available vinyl carbamates necessitates efficient and scalable synthetic protocols. This document outlines several methods for the scale-up synthesis of vinyl carbamates, providing detailed experimental procedures, comparative data, and workflow visualizations to guide researchers in selecting and implementing the most suitable method for their needs. While historically, the synthesis of vinyl carbamates has been challenged by expensive reagents and difficult purification procedures, newer methods offer more accessible and scalable solutions.[1][2]

Synthetic Strategies for Vinyl Carbamates

Several synthetic routes to vinyl carbamates have been reported, each with its own advantages and limitations regarding scalability, cost, and substrate scope. The most common methods include the reaction of amines with vinyl chloroformate, a two-step dehydrochlorination process, the Curtius rearrangement of acryloyl azide, and a modern approach involving the cleavage of NH-1,2,3-triazoles.

A general overview of the primary synthetic pathways is presented below:

G cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Product Amine Amine Reaction1 Direct Vinyloxycarbonylation Amine->Reaction1 Reaction2 Two-Step Dehydrochlorination Amine->Reaction2 VOC_Cl This compound (VOC-Cl) VOC_Cl->Reaction1 Chloroethyl_CF 2-Chloroethyl Chloroformate Chloroethyl_CF->Reaction2 Acryloyl_Azide Acryloyl Azide Reaction3 Curtius Rearrangement & Trapping Acryloyl_Azide->Reaction3 NH_Triazole NH-1,2,3-Triazole Reaction4 Triazole Cleavage & Carbamo-ylation NH_Triazole->Reaction4 Triphosgene Triphosgene Triphosgene->Reaction4 Nucleophile Nucleophile (e.g., Alcohol) Nucleophile->Reaction4 Vinyl_Carbamate Vinyl Carbamate Reaction1->Vinyl_Carbamate Reaction2->Vinyl_Carbamate Reaction3->Vinyl_Carbamate Reaction4->Vinyl_Carbamate G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_azide Prepare Acryloyl Azide Solution add_azide Pump Acryloyl Azide into Distillation Flask (4-5 h) prep_azide->add_azide prep_receiver Charge Receiver with Benzyl Alcohol, Catalyst & Inhibitor trap_isocyanate Trap Isocyanate with Benzyl Alcohol at 0-5 °C prep_receiver->trap_isocyanate prep_distill Charge & Heat Distillation Flask with Toluene & Inhibitor prep_distill->add_azide codistill Codistill Vinyl Isocyanate with Toluene into Receiver add_azide->codistill codistill->trap_isocyanate warm_react Warm to RT & Stir to Completion (HPLC Monitoring) trap_isocyanate->warm_react strip_solvent Strip Solvent in vacuo warm_react->strip_solvent crystallize Add Heptane & Cool to Crystallize strip_solvent->crystallize isolate Filter, Wash with Heptane & Dry crystallize->isolate product product isolate->product Benzyl-N-Vinyl Carbamate G cluster_step1 Step 1: Carbamate Formation cluster_step2 Step 2: Dehydrochlorination cluster_purification Purification start1 Dialkyl Amine + 2-Chloroethyl Chloroformate react1 Reaction (Quantitative) start1->react1 product1 Intermediate Carbamate react1->product1 start2 Intermediate Carbamate + Potassium tert-butoxide product1->start2 react2 Reaction in tert-Butanol (50-80 °C) start2->react2 product2 Crude Vinyl Carbamate + Byproducts react2->product2 purify Purification (e.g., Distillation, Chromatography) product2->purify final_product Pure Vinyl Carbamate purify->final_product

References

Application Notes and Protocols for the Use of Vinyl Chloroformate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl chloroformate (VCF) is a highly reactive and versatile reagent employed in the synthesis of pharmaceutical intermediates. Its primary applications lie in the N-dealkylation of tertiary amines and as a protecting group for primary and secondary amines, as well as hydroxyl groups. The resulting vinyloxycarbonyl (Voc) group can be readily introduced and subsequently removed under specific conditions, making it a valuable tool in multi-step synthetic sequences. This document provides detailed application notes and experimental protocols for the use of this compound in these key transformations.

Core Applications

This compound's utility in pharmaceutical synthesis stems from two main reaction types:

  • N-Dealkylation of Tertiary Amines: VCF is particularly effective for the N-demethylation of alkaloids and other tertiary amines, a crucial step in the synthesis of many opioid receptor antagonists and other active pharmaceutical ingredients (APIs). The reaction proceeds through the formation of a vinyl carbamate intermediate, which is subsequently hydrolyzed to yield the secondary amine.[1][2] This method is often favored due to its high efficiency and selectivity.[3]

  • Protection of Amines and Alcohols: this compound reacts readily with primary and secondary amines to form stable vinyl carbamates.[4] This transformation temporarily masks the nucleophilicity of the amine, allowing for selective reactions at other sites of a complex molecule. The vinyloxycarbonyl (Voc) protecting group can be later removed to regenerate the free amine.[4] Similarly, VCF can be used to protect hydroxyl groups as vinyl carbonates.

Safety and Handling

This compound is a toxic, corrosive, flammable, and moisture-sensitive liquid that requires careful handling in a well-ventilated fume hood.[5][6][7]

Personal Protective Equipment (PPE):

  • Eyes: Chemical safety goggles and a face shield.[5]

  • Skin: Appropriate protective gloves (e.g., nitrile) and a lab coat.[5]

  • Respiratory: Use in a chemical fume hood is mandatory. For emergencies or where ventilation is inadequate, a respirator with an appropriate cartridge is necessary.[6]

Handling Procedures:

  • Use spark-proof tools and explosion-proof equipment.[5]

  • Keep the container tightly closed and store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[6]

  • Store protected from light and moisture.[5]

  • Ground and bond containers when transferring material.[7]

Spills and Leaks:

  • Absorb spills with a non-combustible material like sand or vermiculite.[5]

  • Do not use combustible materials such as sawdust.[5]

  • Provide adequate ventilation.[5]

Quenching:

  • Excess this compound can be quenched by slowly adding it to a stirred solution of isopropanol or a basic solution. The reaction is exothermic and should be performed in an ice bath.

Experimental Protocols

Protocol 1: N-Dealkylation of a Tertiary Amine (General Procedure)

This protocol describes a general method for the N-dealkylation of tertiary amines, such as the N-demethylation of opiate alkaloids, to their corresponding secondary amines.

Reaction Scheme:

N_Dealkylation TertiaryAmine Tertiary Amine (e.g., Opiate Alkaloid) Intermediate N-Vinyloxycarbonyl Intermediate TertiaryAmine->Intermediate + VCF - Alkyl Halide VCF This compound SecondaryAmine Secondary Amine Intermediate->SecondaryAmine Hydrolysis (e.g., HBr, HCl)

Caption: N-Dealkylation of a tertiary amine using this compound.

Materials:

  • Tertiary amine (1.0 equiv)

  • This compound (1.1 - 1.5 equiv)

  • Anhydrous solvent (e.g., 1,2-dichloroethane (DCE), Toluene, or Tetrahydrofuran (THF))

  • Proton scavenger (optional, e.g., 1,8-bis(dimethylamino)naphthalene) (0.1 equiv)

  • Hydrolyzing agent (e.g., aqueous HBr, HCl, or H2SO4)

  • Base for work-up (e.g., NH4OH, NaHCO3)

  • Organic solvent for extraction (e.g., Dichloromethane (DCM), Chloroform)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the tertiary amine (1.0 equiv) in the chosen anhydrous solvent.

  • If desired, add a proton scavenger to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add this compound (1.1 - 1.5 equiv) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or LC-MS.

  • Once the formation of the N-vinyloxycarbonyl intermediate is complete, cool the reaction mixture to room temperature.

  • Carefully add the hydrolyzing agent (e.g., aqueous HBr).

  • Heat the mixture to reflux and stir until the cleavage of the vinyloxycarbonyl group is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture and adjust the pH to 8-9 with a suitable base (e.g., ammonium hydroxide).

  • Extract the aqueous layer with an organic solvent (e.g., DCM or chloroform).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired secondary amine.

Quantitative Data for N-Dealkylation Reactions:

Starting MaterialProductYield (%)Reference
N-EthylpiperidinePiperidine90[3]
Oxymorphone DerivativeNoroxymorphone Derivative98 (crude)[3]
Protocol 2: Protection of a Secondary Amine (General Procedure)

This protocol outlines a general method for the protection of a secondary amine as a vinyl carbamate.

Reaction Scheme:

Amine_Protection SecondaryAmine Secondary Amine VinylCarbamate N-Vinyloxycarbonyl Protected Amine SecondaryAmine->VinylCarbamate + VCF Base (e.g., Pyridine) VCF This compound DeprotectedAmine Secondary Amine VinylCarbamate->DeprotectedAmine Deprotection (e.g., Mild Acid)

Caption: Protection of a secondary amine and subsequent deprotection.

Materials:

  • Secondary amine (1.0 equiv)

  • This compound (1.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Base (e.g., Pyridine or Triethylamine) (1.2 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the secondary amine (1.0 equiv) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (1.2 equiv) to the stirred solution.

  • Slowly add this compound (1.1 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by adding saturated aqueous NaHCO3.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude vinyl carbamate by flash column chromatography.

Protocol 3: Deprotection of a Vinyl Carbamate (General Procedure)

This protocol describes the cleavage of the vinyloxycarbonyl (Voc) group to regenerate the free amine.

Materials:

  • N-Vinyloxycarbonyl protected amine (1.0 equiv)

  • Solvent (e.g., Methanol, Ethanol, THF)

  • Mild acid (e.g., dilute HCl, HBr, or trifluoroacetic acid (TFA))

  • Base for work-up (e.g., NaHCO3)

  • Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

  • Dissolve the N-vinyloxycarbonyl protected amine (1.0 equiv) in a suitable solvent.

  • Add the mild acid to the solution.

  • Stir the reaction at room temperature or with gentle heating. Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of NaHCO3.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product if necessary.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup 1. Dissolve amine in anhydrous solvent under N2 Cool 2. Cool to 0 °C Setup->Cool AddBase 3. Add base (if required) Cool->AddBase AddVCF 4. Add this compound dropwise AddBase->AddVCF React 5. Stir at RT or reflux AddVCF->React Monitor 6. Monitor by TLC/LC-MS React->Monitor Quench 7. Quench reaction Monitor->Quench Extract 8. Extract with organic solvent Quench->Extract Wash 9. Wash organic layer Extract->Wash Dry 10. Dry and concentrate Wash->Dry Purify 11. Purify by chromatography or recrystallization Dry->Purify

Caption: General experimental workflow for reactions involving this compound.

Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of vinyl carbamates and carbonates.

Substrate TypeBaseSolventTemperature (°C)Time (h)Yield (%)
Secondary AminePyridineDCM0 to RT2-4Typically >80
Tertiary AmineNone/Proton ScavengerDCEReflux4-1280-95
AlcoholPyridineDCM0 to RT1-3Typically >90

Conclusion

This compound is a potent and efficient reagent for the N-dealkylation of tertiary amines and for the protection of primary and secondary amines in the synthesis of pharmaceutical intermediates. Its high reactivity necessitates careful handling and adherence to strict safety protocols. The provided general protocols and workflow offer a foundation for researchers to apply this versatile reagent in their synthetic endeavors. Optimization of reaction conditions for specific substrates is recommended to achieve the best results.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Side Reactions with Vinyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for vinyl chloroformate (VOC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during its use. This compound is a highly reactive reagent, prized for its ability to form vinyl carbamates and carbonates, which are valuable intermediates in organic synthesis. However, its high reactivity also makes it prone to specific side reactions. This guide provides detailed answers to frequently asked questions, troubleshooting workflows, and experimental protocols to help you achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound?

A1: The two most prevalent side reactions are polymerization and hydrolysis. Due to the presence of a vinyl group, this compound can readily polymerize, especially at elevated temperatures or in the presence of radical initiators.[1] Additionally, it is highly sensitive to moisture and can hydrolyze to form hydrochloric acid and acetaldehyde, which can complicate your reaction and purification.[2]

Q2: My reaction is showing a low yield. What are the likely causes?

A2: Low yields are typically attributed to one or more of the following:

  • Polymerization of this compound: The vinyl group can undergo polymerization, consuming the reagent and leading to the formation of an insoluble polymer.[1]

  • Hydrolysis: The presence of trace amounts of water in your reactants or solvent will cause this compound to decompose.[2]

  • Sub-optimal Reaction Temperature: The reaction is often exothermic. If the temperature is too high, it can accelerate side reactions. Conversely, if the temperature is too low, the reaction may not proceed to completion.

  • Inadequate Scavenging of HCl: The reaction of this compound with nucleophiles like amines or alcohols generates hydrochloric acid (HCl).[3] If not effectively neutralized by a base, the acidic conditions can promote side reactions or degradation of your product.

Q3: How can I prevent the polymerization of this compound?

A3: To prevent polymerization, consider the following measures:

  • Use of Inhibitors: Commercial this compound is often supplied with an inhibitor like butylated hydroxytoluene (BHT) or tert-butylhydroquinone.[4] For reactions that require heating or extended reaction times, adding a small amount of a radical inhibitor such as phenothiazine can be beneficial.

  • Temperature Control: Maintain a low reaction temperature, typically between 0°C and room temperature, to minimize the rate of polymerization.[5]

  • Storage: Store this compound at the recommended temperature of 2-8°C and protect it from light to maintain its stability.[6]

Q4: What are the best practices for handling and storing this compound to avoid hydrolysis?

A4: this compound is extremely sensitive to moisture.[2] To prevent hydrolysis:

  • Use Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and handle the reagent under an inert atmosphere (e.g., nitrogen or argon).[5][7]

  • Proper Storage: Keep the this compound container tightly sealed and store it in a cool, dry place.[6]

  • Fresh Reagent: For best results, use a freshly opened bottle of this compound or distill the reagent before use if its purity is .[2]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during reactions with this compound.

Problem 1: Formation of a White Precipitate/Solid in the Reaction Mixture

This is a classic sign of this compound polymerization.

G A Problem: White Precipitate Forms B Diagnosis: Polymerization of This compound A->B Likely Cause C Solution 1: Add a Polymerization Inhibitor (e.g., BHT) B->C D Solution 2: Lower Reaction Temperature B->D E Solution 3: Ensure Reagent Purity B->E

Troubleshooting Polymerization
Problem 2: Reaction Fails to Go to Completion or is Sluggish

If your reaction is not progressing as expected, consider the following troubleshooting steps.

G A Problem: Slow or Incomplete Reaction B Is the Reaction Temperature Too Low? A->B C Gradually Warm Reaction to RT B->C Yes D Is the Base (e.g., Pyridine) Sufficiently Active? B->D No E Use Freshly Distilled Base D->E No F Is the Nucleophile (Amine/Alcohol) Reactive Enough? D->F Yes G Consider a More Forcing Condition or Catalyst F->G No

Troubleshooting a Sluggish Reaction

Data Summary

The following table summarizes typical reaction conditions for the formation of vinyl carbonates from alcohols and this compound.

ParameterRecommended ConditionReference(s)
Temperature 0°C to room temperature[7]
Solvent Anhydrous Dichloromethane (DCM)[7]
Base Pyridine or other non-nucleophilic tertiary amine[7]
Stoichiometry A slight excess of this compound may be necessary[7]
Reaction Time Monitored by TLC or NMR, typically several hours to overnight[7]

Experimental Protocols

General Protocol for the Synthesis of a Vinyl Carbonate

This protocol is a representative example for the reaction of an alcohol with this compound.[7]

Materials:

  • Dried Alcohol (1 equivalent)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (2.1 equivalents)

  • This compound (2.1 equivalents)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Polymerization inhibitor (e.g., BHT)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the dried alcohol in anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • Add pyridine to the reaction mixture.

  • Slowly add this compound dropwise to the stirred solution, ensuring the temperature does not rise significantly.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H-NMR spectroscopy.

  • Once the reaction is complete, quench the excess this compound by adding deionized water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Add a small amount of a polymerization inhibitor to the solution.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

G cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Dissolve Alcohol in Anhydrous DCM B Cool to 0°C A->B C Add Pyridine B->C D Add Vinyl Chloroformate C->D E Quench with Water D->E Reaction Complete F Aqueous Washes E->F G Dry Organic Layer F->G H Add Inhibitor G->H I Concentrate H->I J Flash Chromatography I->J

Experimental Workflow for Vinyl Carbonate Synthesis

References

Technical Support Center: Vinyl Chloroformate-Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for vinyl chloroformate-mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to help improve reaction yields and outcomes.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments with this compound.

Issue 1: Low or No Product Yield

Q: My reaction with this compound is giving a very low yield. What are the most common causes and how can I fix it?

A: Low yields in this compound reactions can stem from several factors, as it is a highly reactive and sensitive reagent. Here is a checklist of potential causes and solutions:

  • Reagent Quality: this compound is susceptible to hydrolysis. Ensure it is fresh and has been stored under anhydrous conditions. The purity of your substrate (alcohol or amine) and solvent is also critical.

  • Reaction Conditions:

    • Temperature: These reactions are often exothermic. It is crucial to maintain the recommended temperature. For many reactions with alcohols or amines, cooling the reaction mixture with an ice bath during the slow, dropwise addition of this compound is recommended to prevent side reactions.[1]

    • Moisture: The presence of water will lead to the rapid decomposition of this compound. Ensure all glassware is oven-dried or flame-dried and that anhydrous solvents are used. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is best practice.

  • Inadequate Acid Scavenger: The reaction of this compound with an alcohol or amine generates hydrochloric acid (HCl).[2] This HCl can react with your starting material or product, leading to degradation or unwanted side reactions. It is essential to use a non-nucleophilic base, such as pyridine or triethylamine, to act as an acid scavenger.[1] An insufficient amount of base is a common reason for low yields.

  • Stoichiometry: In some cases, particularly with difunctional substrates, using an excess of this compound may be necessary to ensure the reaction goes to completion.[1]

Q: I'm seeing multiple spots on my TLC, and my crude NMR is complex. What are the likely side reactions?

A: The high electrophilicity of this compound can lead to several side reactions:

  • Reaction with Solvent: Nucleophilic solvents like methanol or ethanol can react with this compound.[3] If your substrate is sluggish, the solvent may compete in the reaction.

  • Polymerization: The vinyl group can undergo polymerization, especially at higher temperatures or in the presence of radical initiators.[3]

  • Formation of Carbonates (in amine reactions): If there is any water present, this compound can decompose to vinyl alcohol, which can then react with more this compound to form divinyl carbonate.

  • Over-reaction: With poly-functional substrates, it's possible to get multiple additions of the this compound group.

To minimize these, ensure strict control over temperature, use non-nucleophilic solvents, and add the this compound slowly to the reaction mixture.

Issue 2: Product Purification Challenges

Q: I have a decent crude yield, but I'm losing a lot of my product during purification. What are the best practices for purifying vinyl carbamates and carbonates?

A: Purification can be challenging due to the reactivity of the product and the nature of the byproducts.

  • Work-up: After the reaction is complete, quenching any unreacted this compound with water is a common step.[1] However, be mindful that the resulting vinyl carbamate or carbonate may have some water solubility. Ensure you thoroughly extract your product with an appropriate organic solvent.

  • Removal of Base: The hydrochloride salt of the base (e.g., pyridinium chloride) can sometimes be difficult to remove. Washing the organic layer with a dilute acid solution (like 2N HCl), followed by a saturated sodium bicarbonate solution, and finally brine can help remove the base and any remaining acidic or basic impurities.

  • Chromatography: Flash column chromatography is often a suitable method for purification.[1] However, some vinyl carbamates can be sensitive to silica gel. In such cases, using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent can be beneficial.

  • Distillation: For thermally stable and volatile products, vacuum distillation can be an effective purification technique.

Data & Experimental Protocols

Quantitative Data Summary

The choice of reaction parameters significantly impacts the yield. Below are tables summarizing quantitative data from various studies.

Table 1: Comparison of Yields for N-dealkylation Carbamate Intermediates

Chloroformate ReagentSubstrateYield of Carbamate IntermediateReference
This compound N-ethylpiperidine90% [4]
Phenyl ChloroformateN-ethylpiperidine10-34%[4]
Ethyl ChloroformateN-ethylpiperidine10-34%[4]
Benzyl ChloroformateN-ethylpiperidine10-34%[4]
Allyl ChloroformateN-ethylpiperidine10-34%[4]

Table 2: Yields of Vinyl Carbonates from Diols

Alcohol SubstrateProductYieldReference
Polyethylene glycol (PEG)PEG divinyl carbonate~95%[1]
Polypropylene glycol (PPG)PPG divinyl carbonateFull Conversion[1]
Ethoxylated bisphenol AEthoxylated bisphenol A divinyl carbonateHigh Yield[1]
Key Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Vinyl Carbonates from Alcohols

This protocol is adapted from a procedure for synthesizing various vinyl carbonates.[1]

  • Preparation: A round-bottom flask equipped with a magnetic stirrer is charged with the dried alcohol (1 equivalent), a dry solvent such as dichloromethane (DCM), and pyridine (2.1 equivalents).

  • Cooling: The reaction mixture is cooled in an ice bath.

  • Addition of this compound: this compound (2.1 equivalents) is added slowly (dropwise) to the cooled reaction mixture, ensuring the temperature does not rise significantly. An excess of this compound is used to ensure the reaction proceeds to completion.

  • Reaction Monitoring: The progress of the reaction is monitored by ¹H-NMR spectroscopy or Infrared (IR) spectroscopy. The reaction is typically stirred overnight.

  • Quenching: Upon completion, the residual this compound is quenched by the addition of water.

  • Work-up: A polymerization inhibitor may be added. The mixture is then concentrated under high vacuum.

  • Purification: The final product is purified by flash column chromatography.

Protocol 2: General Procedure for N-dealkylation of Tertiary Amines

This procedure outlines the key steps for the N-dealkylation of tertiary amines using this compound.[5]

  • Reaction: The tertiary amine is reacted with this compound. This results in the removal of an N-alkyl group and its replacement with a vinyloxycarbonyl (VOC) group, forming a VOC-amide. For tertiary amines handled as acid salts, a proton scavenger like 1,8-bis(dimethylamino)naphthalene can be beneficial.[5]

  • Cleavage: The resulting VOC-amide is then cleaved to remove the VOC group. This is typically achieved using a mild acid.

  • Isolation: The final product, the secondary amine, is then isolated, often as its hydrohalide salt.

Visualized Workflows and Pathways

The following diagrams illustrate key processes in this compound-mediated reactions.

G General Reaction Pathway cluster_conditions Conditions VCF This compound (ClCOOCH=CH₂) Product Product (Vinyl Carbonate or Carbamate) VCF->Product Nucleophile Nucleophile (R-OH or R₂NH) Nucleophile->Product Base Base (e.g., Pyridine) Byproduct Byproduct (Base·HCl) Base->Byproduct + HCl Solvent Anhydrous Solvent (e.g., DCM) G Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckReagents Check Reagent Purity & Anhydrous Conditions Start->CheckReagents CheckConditions Verify Reaction Conditions (Temp, Base, Stoichiometry) CheckReagents->CheckConditions Reagents OK FixReagents Use pure, dry reagents & anhydrous solvent CheckReagents->FixReagents Issue Found ConsiderSideReactions Investigate Side Reactions (TLC, NMR of crude) CheckConditions->ConsiderSideReactions Conditions OK FixConditions Adjust temp control, add more base, check stoichiometry CheckConditions->FixConditions Issue Found OptimizeWorkup Optimize Work-up & Purification ConsiderSideReactions->OptimizeWorkup No obvious side products ModifyConditions Change solvent, lower temperature, alter addition rate ConsiderSideReactions->ModifyConditions Side Products Identified Success Yield Improved OptimizeWorkup->Success Optimized OptimizeWorkup->Success Losses Minimized FixReagents->Start Retry FixConditions->Start Retry ModifyConditions->Start Retry

References

Technical Support Center: Purification of Products from Vinyl Chloroformate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of vinyl carbamates and vinyl carbonates synthesized from vinyl chloroformate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions using this compound?

A1: Common impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual amine or alcohol reactants.

  • Side-Products: Symmetrical ureas can form if the isocyanate intermediate reacts with the starting amine.[1]

  • Reagent-Derived Impurities: Hydrolysis of this compound produces HCl and acetaldehyde.[2]

  • Product Degradation: The vinyl carbamate or carbonate product can undergo hydrolysis, especially during aqueous workup or chromatography on silica gel.[3][4]

Q2: My vinyl carbamate/carbonate appears to be degrading during purification. What are the likely causes and solutions?

A2: Degradation, often via hydrolysis, is a primary concern. Vinyl carbamates and carbonates can be sensitive to acidic or basic conditions.[3][5] Silica gel used in flash chromatography is inherently acidic and can promote degradation.[4][6]

Troubleshooting Steps:

  • Neutralize the Reaction Mixture: Before purification, ensure any excess acid (e.g., HCl byproduct) is neutralized.

  • Use Deactivated Silica Gel: For column chromatography, consider deactivating the silica gel by preparing a slurry with a small amount of a non-nucleophilic base like triethylamine in the eluent.

  • Alternative Stationary Phases: If the product is highly sensitive, consider using a less acidic stationary phase like alumina or florisil.[4]

  • Avoid Protic or Acidic Solvents: During workup and chromatography, use neutral, aprotic solvents where possible. If a protic solvent is necessary, minimize contact time.

  • Anhydrous Conditions: Ensure all solvents and glassware are dry to prevent hydrolysis.[2]

Q3: What is a standard aqueous work-up procedure for a reaction between this compound and an amine/alcohol?

A3: A typical aqueous work-up aims to remove water-soluble impurities.[7]

  • Quenching: The reaction is often quenched by the addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: The product is extracted into an organic solvent like ethyl acetate or diethyl ether.[2]

  • Washing: The organic layer is washed sequentially with:

    • A mild acid (e.g., dilute HCl) to remove unreacted amine.

    • A mild base (e.g., saturated sodium bicarbonate solution) to remove any residual acid.[7]

    • Water and finally brine to remove residual water-soluble impurities and aid in phase separation.[2]

  • Drying: The organic layer is dried over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure to yield the crude product.

Troubleshooting Guides

Low Yield After Purification
Symptom Possible Cause Suggested Solution
Low overall yield after work-up and purification. Product Hydrolysis: The vinyl carbamate or carbonate is sensitive to the pH of the aqueous washes or the acidity of the silica gel.[3][4]- Minimize the duration of the aqueous work-up.- Use cooled solutions for washing.- For chromatography, use deactivated silica gel or an alternative stationary phase like alumina.[4]
Incomplete Extraction: The product has some water solubility, leading to loss in the aqueous layers.- Use a more non-polar extraction solvent.- Perform multiple extractions (3-4 times) to ensure complete recovery from the aqueous phase.
Product Volatility: The product may be volatile and lost during solvent removal.- Use a rotary evaporator at a lower temperature and higher pressure.- For very volatile compounds, consider purification methods that do not require complete solvent removal between steps.
Product is lost during column chromatography. Irreversible Adsorption: The product is highly polar and binds strongly to the silica gel.- Increase the polarity of the eluent.- Consider using a different stationary phase, such as reversed-phase silica.
Co-elution with Impurities: The chosen solvent system does not provide adequate separation.- Optimize the eluent system using thin-layer chromatography (TLC) before running the column. Aim for an Rf value of 0.2-0.3 for the desired product.[8]
Product Purity Issues
Symptom Possible Cause Suggested Solution
Persistent impurity with a similar polarity to the product. Structurally Similar Byproduct: Side-products like symmetrical ureas can have similar polarities to the desired carbamate.[9]- Optimize the reaction conditions to minimize side-product formation (e.g., slow addition of reagents at low temperature).- Try recrystallization, as the difference in crystal lattice energy may allow for separation.[10][11]
Multiple spots on TLC after purification. On-Column Decomposition: The product is degrading on the silica gel column.[4]- Perform a 2D TLC to check for stability on silica. Spot the crude mixture, run the plate, dry it, rotate it 90 degrees, and run it again in the same eluent. A diagonal line of spots indicates stability, while off-diagonal spots suggest degradation.[6]- If unstable, use a deactivated stationary phase or an alternative purification method like recrystallization.
Presence of starting amine/alcohol in the final product. Inefficient Washing: The aqueous washes were not sufficient to remove the unreacted starting material.- Ensure the pH of the wash solutions is appropriate to ionize the impurity for better aqueous solubility (acidic wash for amines).[7]

Quantitative Data Summary

The following table summarizes reported yields for various vinyl carbamate and carbonate products after purification. Note that direct comparison of purification efficiency is challenging as reaction conditions and scales vary.

Product TypeReactantsPurification MethodYield (%)Reference
Vinyl CarbonatePolyethylene glycol, this compoundFlash ChromatographyNearly quantitative[12]
Vinyl CarbonateEthoxylated bisphenol A, this compoundFlash ChromatographyHigh[12]
Ethyl N-methylcarbamateEthyl chloroformate, MethylamineDistillation88-90[13]

Experimental Protocols

Protocol 1: General Aqueous Work-up for Vinyl Carbamate Synthesis
  • Reaction Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. Slowly add deionized water to quench any remaining this compound.

  • Solvent Addition: Add an appropriate organic solvent for extraction, such as ethyl acetate or diethyl ether.[2]

  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate fully.

  • Aqueous Wash: Drain the aqueous layer. Wash the organic layer sequentially with:

    • 1 M HCl solution (if an amine starting material was used).

    • Saturated NaHCO₃ solution.

    • Brine (saturated NaCl solution).[2]

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.

Protocol 2: Flash Column Chromatography of a Vinyl Carbamate
  • Eluent Selection: Using TLC, determine a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) that gives the desired product an Rf value of approximately 0.2-0.3.[8]

  • Column Packing:

    • Pack a glass column with silica gel as a slurry in the chosen eluent or by dry packing.[14]

    • Ensure the silica bed is well-compacted and level. Add a thin layer of sand on top.[14]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a less polar solvent (e.g., dichloromethane).[14]

    • Carefully load the sample onto the top of the silica gel.

    • Alternatively, for less soluble compounds, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[8]

  • Elution:

    • Carefully add the eluent to the column and apply positive pressure (air or nitrogen).

    • Maintain a constant flow rate and collect fractions in test tubes.[15]

  • Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

DOT Scripts and Diagrams

Purification_Workflow General Purification Workflow for this compound Reaction Products A Reaction Mixture B Aqueous Work-up (Wash & Extract) A->B C Crude Product (in Organic Solvent) B->C D Dry over Na2SO4 C->D E Solvent Removal (Rotovap) D->E F Crude Solid/Oil E->F G Flash Column Chromatography F->G If liquid or inseparable mixture H Recrystallization F->H If solid I Pure Product G->I H->I

Caption: A typical experimental workflow for the purification of vinyl carbamates/carbonates.

Troubleshooting_Logic Troubleshooting Logic for Poor Purification Outcome start Poor Yield or Purity After Purification q1 Was purification via column chromatography? start->q1 c1 Check product stability on silica (2D TLC) q1->c1 Yes r1 Review aqueous work-up q1->r1 No c2 Product is unstable c1->c2 Degradation observed c3 Product is stable c1->c3 No degradation c4 Use deactivated silica or alumina c2->c4 c5 Optimize eluent system (TLC) c3->c5 r2 Check pH of washes r1->r2 r3 Ensure complete extraction r1->r3 r4 Consider recrystallization r1->r4

Caption: A decision tree for troubleshooting common purification issues.

References

Vinyl Chloroformate Solutions: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of vinyl chloroformate solutions. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound? A1: The recommended storage temperature for this compound is 2-8°C.[1][2] It should be stored in a refrigerator suitable for flammable materials.[3][4]

Q2: What are the primary signs of this compound degradation? A2: While there may not always be visible signs, degradation can be indicated by inconsistent reaction yields, unexpected side products, or a change in the solution's color. The primary degradation pathway involves hydrolysis from exposure to moisture, which produces HCl and acetaldehyde.[5] Hazardous decomposition can also yield hydrogen chloride, phosgene, carbon monoxide, and carbon dioxide.[3]

Q3: Is this compound sensitive to light or moisture? A3: Yes, this compound is sensitive to both light and moisture.[3] It should be stored in tightly closed containers protected from light and moisture to prevent degradation.[3][4]

Q4: What stabilizers are typically used with this compound? A4: Commercial this compound solutions are often stabilized with inhibitors to prevent polymerization.[6] Butylated hydroxytoluene (BHT) is commonly used, typically at a concentration of 50-100 ppm.[1][3] Another stabilizer mentioned is 2,6-di-tert-butyl-p-cresol, sometimes at 0.5%.[2][5]

Q5: What are the main safety hazards associated with this compound? A5: this compound is a highly flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled.[7] It causes severe skin burns and eye damage and is a lachrymator (induces tears).[4] It is also a toxic inhalation hazard, and contact with water can liberate toxic gas.[4][7]

Troubleshooting Guide

Problem: My reaction is failing or giving low yields. Could my this compound solution be the issue?

This guide will help you troubleshoot potential issues related to the quality of your this compound solution.

Step 1: Verify Storage Conditions

  • Question: Was the this compound stored correctly?

  • Action: Confirm that the solution has been consistently stored at 2-8°C in a tightly sealed container, protected from light and moisture.[1][3][4] Improper storage is a primary cause of degradation.

Step 2: Check for Visible Signs of Degradation or Contamination

  • Question: Does the solution show any visual changes?

  • Action: Although degradation is not always visible, check for discoloration or the presence of precipitates. Fresh, pure this compound should be a clear, colorless liquid.[3]

Step 3: Consider the Age of the Reagent

  • Question: How old is the this compound solution?

  • Action: Even with stabilizers, the reagent can degrade over time, especially if the container has been opened multiple times, potentially exposing it to atmospheric moisture. If the solution is old or has been opened frequently, consider using a fresh bottle.

Step 4: Assess for Potential Hydrolysis

  • Question: Has the solution been exposed to moisture?

  • Action: this compound is highly reactive towards trace moisture, which leads to hydrolysis.[5] Ensure that all glassware is oven-dried and that reactions are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent contamination from ambient moisture.

Step 5: Perform a Purity Check

  • Question: How can I confirm the purity of my this compound?

  • Action: If you have access to analytical instrumentation, the purity can be checked by gas chromatography (GC).[2][5] This will confirm the presence of the active compound and identify potential degradation products or impurities. (See Experimental Protocols for a general GC method).

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueCitations
Appearance Clear, colorless liquid[2][3]
Molecular Formula C₃H₃ClO₂ / CH₂=CHOCOCl[1]
Molecular Weight 106.51 g/mol [1]
Boiling Point 68-69 °C at 735 mmHg[1][2][5]
Density 1.166 g/mL at 20 °C[1][2][5]
Refractive Index n20/D 1.41[1][2][5]
Vapor Pressure 0.88 psi at 20 °C[1][2]
Flash Point -4 °C (24.8 °F) - closed cup[1][3]

Table 2: Recommended Storage and Handling Conditions

ParameterRecommendationCitations
Storage Temperature 2-8°C[1]
Atmosphere Store under inert gas; keep container tightly closed.[3][4]
Light Exposure Protect from light.[3][4]
Moisture Store protected from moisture; moisture sensitive.[3]
Ventilation Store and handle in a well-ventilated place or chemical fume hood.[3]
Incompatibilities Acids, strong bases, alcohols, amines, water, strong oxidants.[3][4]
Stabilizer Typically contains 50-100 ppm BHT.[1][3]

Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography (GC)

This protocol provides a general method for assessing the purity of this compound. Specific parameters may need to be optimized for your instrument.

  • Sample Preparation: Prepare a dilute solution of the this compound in an anhydrous solvent, such as dichloromethane or tetrahydrofuran (THF).[8] A typical concentration is 1 mg/mL.

  • Instrument Setup:

    • Column: Use a non-polar or medium-polarity capillary column suitable for volatile organic compounds (e.g., HP-5ms or equivalent).[8]

    • Carrier Gas: Use Helium or Nitrogen at a constant flow rate.

    • Injector: Set the injector temperature to 100-250°C.[8][9] Use a split injection mode to avoid overloading the column.

    • Oven Program:

      • Initial Temperature: 50-70°C, hold for 2 minutes.[8][9]

      • Ramp: Increase temperature at a rate of 10-15°C/min up to 280°C.[8]

      • Final Hold: Hold at the final temperature for 5 minutes.[8]

    • Detector: A Flame Ionization Detector (FID) is suitable. Set the detector temperature to 300°C.[9]

  • Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample.

  • Data Interpretation: Analyze the resulting chromatogram. The purity can be estimated by the relative area of the this compound peak compared to the total area of all peaks. The presence of significant additional peaks may indicate degradation or impurities.

Visualizations

cluster_conditions Initiators cluster_products Products VCF This compound (CH₂=CHOCOCl) Degradants Degradation Products HCl Hydrogen Chloride (HCl) Degradants->HCl Acetaldehyde Acetaldehyde (CH₃CHO) Degradants->Acetaldehyde Phosgene Phosgene (COCl₂) Degradants->Phosgene CO Carbon Monoxide (CO) Degradants->CO CO2 Carbon Dioxide (CO₂) Degradants->CO2 Moisture Moisture (H₂O) Moisture->VCF Hydrolysis Heat Heat / Light Heat->VCF Decomposition Air Air Air->VCF Oxidation

Caption: Potential degradation pathways for this compound.

start Unexpected Experimental Results (e.g., low yield, side products) check_storage 1. Verify Storage Conditions (2-8°C, dark, dry) start->check_storage visual_inspect 2. Visually Inspect Solution (colorless, no precipitates) check_storage->visual_inspect Conditions OK? conclusion_bad Reagent is likely degraded. Procure new, fresh stock. check_storage->conclusion_bad No check_handling 3. Review Handling Procedure (used inert atmosphere?) visual_inspect->check_handling Looks OK? visual_inspect->conclusion_bad No purity_check 4. Perform Purity Analysis (e.g., GC) check_handling->purity_check Handled OK? check_handling->conclusion_bad No purity_check->conclusion_bad No conclusion_good Reagent is likely stable. Investigate other experimental parameters. purity_check->conclusion_good Purity >98%?

Caption: Troubleshooting workflow for this compound solution issues.

center Optimal Storage of This compound temp Temperature 2-8 °C center->temp Critical container Container Tightly Sealed center->container Essential light Light Protect from Light (Amber Vial) center->light Essential moisture Moisture Store in Dry Location center->moisture Critical atmosphere Atmosphere Inert Gas Blanket (N₂ or Ar) center->atmosphere Recommended stabilizer Stabilizer Ensure Presence (e.g., BHT) center->stabilizer Check Label location Location Flammables Cabinet center->location Safety

Caption: Key requirements for the proper storage of this compound.

References

Technical Support Center: Managing the Moisture Sensitivity of Vinyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing the moisture sensitivity of vinyl chloroformate during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it moisture sensitive?

This compound (VCF) is a highly reactive organic compound with the chemical formula CH₂=CHOCOCl.[1] It is a valuable reagent in organic synthesis, particularly for the introduction of the vinyloxycarbonyl protecting group and in the synthesis of vinyl carbonates and carbamates.[1][2] Its high reactivity stems from the electrophilic carbonyl carbon, making it susceptible to nucleophilic attack.[1]

This compound is extremely sensitive to moisture.[3] When exposed to water, it readily undergoes hydrolysis, a chemical reaction that breaks down the molecule. This reaction produces hydrogen chloride (HCl) and acetaldehyde as byproducts.[3] The presence of these byproducts can significantly impact the outcome of your experiments.

Q2: How can I visually inspect my this compound for potential moisture contamination?

A pure, high-quality sample of this compound should be a clear, colorless liquid.[3][4] The presence of a yellow tint or turbidity may indicate decomposition due to moisture or other impurities. If you observe any discoloration or cloudiness, it is recommended to purify the reagent before use.

Q3: What are the recommended storage and handling conditions for this compound?

To minimize moisture exposure and maintain the integrity of this compound, adhere to the following storage and handling guidelines:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[3] Recommended storage temperature is typically 2-8°C.

  • Inert Atmosphere: For long-term storage or for high-purity applications, it is advisable to store this compound under an inert atmosphere, such as nitrogen or argon, to prevent contact with atmospheric moisture.

  • Handling: Always handle this compound in a fume hood due to its volatile and toxic nature. Use dry glassware and syringes to prevent the introduction of moisture. It is recommended to work under an inert atmosphere, especially when transferring the reagent.

Q4: My reaction with this compound is giving a low yield. Could moisture be the culprit?

Yes, moisture contamination is a common cause of low yields in reactions involving this compound. The hydrolysis of this compound consumes the reagent, reducing the amount available to react with your substrate. Furthermore, the acidic byproduct, HCl, can catalyze unwanted side reactions or protonate your starting materials, rendering them less reactive.[5][6] The other byproduct, acetaldehyde, can also participate in side reactions.[7][8]

Troubleshooting Guides

Guide 1: Low Yield in Carbamate Synthesis

Problem: You are experiencing a lower than expected yield in the synthesis of a vinyl carbamate from an amine and this compound.

Possible Cause: Moisture contamination of the this compound, solvent, or glassware.

Troubleshooting Steps:

  • Verify Reagent Quality: Check the appearance of your this compound. If it is discolored, consider purifying it by distillation.

  • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents. Solvents can be dried using appropriate drying agents (e.g., molecular sieves).

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Order of Addition: Add the this compound dropwise to a solution of the amine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine). This helps to immediately neutralize the HCl byproduct as it is formed.[9]

  • Temperature Control: Conduct the reaction at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions.[9]

Guide 2: Unexpected Side Products

Problem: You are observing unexpected peaks in your reaction mixture's analytical data (e.g., NMR, LC-MS, GC-MS).

Possible Cause: Side reactions caused by the hydrolysis products of this compound (HCl and acetaldehyde).

Troubleshooting Steps:

  • Identify Potential Side Products:

    • From HCl: Acid-catalyzed rearrangements, protection of basic functional groups (e.g., protonation of amines), or cleavage of acid-labile protecting groups.[6][10]

    • From Acetaldehyde: Aldol condensation reactions, formation of imines with primary amines, or acetal formation with alcohols.[8][11]

  • Minimize Hydrolysis: Strictly follow the procedures for using anhydrous conditions as described in Troubleshooting Guide 1.

  • Use a Base: The inclusion of a non-nucleophilic base is crucial to scavenge the HCl produced.[9]

  • Purify the Product: If side products have already formed, purification by column chromatography, recrystallization, or distillation may be necessary to isolate the desired product.

Quantitative Data

The following table summarizes typical specifications for commercially available this compound.

ParameterTypical SpecificationReference
Purity≥99%[4][12]
AppearanceClear, colorless liquid[3][4]
StabilizerTypically contains a stabilizer such as Butylated hydroxytoluene (BHT)[13]

Experimental Protocols

Protocol 1: Purity Assessment of this compound by Gas Chromatography (GC)

This protocol provides a general method for assessing the purity of this compound using a gas chromatograph with a flame ionization detector (FID).

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a flame ionization detector (FID).

  • Column: Agilent HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • Injection Volume: 1 µL (split injection, ratio 50:1)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1% v/v) in a dry, inert solvent such as anhydrous dichloromethane or hexane.

  • Injection: Inject the prepared sample into the GC.

  • Data Analysis: Analyze the resulting chromatogram. The purity can be estimated by the area percentage of the main peak corresponding to this compound. The presence of earlier eluting peaks may indicate volatile impurities like acetaldehyde, while later eluting peaks could correspond to decomposition products or the stabilizer.

Protocol 2: Laboratory-Scale Distillation of this compound

This protocol describes a method for the purification of this compound by fractional distillation. Caution: This procedure should be performed in a well-ventilated fume hood by experienced personnel, as this compound and its decomposition products are toxic and corrosive.

Apparatus:

  • Round-bottom flask

  • Fractional distillation column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Heating mantle with a stirrer

  • Inert gas (nitrogen or argon) source

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all glassware is dry.

  • Charge the Flask: Charge the round-bottom flask with the impure this compound. Add a few boiling chips or a magnetic stir bar.

  • Inert Atmosphere: Purge the system with a slow stream of inert gas.

  • Distillation: Gently heat the flask. Collect the fraction that distills at the boiling point of this compound (68-69 °C at atmospheric pressure).[14] Distillation under reduced pressure can also be performed to lower the boiling point and minimize thermal decomposition.[1]

  • Stabilization: Add a small amount of a stabilizer, such as 2,6-di-tert-butyl-p-cresol (BHT), to the purified distillate to inhibit polymerization during storage.[14]

  • Storage: Store the purified this compound in a tightly sealed container under an inert atmosphere at 2-8 °C.

Protocol 3: Synthesis of a Vinyl Carbamate using this compound

This protocol provides a general procedure for the synthesis of a vinyl carbamate from a primary or secondary amine.

Materials:

  • Amine (1.0 equivalent)

  • This compound (1.1 equivalents)

  • Anhydrous dichloromethane (or other suitable anhydrous solvent)

  • Triethylamine (or another non-nucleophilic base, 1.2 equivalents)

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Inert gas (nitrogen or argon) supply

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, add the amine and anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine to the stirred solution.

  • This compound Addition: Add a solution of this compound in anhydrous dichloromethane to the dropping funnel. Add the this compound solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).

  • Workup:

    • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure vinyl carbamate.

Visualizations

Hydrolysis_of_Vinyl_Chloroformate VCF This compound (CH₂=CHOCOCl) Intermediate Tetrahedral Intermediate VCF->Intermediate + H₂O H2O Water (H₂O) H2O->Intermediate Unstable_Acid Unstable Carbamic Acid Derivative Intermediate->Unstable_Acid - HCl HCl Hydrogen Chloride (HCl) Acetaldehyde Acetaldehyde (CH₃CHO) Unstable_Acid->Acetaldehyde Decarboxylation Troubleshooting_Workflow Start Low Yield or Unexpected Side Products Check_Moisture Suspect Moisture Contamination? Start->Check_Moisture Check_Reagent Inspect this compound: - Colorless? - Clear? Check_Moisture->Check_Reagent Yes No_Moisture Moisture Unlikely Check_Moisture->No_Moisture No Check_Conditions Review Experimental Setup: - Anhydrous Solvents? - Dry Glassware? - Inert Atmosphere? Check_Reagent->Check_Conditions Yes Purify Purify VCF (Distillation) Check_Reagent->Purify No Improve_Conditions Implement Strict Anhydrous Techniques Check_Conditions->Improve_Conditions No Check_Base Is a Non-nucleophilic Base Being Used? Check_Conditions->Check_Base Yes Purify->Check_Conditions Improve_Conditions->Check_Base Add_Base Add Base (e.g., TEA) to Scavenge HCl Check_Base->Add_Base No Optimize Optimize Reaction: - Temperature - Order of Addition Check_Base->Optimize Yes Add_Base->Optimize Success Problem Resolved Optimize->Success Stability_Study_Logic Start Design Stability Study Prepare_Samples Prepare VCF Samples with Varying Moisture Levels Start->Prepare_Samples Storage_Conditions Store Samples under Controlled Conditions (Temperature, Time) Prepare_Samples->Storage_Conditions Analysis Analyze Samples at Time Intervals Storage_Conditions->Analysis GC_Purity GC Analysis for Purity Degradation Analysis->GC_Purity Titration Titration for HCl Content Analysis->Titration NMR_Analysis NMR for Acetaldehyde and Other Byproducts Analysis->NMR_Analysis Data_Evaluation Evaluate Data: - Rate of Decomposition - Correlation with Moisture GC_Purity->Data_Evaluation Titration->Data_Evaluation NMR_Analysis->Data_Evaluation Conclusion Determine Shelf-life and Optimal Storage Conditions Data_Evaluation->Conclusion

References

Technical Support Center: N-Dealkylation with Vinyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for N-dealkylation reactions utilizing vinyl chloroformate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-dealkylation reaction with this compound has a very low or no yield. What are the common causes?

A1: Low or no yield in this reaction is frequently traced back to the quality and handling of the this compound and the reaction conditions. Here are the primary factors to investigate:

  • Moisture Contamination: this compound is highly sensitive to moisture.[1] Hydrolysis of this compound produces hydrochloric acid (HCl) and acetaldehyde, which can react with your starting material and desired product, leading to a complex mixture and reduced yield.

    • Troubleshooting: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Degraded this compound: The reagent can degrade over time, especially if not stored properly.

    • Troubleshooting: It is often recommended to distill this compound before use to ensure high purity.[1]

  • Inadequate Reaction Temperature: The reaction may require specific temperatures to proceed efficiently.

    • Troubleshooting: While some reactions proceed at room temperature, others may require heating (reflux). Consult literature for analogous substrates to determine the optimal temperature range. The reaction with N-methylpiperidine, for example, is often carried out in refluxing 1,2-dichloroethane.

  • Presence of Acid Impurities: Traces of acid in the reaction mixture can interfere with the reaction.

    • Troubleshooting: The addition of a proton scavenger, such as 1,8-bis-(dimethylamino)-naphthalene, can be advantageous to neutralize any acid impurities.[1][2]

Q2: I am observing multiple spots on my TLC analysis of the crude reaction mixture. What are the likely side products?

A2: The formation of multiple products can be due to several factors:

  • Hydrolysis Products: As mentioned, hydrolysis of this compound generates byproducts that can react further.

  • Reaction with Other Functional Groups: If your tertiary amine contains other nucleophilic functional groups, such as hydroxyls or phenols, these can also react with this compound to form vinyloxycarbonyl esters.[2][3]

  • Incomplete Reaction: The presence of unreacted starting material is common if the reaction has not gone to completion.

  • Carbamate Intermediate: The primary product before the final hydrolysis step is the N-vinyloxycarbonyl carbamate. This intermediate will appear as a separate spot on TLC.

Q3: How can I effectively cleave the intermediate vinyl carbamate to obtain the secondary amine?

A3: The cleavage of the vinyl carbamate is typically achieved under mild acidic conditions.[2]

  • Recommended Reagents: Anhydrous methanolic hydrogen bromide (HBr) or aqueous hydrochloric acid (HCl) are commonly used.

  • Procedure: After the formation of the carbamate is complete (as monitored by TLC or another analytical method), the solvent is typically removed in vacuo. The residue is then treated with the acidic solution. The reaction is usually rapid, often occurring at room temperature.

Q4: What is the best way to purify the final secondary amine product?

A4: The purification strategy will depend on the properties of your specific secondary amine.

  • Extraction: A standard aqueous workup can be used to remove water-soluble byproducts. The pH of the aqueous layer can be adjusted to ensure the desired product is in the organic phase.

  • Crystallization/Recrystallization: If your product is a solid, crystallization or recrystallization from an appropriate solvent system is an effective purification method.

  • Column Chromatography: For oils or solids that are difficult to crystallize, silica gel column chromatography is a common and effective purification technique.

Q5: Is this compound the best choice for my N-dealkylation? How does it compare to other chloroformates?

A5: this compound is often more effective than other chloroformates like phenyl or ethyl chloroformate. This is attributed to the increased electrophilicity of the acyl carbon due to the electron-withdrawing nature of the vinyl group.[4][5] This enhanced reactivity often leads to higher yields of the carbamate intermediate. For instance, the reaction of N-ethylpiperidine with this compound resulted in a 90% yield of the carbamate intermediate, compared to 10-34% with other chloroformates.[4][5] However, α-chloroethyl chloroformate is another highly effective reagent that is also commercially available and may be a viable alternative.[4][5]

Data Presentation

Table 1: Comparison of Carbamate Intermediate Yields for the Reaction of N-Ethylpiperidine with Various Chloroformates.

Chloroformate ReagentCarbamate Intermediate Yield (%)
This compound90
Phenyl Chloroformate10-34
Ethyl Chloroformate10-34
Other Alkyl Chloroformates10-34

Data sourced from Olofson et al. as cited in scientific reviews.[4][5]

Experimental Protocols

General Protocol for N-Dealkylation of a Tertiary Amine using this compound

This protocol is a general guideline and may require optimization for specific substrates.

Part 1: Formation of the N-Vinyloxycarbonyl Carbamate

  • Preparation: Ensure all glassware is thoroughly oven-dried and assembled under an inert atmosphere (e.g., a nitrogen-filled glovebox or a Schlenk line).

  • Reaction Setup: To a solution of the tertiary amine (1 equivalent) in an anhydrous solvent (e.g., 1,2-dichloroethane), add a proton scavenger (e.g., 1,8-bis-(dimethylamino)-naphthalene, 1.1 equivalents) if desired.

  • Addition of this compound: Slowly add freshly distilled this compound (1.5-2.0 equivalents) to the stirred solution at a controlled temperature (e.g., 0 °C or room temperature).

  • Reaction: Allow the reaction to stir at room temperature or heat to reflux. Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS) until the starting material is consumed.

  • Work-up (Carbamate Isolation): Once the reaction is complete, concentrate the mixture in vacuo. The resulting residue containing the N-vinyloxycarbonyl carbamate can be used directly in the next step or purified by column chromatography if necessary.

Part 2: Cleavage of the Carbamate to the Secondary Amine

  • Hydrolysis: Dissolve the crude carbamate from Part 1 in a suitable solvent (e.g., methanol).

  • Acidification: Add a solution of mild acid (e.g., 5% anhydrous methanolic HBr or aqueous HCl, ~2 equivalents) and stir the mixture at room temperature.

  • Monitoring: Monitor the cleavage of the carbamate by TLC or another suitable analytical method. This step is typically rapid.

  • Final Work-up and Purification: Upon completion, concentrate the reaction mixture in vacuo. The residue can then be purified by extraction, crystallization, or column chromatography to yield the desired secondary amine, often as its hydrochloride or hydrobromide salt.

Visualizations

G cluster_start cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions start Low/No Yield in N-Dealkylation Reaction moisture Check for Moisture Contamination start->moisture reagent Verify this compound Quality start->reagent temp Optimize Reaction Temperature start->temp acid Consider Acid Impurities start->acid dry Use Oven-Dried Glassware & Anhydrous Solvents moisture->dry distill Distill this compound Before Use reagent->distill literature Consult Literature for Optimal Temperature temp->literature scavenger Add a Proton Scavenger acid->scavenger

Caption: Troubleshooting workflow for low-yield N-dealkylation reactions.

ReactionMechanism tertiary_amine Tertiary Amine (R3N) quaternary_intermediate Quaternary Ammonium Intermediate tertiary_amine->quaternary_intermediate + vinyl_chloroformate This compound vinyl_chloroformate->quaternary_intermediate vinyl_carbamate N-Vinyloxycarbonyl Carbamate quaternary_intermediate->vinyl_carbamate alkyl_halide Alkyl Halide (R-Cl) quaternary_intermediate->alkyl_halide Elimination secondary_amine Secondary Amine Salt (R2NH·HX) vinyl_carbamate->secondary_amine + acid_cleavage Mild Acid (e.g., HBr/MeOH) acid_cleavage->secondary_amine acetaldehyde Acetaldehyde co2 CO2

Caption: General reaction mechanism for N-dealkylation with this compound.

References

Technical Support Center: Optimizing Reaction Conditions for Vinyl Chloroformate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the polymerization of vinyl chloroformate. The information is intended to help optimize reaction conditions and resolve issues to achieve desired polymer characteristics.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the polymerization of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Polymer Yield

Q: My polymerization reaction resulted in a very low yield of poly(this compound), or no polymer at all. What are the likely causes?

A: Low or no polymer yield is a common issue that can often be traced back to several key factors:

  • Inhibitor Presence: this compound monomer is typically stabilized with an inhibitor (e.g., hydroquinone, MEHQ, or 2,6-di-tert-butyl-p-cresol) to prevent spontaneous polymerization during storage.[1][2][3] If this inhibitor is not removed before starting the polymerization, it will scavenge the initial radicals generated by the initiator, preventing the onset of polymerization.

  • Insufficient or Inactive Initiator: The initiator may have degraded due to improper storage, or the concentration might be too low to effectively initiate polymerization. For free-radical polymerization, common initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) require specific temperatures to decompose and generate radicals.[4]

  • Presence of Oxygen: Oxygen is a potent inhibitor of most free-radical polymerizations. If the reaction mixture is not thoroughly degassed, dissolved oxygen will react with and quench the propagating radicals, terminating the polymer chains prematurely.

  • Low Reaction Temperature: The chosen reaction temperature may be too low for the initiator to decompose at an adequate rate. Each radical initiator has an optimal temperature range for its half-life.

Troubleshooting Workflow: Low Polymer Yield

G start Low/No Polymer Yield check_inhibitor Was the monomer purified to remove the inhibitor? start->check_inhibitor check_initiator Is the initiator active and at the correct concentration? check_inhibitor->check_initiator Yes solution_inhibitor Solution: Purify monomer (e.g., column chromatography over alumina). check_inhibitor->solution_inhibitor No check_degassing Was the reaction mixture properly degassed? check_initiator->check_degassing Yes solution_initiator Solution: Use fresh initiator and verify concentration. check_initiator->solution_initiator No check_temp Is the reaction temperature appropriate for the initiator? check_degassing->check_temp Yes solution_degassing Solution: Degas using freeze-pump-thaw cycles or by purging with inert gas. check_degassing->solution_degassing No solution_temp Solution: Increase temperature to match initiator's optimal decomposition range. check_temp->solution_temp No

Caption: Troubleshooting workflow for low or no polymer yield.

Issue 2: Low Molecular Weight of the Resulting Polymer

Q: The polymerization yielded a polymer, but the molecular weight is significantly lower than desired. What could be the cause?

A: Achieving a high molecular weight is often a primary goal. Several factors can lead to the premature termination of polymer chains:

  • High Initiator Concentration: While counterintuitive, a higher initiator concentration leads to a greater number of initiated chains. With a finite amount of monomer, this results in a larger number of shorter polymer chains and thus a lower average molecular weight.[5]

  • Chain Transfer Reactions: Chain transfer agents, which can be the solvent, monomer, or impurities, can terminate a growing polymer chain and initiate a new one. This is a common cause of low molecular weights in free-radical polymerization.[6]

  • High Reaction Temperature: Elevated temperatures increase the rate of all reactions, including chain transfer and termination reactions, which can lead to shorter polymer chains.

Issue 3: Broad Polydispersity Index (PDI)

Q: The synthesized poly(this compound) has a very broad molecular weight distribution (high PDI). How can this be narrowed?

A: A high PDI indicates a wide range of polymer chain lengths. To achieve a more uniform polymer, consider the following:

  • Slow Initiation: If the initiation of new polymer chains occurs throughout the reaction rather than at the beginning, the chains will have varying growth times, leading to a broad PDI. Ensure the initiator decomposes rapidly at the start of the reaction.

  • Chain Transfer: As with low molecular weight, chain transfer reactions contribute to a broader PDI by creating new, shorter chains.

  • High Monomer Conversion (Gel Effect): At high conversions, the viscosity of the reaction medium can increase significantly, which can trap growing radicals and hinder termination reactions. This "gel effect" can lead to a rapid increase in molecular weight for some chains, broadening the PDI. Running the reaction to a lower conversion can sometimes mitigate this.

Frequently Asked Questions (FAQs)

Q1: What type of initiator is best for this compound polymerization?

A1: The choice of initiator depends on the desired polymer characteristics. For achieving high molecular weight poly(this compound), boron alkyls at low temperatures (e.g., -80°C to 0°C) have been shown to be effective.[7] For more conventional free-radical polymerization, standard initiators like AIBN or benzoyl peroxide can be used, typically at temperatures between 60°C and 80°C.

Q2: How can I prevent premature polymerization of this compound?

A2: this compound is prone to spontaneous polymerization. To prevent this, it should be stored with an appropriate inhibitor, such as 2,6-di-tert-butyl-p-cresol, at a low temperature and protected from light.[1] The inhibitor must be removed immediately before use in a controlled polymerization.

Q3: What solvents are suitable for the polymerization of this compound?

A3: The choice of solvent can significantly impact the polymerization. Solvents with low chain transfer constants are preferred to maximize molecular weight. For this compound and related monomers, solvents such as tetrahydrofuran (THF), dioxane, adiponitrile, and acetonitrile have been used.[2][8] The reactivity of this compound with nucleophilic solvents should be considered, as this can lead to side reactions.[9]

Q4: How does reaction temperature affect the properties of poly(this compound)?

A4: Temperature has a profound effect on polymerization. Higher temperatures generally lead to a faster reaction rate due to more rapid initiator decomposition. However, this can also result in lower molecular weight due to increased rates of chain transfer and termination reactions. Conversely, lower temperatures can lead to higher molecular weights but will require longer reaction times or more active low-temperature initiators.

Data Presentation: Representative Reaction Conditions

Due to the limited availability of specific quantitative data for the free-radical polymerization of this compound in the literature, the following tables provide representative data based on the well-studied polymerization of a similar monomer, vinyl acetate. These tables illustrate the expected trends when varying key reaction parameters.

Table 1: Effect of Initiator (AIBN) Concentration on Polymer Properties

[Vinyl Acetate] (mol/L)[AIBN] (mol/L)Temperature (°C)Mn ( g/mol )PDI (Mw/Mn)
5.00.016085,0002.1
5.00.056040,0001.9
5.00.106022,0001.8

Data is illustrative and based on general principles of vinyl polymerization.

Table 2: Effect of Temperature on Polymer Properties

[Vinyl Acetate] (mol/L)[AIBN] (mol/L)Temperature (°C)Mn ( g/mol )PDI (Mw/Mn)
5.00.055055,0002.0
5.00.056040,0001.9
5.00.057028,0001.8

Data is illustrative and based on general principles of vinyl polymerization.

Experimental Protocols

Protocol 1: Representative Free-Radical Polymerization of this compound

This protocol is a representative procedure for the free-radical polymerization of this compound using AIBN as the initiator. Caution: this compound is a hazardous chemical. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Monomer Purification: Remove the inhibitor from this compound by passing it through a short column of basic alumina. The purified monomer should be used immediately.

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the desired amount of purified this compound and a suitable solvent (e.g., anhydrous THF or dioxane).

  • Initiator Addition: Add the calculated amount of AIBN to the reaction mixture.

  • Degassing: Seal the flask and degas the solution by subjecting it to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon) and place it in a preheated oil bath at the desired temperature (e.g., 60-70°C).

  • Reaction Monitoring: Allow the polymerization to proceed for the desired time (e.g., 4-24 hours). The progress of the reaction can be monitored by observing the increase in the viscosity of the solution.

  • Termination and Purification: To terminate the reaction, cool the flask to room temperature and expose the contents to air. Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol or hexane) with vigorous stirring.

  • Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-Up purify Purify Vinyl Chloroformate setup Reaction Setup (Flask, Solvent, Monomer) purify->setup initiator Add Initiator (AIBN) setup->initiator degas Degas Mixture (Freeze-Pump-Thaw) initiator->degas polymerize Heat to Reaction Temperature (e.g., 60-70°C) degas->polymerize terminate Terminate Reaction (Cooling & Air Exposure) polymerize->terminate precipitate Precipitate Polymer in Non-Solvent terminate->precipitate dry Filter and Dry Polymer precipitate->dry

Caption: General workflow for the free-radical polymerization of this compound.

References

Technical Support Center: Vinyl Chloroformate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for identifying and troubleshooting byproducts in reactions involving vinyl chloroformate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (VCF), with the chemical formula CH₂=CHOCOCl, is a highly reactive acylating agent.[1][2] Its structure includes a vinyl group and a chloroformate group, making it highly electrophilic and useful for introducing vinyl carbonate or carbamate functionalities into molecules.[1] Its primary applications are in organic synthesis, particularly for creating vinyl carbonates by reacting with alcohols and vinyl carbamates by reacting with amines.[1][3] These products serve as crucial intermediates in the development of pharmaceuticals and polymers.[4][5]

Q2: What are the most common byproducts when reacting this compound with an alcohol?

A2: When reacting VCF with an alcohol to form a vinyl carbonate, the primary intended byproduct is hydrogen chloride (HCl).[6] However, several undesired byproducts can form:

  • Acetaldehyde, CO₂, and excess HCl: These are products of VCF hydrolysis, which occurs if there is moisture in the reactants or solvent.[1][2]

  • Poly(this compound): The vinyl group on VCF can polymerize, especially in the presence of radical initiators or heat.[1] This is often prevented by using inhibitors like butylated hydroxytoluene (BHT).[7]

  • Symmetrical Carbonates: If the initially formed vinyl carbonate is unstable, it may react further or decompose.

  • Decomposition Products: At elevated temperatures, VCF can decompose into hazardous gases like phosgene (COCl₂) and additional HCl.[8][9]

Q3: What side products should I expect when using this compound for N-dealkylation of a tertiary amine?

A3: The reaction of VCF with a tertiary amine is a common method for N-dealkylation.[4] The mechanism involves the formation of a quaternary ammonium salt, which then fragments. Besides the desired vinyl carbamate of the secondary amine, the primary byproduct is an alkyl chloride , corresponding to the group cleaved from the tertiary amine.[4] Subsequent hydrolysis of the carbamate is required to yield the final secondary amine.[4]

Q4: My reaction mixture is turning viscous and the yield is low. What could be the cause?

A4: Increased viscosity or solidification is a strong indicator of polymerization.[1] this compound's vinyl group is susceptible to polymerization. This can be initiated by heat, light, or trace impurities that act as radical initiators.[9] Commercial VCF is often stabilized with an inhibitor like BHT to prevent this.[7] To mitigate this issue, ensure reactions are run at controlled, cool temperatures, protected from light, and consider adding a radical inhibitor if using freshly distilled, unstabilized VCF.

Q5: How does water contamination affect my reaction?

A5: this compound is highly sensitive to moisture.[2] Water acts as a nucleophile and reacts readily with VCF in a hydrolysis reaction. This process consumes the VCF, lowering the yield of your desired product. The hydrolysis byproducts are carbon dioxide, hydrogen chloride, and vinyl alcohol, which quickly tautomerizes to acetaldehyde.[1][10] The generation of excess HCl can also alter the reaction conditions and potentially catalyze other unwanted side reactions.

Q6: What are the intrinsic decomposition products of this compound?

A6: this compound can decompose, particularly when exposed to heat.[8] The primary hazardous decomposition products are phosgene (COCl₂) and hydrogen chloride (HCl) gas.[1][8][9] This is a critical safety concern, and all work with VCF should be conducted in a well-ventilated fume hood.

Troubleshooting Guides

Problem: Identification of Unexpected Peaks in GC-MS or NMR

If your post-reaction analysis reveals unexpected signals, use the following table to identify potential byproducts based on their origin.

Potential ByproductLikely OriginKey Characteristics / Analytical Notes
Acetaldehyde Hydrolysis of VCFHighly volatile. Characteristic signals in ¹H NMR (~9.7 ppm for aldehyde H, ~2.2 ppm for methyl H).
Phosgene (COCl₂) Thermal DecompositionExtremely toxic gas. Specialized detection methods required. Unlikely to be observed directly in routine analysis.
Vinyl Chloride Impurity from VCF SynthesisCan be a byproduct of the ethylene glycol bis(chloroformate) pyrolysis synthesis route.[11]
1,2-Dichloroethane Impurity from VCF SynthesisCan be a byproduct of the ethylene glycol bis(chloroformate) pyrolysis synthesis route.[11]
Alkyl Chloride (R-Cl) N-dealkylation of Tertiary AmineFormed concurrently with the vinyl carbamate.[4] Mass will correspond to the alkyl group removed.
Poly(this compound) Polymerization of VCFAppears as a broad signal or baseline noise in NMR. May precipitate from the reaction. Insoluble in many common solvents.[1]
Problem: Low Yield of Desired Product

Low yields are often traced back to the stability of the VCF reagent or reaction conditions.

Possible CauseRecommended Action
VCF Degradation via Hydrolysis Use anhydrous solvents and reagents. Dry all glassware thoroughly. Run the reaction under an inert atmosphere (e.g., Nitrogen, Argon).[2]
VCF Polymerization Maintain recommended reaction temperature (often cool).[12] Protect the reaction from light. Ensure the starting VCF contains a stabilizer or add one if appropriate.[7]
Sub-optimal Reaction Temperature VCF reactions are often performed at low temperatures (-2°C to 25°C) to control reactivity and minimize side reactions.[12][13] Consult literature for the specific nucleophile being used.
Formation of Stable Intermediates In reactions with tertiary amines, the intermediate quaternary salt may require specific conditions (e.g., heating) to collapse to the final products.[4]

Experimental Protocols

Protocol 1: Identification of Volatile Byproducts by GC-MS

This protocol is designed to identify volatile impurities and byproducts such as acetaldehyde, vinyl chloride, or alkyl chlorides.

  • Sample Preparation:

    • Carefully quench a small aliquot (approx. 0.1 mL) of the crude reaction mixture in 1 mL of a suitable, dry solvent (e.g., dichloromethane or diethyl ether).

    • If the sample contains non-volatile salts, filter it through a small plug of silica gel or a syringe filter.

    • Dilute the sample to an appropriate concentration for GC-MS analysis (typically 1 mg/mL).

  • GC-MS Parameters:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is generally suitable.

    • Injector Temperature: 250°C.

    • Oven Program:

      • Initial temperature: 40°C, hold for 3 minutes.

      • Ramp: Increase to 250°C at 10°C/min.

      • Hold: Maintain 250°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Parameters:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 400.

      • Source Temperature: 230°C.

  • Data Analysis:

    • Compare the resulting mass spectra of unknown peaks against a standard mass spectral library (e.g., NIST, Wiley) for identification.

    • Confirm identities by comparing retention times with authentic standards if available.

Protocol 2: In-situ Reaction Monitoring by FT-IR Spectroscopy

This method allows for real-time tracking of the consumption of VCF and the formation of the carbonate/carbamate product.

  • Setup:

    • Use an in-situ FT-IR probe compatible with organic solvents.

    • Set up the reaction in a vessel that allows for proper immersion of the probe.

  • Data Acquisition:

    • Record a background spectrum of the solvent and starting nucleophile before adding the this compound.

    • Begin spectral acquisition immediately upon addition of VCF. Collect spectra at regular intervals (e.g., every 1-5 minutes).

  • Spectral Analysis:

    • Monitor the disappearance of the VCF C=O stretching peak at ~1780 cm⁻¹.[2][7]

    • Monitor the appearance of the new C=O stretching peak for the vinyl carbonate or carbamate product (typically in the 1700-1760 cm⁻¹ range).

    • The C=C stretch of the vinyl group at ~1640 cm⁻¹ should remain relatively constant unless polymerization occurs.[2][7]

Visual Guides

Reaction_Pathway cluster_reactants Reactants cluster_products Products VCF This compound (CH2=CHOCOCl) Prod Vinyl Carbonate or Vinyl Carbamate VCF->Prod + Nucleophile HCl Hydrogen Chloride (HCl) VCF->HCl - Cl⁻ Nuc Nucleophile (Alcohol or Amine) Nuc->Prod Nuc->HCl - H⁺

Caption: General reaction of this compound with a nucleophile.

Byproduct_Pathways cluster_hydrolysis Hydrolysis cluster_decomposition Decomposition cluster_polymerization Polymerization VCF This compound H2O Moisture (H₂O) VCF->H2O Heat Heat (Δ) VCF->Heat Initiator Initiator / Heat VCF->Initiator Acetaldehyde Acetaldehyde H2O->Acetaldehyde CO2 Carbon Dioxide H2O->CO2 HCl_H HCl H2O->HCl_H Phosgene Phosgene Heat->Phosgene HCl_D HCl Heat->HCl_D Polymer Poly(this compound) Initiator->Polymer

Caption: Major pathways for byproduct formation from this compound.

Troubleshooting_Workflow start Start: Unexpected Result in Reaction Analysis check_purity Check Purity of Starting VCF start->check_purity check_conditions Review Reaction Conditions (Temp, H₂O) start->check_conditions gcms Run GC-MS on Crude Mixture check_purity->gcms Impurities Suspected ftir Run in-situ FT-IR on a new reaction check_conditions->ftir Kinetics/ Stability Issue volatile_byproduct Identify Volatile Byproducts (e.g., Acetaldehyde) gcms->volatile_byproduct polymer Observe Polymer/ Insoluble Material ftir->polymer Unexpected peak behavior remedy_hydrolysis Action: Use Anhydrous Solvents, Inert Atmosphere volatile_byproduct->remedy_hydrolysis remedy_polymer Action: Lower Temperature, Add Inhibitor polymer->remedy_polymer

Caption: Logical workflow for troubleshooting byproduct formation.

References

Technical Support Center: Vinyl Chloroformate Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information for the safe storage and handling of vinyl chloroformate to prevent polymerization. Please read these recommendations carefully to ensure the integrity of the material and the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to polymerization?

A1: this compound (VCF) is a highly reactive organic compound containing a vinyl group (-CH=CH₂) and a chloroformate group (-OCOCl). The vinyl group's carbon-carbon double bond is susceptible to free-radical polymerization, a chain reaction where individual monomer units add to a growing polymer chain. This process can be initiated by heat, light (UV radiation), or the presence of radical-generating impurities.

Q2: What are the signs of this compound polymerization?

A2: Polymerization of this compound can manifest in several ways:

  • Increased Viscosity: The liquid may become noticeably thicker or more syrupy.

  • Haze or Cloudiness: The initially clear liquid may become hazy or cloudy.

  • Precipitation: A white or off-white solid (poly(this compound)) may form and settle at the bottom of the container.

  • Solidification: In advanced stages, the entire contents of the container may solidify.

Q3: How is this compound stabilized against polymerization?

A3: To prevent spontaneous polymerization, this compound is typically supplied with an added inhibitor. A common inhibitor used is Butylated Hydroxytoluene (BHT), also known as 2,6-di-tert-butyl-4-methylphenol, at a concentration of approximately 100 parts per million (ppm).[1][2] BHT is a free-radical scavenger that interrupts the polymerization chain reaction.

Q4: What are the optimal storage conditions for this compound?

A4: To maximize shelf life and prevent polymerization, this compound should be stored under the following conditions:

  • Temperature: Refrigerate at 2°C to 8°C.[1][2]

  • Light: Protect from light by storing in an amber or opaque container in a dark location.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to oxygen and moisture.

  • Container: Keep the container tightly sealed to prevent the ingress of moisture and oxygen, and to avoid the loss of the volatile monomer.[3][4]

Q5: What is the shelf life of this compound?

Q6: Can I use this compound that shows signs of polymerization?

A6: It is generally not recommended to use this compound that shows significant signs of polymerization (e.g., high viscosity, extensive precipitation). The presence of polymer can interfere with stoichiometry and may lead to side reactions or impurities in your final product. For applications requiring high purity, such as peptide synthesis, the presence of polymer can lead to the formation of deletion sequences or other impurities.[7][8][9] If only a small amount of precipitate is observed, it may be possible to carefully decant or filter the liquid monomer, but its purity should be verified before use.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Action(s)
Cloudiness, haze, or white precipitate observed in the vial. Onset of polymerization due to exposure to heat, light, or depletion of inhibitor.1. Do not shake the vial, as this can disperse the polymer. 2. If the bulk of the liquid is clear, carefully decant the liquid into a clean, dry, and inerted container, leaving the precipitate behind. 3. Consider filtering the decanted liquid through a syringe filter compatible with chlorinated solvents. 4. It is highly recommended to perform a quality control check (e.g., by ¹H NMR or GC) to assess the purity of the decanted liquid before use.
The viscosity of the this compound has noticeably increased. Significant polymerization has occurred.The material is likely of low purity and may not be suitable for most applications. It is recommended to dispose of the material according to your institution's safety guidelines.
My reaction is sluggish or incomplete, and I suspect an issue with the this compound. 1. The this compound may have partially polymerized, reducing the concentration of the active monomer. 2. The inhibitor (BHT) concentration might be too high for your reaction conditions.1. Check the purity of the this compound using one of the analytical methods described in the "Experimental Protocols" section. 2. If the inhibitor concentration is a concern, consider a purification step to remove it, but be aware that the inhibitor-free monomer will be highly prone to polymerization and should be used immediately.
The this compound was left at room temperature for an extended period. The inhibitor may have been consumed more rapidly, and polymerization may have initiated.1. Inspect the material for any visual signs of polymerization. 2. If it appears clear, it is still advisable to verify its purity and inhibitor concentration before use. 3. If possible, perform an accelerated stability test on a small sample to assess its propensity to polymerize.

Data Presentation

Summary of Storage and Stability Parameters for this compound

ParameterRecommended Value/ConditionNotes
Storage Temperature 2°C – 8°CCrucial for minimizing the rate of polymerization.
Inhibitor Butylated Hydroxytoluene (BHT)A free-radical scavenger that prevents the initiation of polymerization.
Inhibitor Concentration ~100 ppmThis concentration is generally effective under proper storage conditions.
Shelf Life at 2-8°C Data not availableMonitor for signs of polymerization. It is best practice to use within the manufacturer's recommended timeframe.
Shelf Life at Ambient Temp. Significantly reducedNot recommended for long-term storage.
Protection From light and moistureBoth can accelerate inhibitor depletion and initiate polymerization.

Experimental Protocols

Note: These are general protocols and may require optimization for your specific equipment and experimental needs.

Protocol 1: Purity Assessment and Detection of Polymer by ¹H NMR

  • Objective: To determine the purity of this compound and detect the presence of poly(this compound).

  • Methodology:

    • Prepare a sample by dissolving a known amount of this compound in a deuterated solvent (e.g., CDCl₃).

    • Acquire a ¹H NMR spectrum.

    • Analysis:

      • This compound Monomer: Look for the characteristic signals of the vinyl protons. The chemical shifts can be compared to literature values or a reference standard.

      • Poly(this compound): The formation of polymer will result in the disappearance or significant broadening of the sharp vinyl proton signals and the appearance of broad signals corresponding to the polymer backbone.

      • Purity Calculation: Purity can be estimated by integrating the monomer signals relative to an internal standard of known concentration.[10][11][12][13][14]

Protocol 2: Quantification of BHT Inhibitor by HPLC

  • Objective: To determine the concentration of BHT in this compound.

  • Methodology:

    • Chromatographic Conditions (starting point):

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of acetonitrile and water.[15][16][17][18]

      • Detector: UV detector set at approximately 280 nm.[15]

    • Sample Preparation: Prepare a standard curve of BHT in a suitable solvent (e.g., acetonitrile). Dilute a known amount of the this compound sample in the same solvent.

    • Analysis: Inject the standards and the sample onto the HPLC system.

    • Calculation: Determine the BHT concentration in the sample by comparing its peak area to the standard curve.

Protocol 3: Detection of Polymer Content by Gas Chromatography (GC)

  • Objective: To indirectly assess the presence of non-volatile polymer by quantifying the volatile monomer.

  • Methodology:

    • Chromatographic Conditions (starting point):

      • Column: A suitable capillary column for volatile organic compounds.

      • Injector: Split/splitless injector.

      • Detector: Flame Ionization Detector (FID).

    • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., chloroform or dichloromethane) with an internal standard.

    • Analysis: Inject the sample into the GC.

    • Calculation: The purity of the this compound monomer can be determined by comparing its peak area to that of the internal standard. A lower than expected monomer concentration may indicate the presence of polymer.

Visualizations

Polymerization_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical Radical Initiator->Radical Heat/Light Monomer Monomer Radical->Monomer Growing_Polymer_Radical Growing_Polymer_Radical Monomer->Growing_Polymer_Radical Growing_Polymer_Radical->Monomer Adds another monomer Stable_Polymer Stable_Polymer Growing_Polymer_Radical->Stable_Polymer Combines with another radical

Caption: Free-Radical Polymerization of this compound.

Inhibition_Mechanism Growing_Polymer_Radical Growing_Polymer_Radical BHT BHT Growing_Polymer_Radical->BHT Reacts with Inactive_Species Inactive_Species BHT->Inactive_Species Forms Polymerization_Stopped Polymerization_Stopped Inactive_Species->Polymerization_Stopped

Caption: BHT Inhibition of Polymerization.

Troubleshooting_Workflow Start Start Inspect_VCF Visually inspect this compound Start->Inspect_VCF Signs_of_Polymerization Signs of Polymerization? Inspect_VCF->Signs_of_Polymerization Use_VCF Use in experiment Signs_of_Polymerization->Use_VCF No Troubleshoot Troubleshoot Storage/Handling Signs_of_Polymerization->Troubleshoot Yes High_Viscosity High Viscosity? Troubleshoot->High_Viscosity Dispose Dispose of material High_Viscosity->Dispose Yes Precipitate_Haze Precipitate or Haze Present High_Viscosity->Precipitate_Haze No Purify_Test Consider purification (decant/filter) and QC test before use Precipitate_Haze->Purify_Test

Caption: Troubleshooting Workflow for this compound Storage.

References

Technical Support Center: Catalyst Selection for Vinyl Chloroformate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for catalyst selection in vinyl chloroformate (VCF) reactions. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Troubleshooting Guide

Low Reaction Yield

Q: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields in this compound synthesis can stem from several factors, from suboptimal reaction conditions to catalyst inefficiency. Here's a systematic approach to troubleshooting:

  • Catalyst Choice and Activity: The choice of catalyst is critical. For the palladium-catalyzed synthesis from vinyloxytrimethylsilane (VOTMS) and phosgene, palladium(II) acetate is a common choice. Ensure your catalyst is active and not degraded. If you are using a different catalyst, verify its suitability for this specific transformation. In some cases, an in-situ generated palladium complex from a palladium(II) salt and a ligand might be more effective.[1][2]

  • Reaction Temperature: The reaction is typically conducted at low temperatures, for instance, between -2°C and +2°C for the palladium-catalyzed route.[2] Deviations from the optimal temperature can lead to side reactions or decreased catalyst activity. Ensure your cooling system is maintaining a stable temperature throughout the reaction.

  • Reaction Time: While longer reaction times can sometimes drive a reaction to completion, prolonged exposure to reactants and catalysts can also lead to product decomposition or side reactions. For the palladium-catalyzed synthesis of VCF, a reaction time of around 63 hours has been reported to give a high yield.[2] Monitor your reaction progress using techniques like GC to determine the optimal reaction time for your specific setup. In some cases, extending the reaction time beyond a certain point does not improve the yield.[2]

  • Solvent Purity: The use of a dry, non-aliphatic hydrocarbon solvent is recommended. Adiponitrile is a commonly used solvent for the palladium-catalyzed reaction.[2] Ensure your solvent is anhydrous, as water can react with phosgene and other intermediates, leading to lower yields.

  • Reagent Stoichiometry: The molar ratio of reactants is crucial. A slight excess of phosgene is typically used. For the reaction of VOTMS with phosgene, a molar ratio of approximately 1:1.1 (VOTMS:phosgene) has been used successfully.[2]

Side Reactions

Q: I am observing unexpected byproducts in my reaction mixture. What are the common side reactions and how can I minimize them?

A: The most common side reaction in this compound synthesis is polymerization of the product.

  • Polymerization: this compound is a monomer that can undergo polymerization.[3] This is often initiated by impurities or elevated temperatures. To prevent this, a polymerization inhibitor such as tert-butylhydroquinone is often added to the reaction mixture after the reaction is complete and before purification.[2]

  • Hydrolysis: Phosgene and this compound are both susceptible to hydrolysis. The presence of water in the reaction mixture will lead to the formation of hydrochloric acid and other byproducts, reducing the yield of the desired product. It is crucial to use anhydrous solvents and reagents and to protect the reaction from atmospheric moisture.

Catalyst Deactivation

Q: My palladium catalyst seems to lose activity during the reaction or upon recycling. What causes this and how can I prevent it?

A: Palladium catalyst deactivation in carbonylation and related reactions is a known issue and can be caused by several factors:

  • Sintering: At elevated temperatures, fine palladium particles can aggregate into larger, less active particles. This process, known as sintering, reduces the available surface area of the catalyst. Maintaining a low and stable reaction temperature is crucial to minimize sintering.

  • Coking: Carbonaceous materials can deposit on the catalyst surface, blocking active sites. This is a common issue in many catalytic reactions involving organic molecules.

  • Leaching: The active palladium species may dissolve into the reaction mixture, leading to a loss of catalytic activity in the solid support and potential contamination of the product.

  • Poisoning: Certain functional groups or impurities in the reactants or solvent can bind strongly to the palladium surface and inhibit its catalytic activity.

To mitigate catalyst deactivation, ensure high purity of all reactants and solvents, maintain strict temperature control, and consider catalyst regeneration techniques if applicable. For some palladium-catalyzed reactions, the addition of a co-catalyst or specific ligands can improve stability and recyclability.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for this compound synthesis?

A1: The most common catalysts for this compound synthesis include:

  • Palladium(II) complexes: Palladium(II) acetate is a widely used catalyst for the reaction of vinyloxytrimethylsilane with phosgene, offering high yields under mild conditions.[2] Other suitable palladium catalysts include tetrakis(triphenylphosphine)palladium(0), bis(benzonitrile)palladium(II) chloride, and dichlorobis(triphenylphosphine)palladium(II).[1]

  • Mercuric acetate: This catalyst is used in a two-step process involving the oxymercuration of vinyl acetate.[4][5][6] However, due to the high toxicity of organomercury compounds, this method is becoming less favorable.[4][5]

  • Zinc powder: Activated zinc powder can be used to mediate the reaction between acetaldehyde and phosgene.[7]

Q2: What are the key safety precautions to consider when working with these catalysts and reagents?

A2: Safety is paramount when conducting this compound synthesis due to the hazardous nature of the reagents involved.

  • Phosgene: Phosgene is an extremely toxic gas. All manipulations should be carried out in a well-ventilated fume hood with appropriate safety monitoring. Specialized equipment for handling phosgene is required.

  • Mercuric acetate: Mercuric acetate is highly toxic and poses a significant environmental hazard.[1][3][8][9][10] Strict protocols for handling and waste disposal must be followed. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated area and avoid inhalation of dust.[1][3][8][9][10]

  • This compound: The product itself is toxic and flammable. Handle with care and store appropriately with an inhibitor to prevent polymerization.

Q3: Can I reuse my palladium catalyst?

A3: While palladium catalysts are expensive, their reusability in this compound synthesis can be challenging due to deactivation. If you plan to recycle the catalyst, it's important to filter it from the reaction mixture under an inert atmosphere and wash it with an appropriate solvent before reuse. However, a decrease in activity is often observed.

Quantitative Data

Table 1: Comparison of Catalysts for this compound Synthesis

CatalystReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
Palladium(II) acetateVinyloxytrimethylsilane, PhosgeneAdiponitrile-2 to +26385.2[2]
Mercuric acetateVinyl acetate, PhosgeneNot specifiedNot specifiedNot specified-[4][5][6]
Activated Zinc powderAcetaldehyde, PhosgeneNot specifiedNot specifiedNot specified-[7]

Experimental Protocols

Palladium-Catalyzed Synthesis of this compound

This protocol is based on the procedure described in US Patent 8,273,914 B1.[2]

Materials:

  • Vinyloxytrimethylsilane (VOTMS)

  • Phosgene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Adiponitrile (anhydrous)

  • tert-Butylhydroquinone (inhibitor)

  • Nitrogen gas (dry)

Equipment:

  • Jacketed 3-neck flask

  • Mechanical stirrer

  • Graduated dropping funnel with a dry ice condenser

  • Cooling circulator

  • Gas outlet

Procedure:

  • Set up the jacketed 3-neck flask with a mechanical stirrer, a dropping funnel topped with a dry ice condenser, and a gas outlet.

  • Maintain a nitrogen atmosphere throughout the reaction.

  • Set the cooling circulator to -2°C.

  • To the flask, add adiponitrile, VOTMS, and palladium(II) acetate.

  • Stir the mixture for 30 minutes at -2°C.

  • Condense phosgene into the dropping funnel containing adiponitrile.

  • Add the phosgene solution dropwise to the reaction flask over a period of approximately 60 minutes, ensuring the temperature remains between -2°C and +2°C.

  • Allow the reaction to stir for 63 hours at this temperature.

  • After the reaction is complete, sparge the mixture with dry nitrogen to remove any excess phosgene.

  • Filter the reaction mixture to remove the palladium catalyst.

  • Add tert-butylhydroquinone to the filtrate to inhibit polymerization.

  • The resulting solution contains this compound, which can be purified by fractional distillation under reduced pressure.

Safety Note: This reaction involves highly toxic phosgene and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures in place.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification A Dry Glassware D Assemble Reaction Apparatus under Inert Atmosphere A->D B Prepare Anhydrous Solvent B->D C Weigh Catalyst and Reactants F Charge Reactants and Catalyst C->F E Cool to Reaction Temperature D->E E->F G Add Phosgene Solution Dropwise F->G H Monitor Reaction Progress (e.g., GC) G->H I Quench Reaction / Remove Excess Phosgene H->I Reaction Complete J Filter Catalyst I->J K Add Polymerization Inhibitor J->K L Purify by Fractional Distillation K->L

Caption: Experimental workflow for palladium-catalyzed this compound synthesis.

Troubleshooting_Low_Yield Start Low Yield Observed Q1 Is the catalyst active and handled correctly? Start->Q1 Sol1 Replace catalyst. Ensure inert atmosphere handling. Q1->Sol1 No Q2 Is the reaction temperature stable and optimal? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Sol2 Calibrate and monitor cooling system. Q2->Sol2 No Q3 Are the solvents and reagents anhydrous? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q2 Sol3 Use freshly dried solvents. Ensure reagents are anhydrous. Q3->Sol3 No Q4 Is the reaction time optimized? Q3->Q4 Yes A3_Yes Yes A3_No No Sol3->Q3 Sol4 Perform a time-course study using GC analysis. Q4->Sol4 No End Yield Improved Q4->End Yes A4_Yes Yes A4_No No Sol4->Q4

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to Vinyl Chloroformate and Phosgene for Carbamate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of carbamates is a cornerstone of modern organic and medicinal chemistry, with this functional group being integral to a vast array of pharmaceuticals, agrochemicals, and polymers. The choice of carbonylating agent is a critical decision in the synthetic design, directly impacting reaction efficiency, safety, and the nature of the final product. This guide provides a detailed, objective comparison of two such reagents: the specialized vinyl chloroformate and the broadly applicable but hazardous phosgene, along with its safer solid surrogate, triphosgene.

At a Glance: Key Differences

FeatureThis compoundPhosgene / Triphosgene
Primary Application Synthesis of vinyl carbamates for polymerizationGeneral synthesis of a wide variety of carbamates
Physical State Liquid[1]Gas (Phosgene) / Crystalline Solid (Triphosgene)[2][3]
Key Advantage Introduces a polymerizable vinyl groupHigh reactivity and broad substrate scope
Major Drawback Limited to vinyl carbamate synthesis; lachrymator[1]Extreme toxicity of phosgene gas[4]

Safety and Handling: A Critical Comparison

The most significant divergence between these reagents lies in their safety profiles. Phosgene is a notoriously toxic gas, classified as a Schedule 3 substance under the Chemical Weapons Convention, necessitating stringent safety protocols.[2] this compound, while also hazardous, is a liquid and does not pose the same level of inhalation risk as gaseous phosgene.

ParameterThis compoundPhosgene
Physical State Colorless liquid[1]Colorless gas[2]
Odor Not specifiedMusty hay or grass at low concentrations[2]
Primary Hazards Highly flammable, toxic if swallowed, inhaled, or in contact with skin, causes severe skin burns and eye damage, lachrymator.Extremely toxic by inhalation, potent pulmonary irritant, corrosive.[5]
OSHA PEL (8-hr TWA) No established PEL[6]0.1 ppm (0.4 mg/m³)[7]
Handling Precautions Use in a chemical fume hood with explosion-proof equipment.[6] Store refrigerated and protected from light and moisture.[8] Wear appropriate PPE, including chemical safety goggles and gloves.[6]Must be handled in a chemical fume hood with a gas detector and a dual trap system for exhaust.[5][9] Work should be conducted by at least two trained individuals.[9]
Incompatibilities Water, acids, strong oxidizing agents, strong bases, alcohols, amines.[8]Water, moisture, amines, ammonia, alcohols.[5]

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit.

Reaction Mechanisms and Synthetic Utility

The choice between this compound and phosgene is fundamentally dictated by the desired carbamate structure. This compound is the reagent of choice for introducing a vinyloxycarbonyl group, leading to the formation of vinyl carbamates. These monomers are particularly valuable in polymer chemistry for producing materials such as hydrogel contact lenses.[10][11]

Phosgene and its solid surrogate, triphosgene, are general-purpose reagents for carbamate synthesis from a wide range of primary and secondary amines and alcohols.[3][4] The reaction typically proceeds through the formation of a carbamoyl chloride intermediate when reacting with a secondary amine, or an isocyanate when reacting with a primary amine.[2]

Logical Workflow for Reagent Selection

Reagent Selection start Desired Product? is_vinyl_carbamate Is a vinyl carbamate required for polymerization? start->is_vinyl_carbamate use_vcf Use this compound is_vinyl_carbamate->use_vcf Yes is_general_carbamate Is a general alkyl or aryl carbamate needed? is_vinyl_carbamate->is_general_carbamate No use_phosgene Use Phosgene or Triphosgene other_method Consider alternative phosgene-free methods (e.g., using CO2) is_general_carbamate->use_phosgene Yes is_general_carbamate->other_method No Vinyl_Chloroformate_Reaction cluster_reactants Reactants cluster_products Products VCF This compound (CH2=CH-O-COCl) VinylCarbamate Vinyl Carbamate (CH2=CH-O-CONR1R2) VCF->VinylCarbamate Amine Primary or Secondary Amine (R1R2NH) Amine->VinylCarbamate Base Base (e.g., Pyridine) Salt Base•HCl Base->Salt Triphosgene_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Triphosgene Triphosgene Phosgene Phosgene (in situ) (COCl2) Triphosgene->Phosgene Amine Secondary Amine (R1R2NH) CarbamoylChloride Carbamoyl Chloride (R1R2NCOCl) Amine->CarbamoylChloride Base Base (e.g., Pyridine) Phosgene->CarbamoylChloride Carbamate Carbamate (with addition of R3OH) CarbamoylChloride->Carbamate Urea Urea (with addition of R3R4NH) CarbamoylChloride->Urea

References

A Comparative Guide to the Validation of N-Dealkylation using Vinyl Chloroformate by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the N-dealkylation of tertiary amines using vinyl chloroformate with other common dealkylation methods. The focus is on the validation of this chemical transformation using Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone technique for structural elucidation in organic chemistry. Detailed experimental protocols, quantitative data, and visual representations of the process are presented to aid researchers in applying this methodology.

Introduction

N-dealkylation is a crucial chemical transformation in organic synthesis, particularly in the modification of alkaloids and other pharmacologically active compounds.[1] This process involves the removal of an alkyl group from a tertiary amine, yielding a secondary amine that can be further functionalized. Among the various reagents developed for this purpose, this compound has emerged as a highly efficient option. Its reaction with a tertiary amine proceeds through a stable N-vinyloxycarbonyl (VOC) carbamate intermediate, which can be readily hydrolyzed under mild acidic conditions to afford the desired secondary amine.[1][2] The efficiency of this two-step process is notably high, with reported yields of the carbamate intermediate reaching up to 90-98%.[1]

This guide will use the N-demethylation of N-methylpiperidine as a representative example to illustrate the process and its validation by ¹H and ¹³C NMR spectroscopy.

Comparison of N-Dealkylation Methods

Several reagents are available for the N-dealkylation of tertiary amines, each with its own advantages and disadvantages. A comparison of this compound with other common reagents is summarized below.

ReagentReaction ConditionsAdvantagesDisadvantages
This compound Mild: reaction at room temperature or gentle heating, followed by mild acid hydrolysis.High yields, stable intermediate, mild hydrolysis conditions.Reagent is relatively expensive.
α-Chloroethyl Chloroformate Mild: reaction followed by solvolysis in methanol.High yields, facile hydrolysis without the need for acid.Reagent is a lachrymator.
Phenyl Chloroformate Requires a base (e.g., KHCO₃), followed by vigorous hydrolysis (e.g., 50% KOH).Readily available and less expensive reagent.Harsh hydrolysis conditions, potential for side reactions, purification can be challenging due to phenol byproduct.[1]
Cyanogen Bromide (von Braun Reaction) Reaction in an inert solvent, followed by hydrolysis (acid or base) or reduction.Effective for a wide range of amines.Highly toxic and corrosive reagent, harsh hydrolysis conditions may be required.

Experimental Protocol: N-Demethylation of N-Methylpiperidine

This protocol details the N-demethylation of N-methylpiperidine using this compound, followed by NMR analysis to validate the transformation.

Materials:

  • N-Methylpiperidine

  • This compound

  • 1,2-Dichloroethane (or other suitable inert solvent like ether or toluene)

  • Anhydrous sodium sulfate

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Dilute aqueous HCl

Procedure:

Step 1: Formation of N-Vinyloxycarbonyl-piperidine (N-VOC-piperidine)

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylpiperidine (1.0 eq) in 1,2-dichloroethane.

  • Slowly add this compound (1.2-1.5 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

  • After completion, cool the reaction mixture to room temperature and wash it with water to remove any unreacted starting materials and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-VOC-piperidine.

  • Purify the product by vacuum distillation. N-VOC-piperidine has a boiling point of 47°C at 0.2 torr.[2] A yield of approximately 91% can be expected.[2]

Step 2: Hydrolysis to Piperidine

  • Dissolve the purified N-VOC-piperidine in a suitable solvent (e.g., methanol).

  • Add a dilute aqueous solution of hydrochloric acid (HCl).

  • Stir the mixture at room temperature and monitor the hydrolysis by TLC or GC until all the carbamate has been consumed.

  • Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate).

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to obtain piperidine.

Step 3: NMR Analysis

  • Prepare NMR samples of the starting material (N-methylpiperidine), the intermediate (N-VOC-piperidine), and the final product (piperidine) in CDCl₃.

  • Acquire ¹H and ¹³C NMR spectra for each sample.

NMR Data for Validation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the key compounds in the N-demethylation of N-methylpiperidine. These data are essential for confirming the identity and purity of the intermediate and final product.

Table 1: ¹H NMR Data (400 MHz, CDCl₃, δ in ppm)

CompoundN-CH₃N-CH₂ (α)C-CH₂ (β)C-CH₂ (γ)=CH=CH₂
N-Methylpiperidine~2.2-2.3 (s)~2.3-2.4 (m)~1.6-1.7 (m)~1.5-1.6 (m)--
N-VOC-piperidine-~3.4-3.6 (m)~1.6-1.8 (m)~1.5-1.7 (m)~6.9-7.1 (dd)~4.4-4.6 (d), ~4.7-4.9 (d)
Piperidine-~2.8-2.9 (t)~1.6-1.7 (m)~1.5-1.6 (m)--

Table 2: ¹³C NMR Data (100 MHz, CDCl₃, δ in ppm)

CompoundN-CH₃N-CH₂ (α)C-CH₂ (β)C-CH₂ (γ)C=O=CH=CH₂
N-Methylpiperidine~47.0~56.9~26.5~24.6---
N-VOC-piperidine-~45-47~25-27~24-26~152-154~145-147~95-97
Piperidine-~47.2~27.1~25.0---

Note: The exact chemical shifts for N-VOC-piperidine are estimates based on related structures and general principles of NMR spectroscopy, as specific literature data is scarce. The key indicators of its formation are the appearance of signals for the vinyl group and the carbonyl carbon, and the disappearance of the N-methyl signal.

Visualizing the Workflow and Mechanism

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the chemical mechanism of N-dealkylation with this compound.

experimental_workflow cluster_step1 Step 1: Carbamate Formation cluster_step2 Step 2: Hydrolysis cluster_validation Validation start Tertiary Amine (N-Methylpiperidine) reaction1 Reaction (Reflux) start->reaction1 nmr NMR Spectroscopy (¹H & ¹³C) start->nmr reagent This compound reagent->reaction1 solvent Inert Solvent (1,2-Dichloroethane) solvent->reaction1 workup1 Aqueous Workup & Purification reaction1->workup1 intermediate N-VOC-piperidine workup1->intermediate reaction2 Hydrolysis (Room Temp) intermediate->reaction2 intermediate->nmr acid Dilute HCl acid->reaction2 workup2 Neutralization & Extraction reaction2->workup2 product Secondary Amine (Piperidine) workup2->product product->nmr

Experimental Workflow for N-Dealkylation and NMR Validation.

reaction_mechanism cluster_reaction N-Dealkylation Mechanism tertiary_amine R₂N-CH₃ quaternary_salt [R₂N⁺(CH₃)(CO-O-CH=CH₂)] Cl⁻ tertiary_amine->quaternary_salt + vinyl_chloroformate CH₂=CH-O-CO-Cl vinyl_chloroformate->quaternary_salt Nucleophilic Attack carbamate R₂N-CO-O-CH=CH₂ quaternary_salt->carbamate SN2 Attack by Cl⁻ methyl_chloride CH₃Cl quaternary_salt->methyl_chloride secondary_amine R₂NH₂⁺ carbamate->secondary_amine + byproducts CO₂ + CH₃CHO carbamate->byproducts Hydrolysis hydrolysis H₃O⁺ hydrolysis->secondary_amine

Reaction Mechanism of N-Dealkylation with this compound.

Conclusion

The N-dealkylation of tertiary amines using this compound is a highly effective method that proceeds in high yields under mild conditions. The validation of this two-step transformation is straightforward using routine ¹H and ¹³C NMR spectroscopy. By monitoring the disappearance of the N-alkyl signal of the starting material, the appearance and subsequent disappearance of the characteristic vinyl signals of the carbamate intermediate, and the final emergence of the signals corresponding to the secondary amine product, researchers can unequivocally confirm the successful N-dealkylation. This guide provides the necessary data and protocols to confidently apply and validate this important synthetic methodology.

References

A Comparative Guide to Chloroformates for Amine Protection in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of a protecting group for amines is a critical step in the successful synthesis of complex molecules. Chloroformates are a versatile class of reagents widely employed for this purpose, offering a range of stability and cleavage options. This guide provides an objective comparison of commonly used chloroformates for amine protection, supported by experimental data, to facilitate informed decision-making in your synthetic endeavors.

Performance Comparison of Common Chloroformates

The choice of a chloroformate protecting group is dictated by factors such as the stability of the resulting carbamate to various reaction conditions and the specific requirements for its removal. The following table summarizes the performance of several widely used chloroformates.

Chloroformate Protecting GroupAbbreviationTypical Protection ConditionsTypical Deprotection ConditionsYield (%)Reaction Time (Protection)Orthogonal To
Benzyl Chloroformate Cbz or ZAmine, NaHCO₃, THF/H₂O, 0°C to rtH₂, Pd/C, Methanol, rt~951-2 hoursBoc, Fmoc, Alloc
9-Fluorenylmethyl Chloroformate FmocAmine, NaHCO₃, Dioxane/H₂O or Pyridine/CH₂Cl₂20% Piperidine in DMF80-9516 hoursBoc, Cbz, Alloc
Allyl Chloroformate AllocAmine, NaHCO₃, THF/H₂O, rtPd(PPh₃)₄, Phenylsilane, CH₂Cl₂, 0°C~8712 hoursBoc, Cbz, Fmoc
Ethyl Chloroformate -Methylamine, Ether, NaOH, 5°CStrong acid or base88-90~5 hours-
Methyl Chloroformate -Derivatization of seleno amino acidsStrong acid or base40-100 (derivatization)--
Isobutyl Chloroformate -N-protected amino acid, N-methylmorpholine, THF, -15°CStrong acid or base-~4 minutes (anhydride formation)-

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these protection strategies. Below are representative protocols for the protection and deprotection of amines using Cbz, Fmoc, and Alloc chloroformates.

Benzyl Chloroformate (Cbz) Protection and Deprotection

Protection Protocol:

  • Dissolve the amine in a suitable solvent mixture (e.g., water/dioxane).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of benzyl chloroformate in an organic solvent dropwise to the stirred amine solution.

  • Simultaneously, add a solution of a base (e.g., sodium carbonate in water) to maintain a slightly basic pH.[1]

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Extract the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).[1]

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent under reduced pressure to yield the Cbz-protected amine.[1]

Deprotection Protocol (Hydrogenolysis):

  • Dissolve the Cbz-protected amine in a suitable solvent, such as methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the mixture under an atmosphere of hydrogen gas (H₂) at room temperature.[2]

  • Monitor the reaction by TLC or LC-MS until completion.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

9-Fluorenylmethyl Chloroformate (Fmoc) Protection and Deprotection

Protection Protocol:

  • Dissolve the amine and Fmoc-succinamide in a 2:1 v/v mixture of THF:saturated aqueous NaHCO₃.[3]

  • Stir the reaction mixture at room temperature for 16 hours.[3]

  • Dilute the reaction with water and adjust the pH to 9 with saturated aqueous NaHCO₃.[3]

  • Extract the mixture with diethyl ether.

  • Acidify the aqueous layer to pH 1 with 1 M HCl.

  • Extract the product with an organic solvent, dry, and concentrate to yield the Fmoc-protected amine.[3]

Deprotection Protocol:

  • Dissolve the Fmoc-protected amine in acetonitrile.

  • Add morpholine (or 20% piperidine in DMF) while stirring.[3]

  • Stir the reaction at room temperature for 24 hours.[3]

  • Quench the reaction with water and extract with DCM.

  • Wash the combined organic phases with aqueous LiCl 5%, dry with sodium sulfate, and filter.

  • Evaporate the solvent and purify the crude product by silica gel flash chromatography.[3]

Allyl Chloroformate (Alloc) Protection and Deprotection

Protection Protocol:

  • Prepare a mixture of the amine, NaHCO₃ (6 equivalents), THF, and H₂O at room temperature.[4]

  • Add allyl chloroformate (3 equivalents) to the mixture.[4]

  • Stir the reaction mixture at room temperature for 12 hours.[4]

  • Extract the mixture with EtOAc, wash the combined organic layers with saturated aqueous NaCl, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the product by column chromatography.[4]

Deprotection Protocol:

  • Dissolve the Alloc-protected amine in CH₂Cl₂ at 0°C under an inert atmosphere (Ar).

  • Add phenylsilane (7.0 equivalents) followed by Pd(PPh₃)₄ (10 mol %).[4]

  • Stir the reaction mixture at 0°C for 1 hour.[4]

  • Concentrate the reaction under reduced pressure and purify by column chromatography.[4]

Visualizing Reaction Pathways and Selection Logic

To further aid in the understanding of these processes, the following diagrams illustrate the general mechanism of amine protection, a typical experimental workflow, and a decision-making framework for selecting the appropriate chloroformate protecting group.

G General Mechanism of Amine Protection with Chloroformates Amine R-NH₂ (Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Chloroformate R'-O-CO-Cl (Chloroformate) Chloroformate->Intermediate Carbamate R-NH-CO-O-R' (Carbamate) Intermediate->Carbamate Elimination of Cl⁻ HCl HCl Intermediate->HCl Salt Base-H⁺Cl⁻ HCl->Salt Base Base Base->Salt

Caption: Nucleophilic attack of an amine on a chloroformate followed by elimination to form a carbamate.

G Experimental Workflow for Amine Protection and Deprotection cluster_protection Protection Step cluster_deprotection Deprotection Step Start Start with Amine AddReagents Add Chloroformate and Base Start->AddReagents Reaction1 Stir at appropriate temperature AddReagents->Reaction1 Workup1 Aqueous Workup and Extraction Reaction1->Workup1 Purification1 Purification (Chromatography/Recrystallization) Workup1->Purification1 ProtectedAmine Isolated Protected Amine Purification1->ProtectedAmine StartDeprotection Start with Protected Amine ProtectedAmine->StartDeprotection Proceed to Deprotection AddDeprotectionReagents Add Deprotection Reagent/Catalyst StartDeprotection->AddDeprotectionReagents Reaction2 Stir under specific conditions (e.g., H₂, Base) AddDeprotectionReagents->Reaction2 Workup2 Workup (e.g., Filtration) Reaction2->Workup2 Purification2 Purification Workup2->Purification2 DeprotectedAmine Isolated Deprotected Amine Purification2->DeprotectedAmine G Decision Tree for Chloroformate Protecting Group Selection Start Start: Need to Protect an Amine Q1 Are there acid-labile groups in the substrate? Start->Q1 Q2 Are there base-labile groups in the substrate? Q1->Q2 Yes Fmoc Use Fmoc (9-Fluorenylmethyl Chloroformate) Q1->Fmoc No Q3 Is catalytic hydrogenation compatible with other functional groups? Q2->Q3 Yes Cbz Use Cbz (Benzyl Chloroformate) Q2->Cbz No Q4 Are transition metals (Pd) compatible with the synthesis? Q3->Q4 Yes Alloc Use Alloc (Allyl Chloroformate) Q3->Alloc No Q4->Cbz No ConsiderOther Consider other protecting groups Q4->ConsiderOther Yes

References

Assessing the Purity of Synthesized Vinyl Carbonates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of vinyl carbonates is a critical parameter that significantly influences their performance in polymerization reactions and the properties of the resulting polymers. This guide provides a comprehensive comparison of common methods for synthesizing vinyl carbonates and the analytical techniques used to assess their purity. Experimental data is presented to offer a clear comparison of the effectiveness of these methods.

Synthesis of Vinyl Carbonates: A Purity Perspective

The choice of synthesis route for vinyl carbonates can have a substantial impact on the purity of the final product. Traditional methods often involve hazardous reagents, while modern approaches aim for greener and more efficient pathways.

Two common methods for synthesizing vinyl carbonates are:

  • Reaction with Vinyl Chloroformate: This traditional method involves the reaction of an alcohol with this compound. While it can be effective, the use of the highly toxic and expensive this compound is a significant drawback.[1] Impurities from this process can include residual starting materials and byproducts from side reactions.

  • Transesterification: A more contemporary and greener approach involves the transesterification of a carbonate (like dimethyl carbonate) with a corresponding diol. This method avoids the use of phosgene derivatives. For instance, vinylethylene carbonate can be synthesized from butylene glycol and a dialkyl carbonate.[2] The purity of the product from this method is often high, with yields of vinylethylene carbonate reported to be over 80%.[2]

The table below summarizes the reported purity of vinyl carbonates obtained from different synthesis methods.

Synthesis MethodVinyl Carbonate TypeReported PurityReference
Dehydrochlorination of Chloroethylene CarbonateVinylene Carbonate>99.5%[3]
TransesterificationVinylethylene CarbonateYield: 80.2% - 88.7%[2]
One-pot Benzoin condensation / transcarbonationSubstituted Vinylene Carbonates32-86% isolated yields[4]

Analytical Techniques for Purity Assessment

A variety of analytical techniques are employed to determine the purity of synthesized vinyl carbonates. The most common and effective methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative ¹H NMR (qNMR) is a powerful, non-destructive technique for determining the absolute purity of a compound without the need for a reference standard of the analyte itself.[5][6]

Experimental Protocol for qNMR Purity Assessment:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized vinyl carbonate into a clean, dry NMR tube.

    • Accurately weigh a known amount of a high-purity internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene) and add it to the same NMR tube. The internal standard should have a known chemical structure and signals that do not overlap with the analyte signals.

    • Add a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve both the sample and the internal standard completely.[7]

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using a high-field NMR spectrometer.

    • Ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T1 relaxation time of the protons of interest) to allow for complete relaxation of all nuclei. A long relaxation delay is crucial for accurate quantification.[8]

    • Use a 90° pulse angle for excitation.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio for both the analyte and the internal standard signals.

  • Data Processing and Purity Calculation:

    • Process the NMR spectrum, including Fourier transformation, phasing, and baseline correction.

    • Integrate the well-resolved signals of both the vinyl carbonate and the internal standard.

    • Calculate the purity of the vinyl carbonate using the following formula:

    Where:

    • I_sample and I_std are the integral areas of the signals for the sample and the internal standard, respectively.

    • N_sample and N_std are the number of protons corresponding to the integrated signals of the sample and the internal standard, respectively.

    • MW_sample and MW_std are the molecular weights of the sample and the internal standard, respectively.

    • m_sample and m_std are the masses of the sample and the internal standard, respectively.

    • P_std is the purity of the internal standard.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique used to separate and identify volatile and semi-volatile impurities in a sample.[9]

Experimental Protocol for GC-MS Purity Assessment:

  • Sample Preparation:

    • Prepare a dilute solution of the synthesized vinyl carbonate in a volatile organic solvent (e.g., dichloromethane, acetone) at a concentration of approximately 10-100 µg/mL.[2][6]

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.[10]

      • Injector Temperature: 250 °C.

      • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min) to separate compounds with different boiling points.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible mass spectra.

      • Mass Range: Scan a wide mass range (e.g., m/z 40-400) to detect a variety of potential impurities.

  • Data Analysis:

    • Identify the main peak corresponding to the vinyl carbonate.

    • Identify impurity peaks by comparing their mass spectra with a library of known compounds (e.g., NIST library).

    • Quantify the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, a calibration curve with a known standard can be used.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating and quantifying non-volatile or thermally labile compounds.[3]

Experimental Protocol for HPLC Purity Assessment:

  • Sample Preparation:

    • Dissolve the synthesized vinyl carbonate in a suitable solvent that is miscible with the mobile phase (e.g., acetonitrile, methanol).

    • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Analysis:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[11]

    • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is typically employed. A small amount of an acid modifier like trifluoroacetic acid (TFA) (0.1%) can be added to improve peak shape.[12]

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: UV detection at a wavelength where the vinyl carbonate and potential impurities absorb (e.g., 210 nm).

    • Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducible retention times.

  • Data Analysis:

    • Determine the retention time of the main vinyl carbonate peak.

    • Identify impurity peaks in the chromatogram.

    • Calculate the purity based on the area percentage of the main peak relative to the total peak area. For accurate quantification, an external or internal standard method with a calibration curve is recommended.[3]

Comparison of Analytical Techniques

FeatureqNMRGC-MSHPLC
Principle Measures the response of atomic nuclei in a magnetic fieldSeparates compounds based on volatility and boiling point, followed by mass-based detectionSeparates compounds based on their interaction with a stationary phase
Quantification Absolute quantification without a specific reference standardRelative quantification (area %) or absolute with a standardRelative quantification (area %) or absolute with a standard
Sample Type Soluble compoundsVolatile and semi-volatile compoundsSoluble, non-volatile, and thermally labile compounds
Destructive? NoYesNo
Sensitivity ModerateHighHigh
Information Structural information and puritySeparation of isomers, identification of volatile impuritiesPurity of non-volatile components

Alternatives to Vinyl Carbonates

While vinyl carbonates offer advantages such as low toxicity, other vinyl monomers are also used in various applications. A primary alternative is the family of vinyl esters .

Vinyl Esters vs. Vinyl Carbonates:

  • Toxicity: Both vinyl carbonates and vinyl esters are generally considered to have lower toxicity compared to (meth)acrylates.[13]

  • Reactivity: The reactivity of vinyl carbonates and vinyl esters in polymerization can be similar, and in some cases, vinyl esters might exhibit higher reactivity.[13]

  • Synthesis: The synthesis of vinyl esters can also be achieved through various routes, including transesterification with vinyl acetate.[13]

  • Performance: The performance of polymers derived from vinyl carbonates and vinyl esters can be comparable, with both offering good mechanical properties.[13] For instance, photopolymers based on vinyl carbonates have shown mechanical properties comparable to or even outperforming those of polylactic acid (PLA) and methacrylate systems.[10]

The choice between vinyl carbonates and vinyl esters often depends on the specific application requirements, desired polymer properties, and the cost and efficiency of the monomer synthesis.

Visualizing the Workflow and Comparisons

To better illustrate the processes involved in assessing the purity of synthesized vinyl carbonates, the following diagrams are provided.

Synthesis_and_Purity_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment cluster_result Result Synthesis Vinyl Carbonate Synthesis (e.g., Transesterification) Purification Purification (e.g., Distillation, Crystallization) Synthesis->Purification NMR qNMR Analysis Purification->NMR GCMS GC-MS Analysis Purification->GCMS HPLC HPLC Analysis Purification->HPLC Purity Purity Determination (>99.5%) NMR->Purity GCMS->Purity HPLC->Purity

Caption: Workflow for the synthesis and purity assessment of vinyl carbonates.

Analytical_Method_Comparison cluster_qnmr qNMR Characteristics cluster_gcms GC-MS Characteristics cluster_hplc HPLC Characteristics PurityAssessment Purity Assessment Methods qNMR qNMR PurityAssessment->qNMR GCMS GC-MS PurityAssessment->GCMS HPLC HPLC PurityAssessment->HPLC qNMR_adv Absolute Quantification Non-destructive Structural Information GCMS_adv High Sensitivity Separation of Volatiles Impurity Identification HPLC_adv Versatile for Non-volatiles High Precision Established Methods

Caption: Comparison of key analytical methods for purity assessment.

References

A Comparative Guide to the Kinetic Studies of Vinyl Chloroformate Solvolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the solvolysis kinetics of vinyl chloroformate with other relevant chloroformate esters. The data and methodologies presented are compiled from peer-reviewed literature to ensure accuracy and objectivity, offering a valuable resource for understanding the reactivity and reaction mechanisms of this important chemical intermediate.

Introduction

This compound is a highly reactive organic compound used in the synthesis of various polymers and as a protecting group in organic synthesis. Its reactivity is largely governed by the solvolysis of the chloroformate group, a reaction that is highly sensitive to solvent properties. Understanding the kinetics of this process is crucial for controlling reaction outcomes and optimizing synthetic procedures. This guide delves into the experimental data and mechanistic interpretations of this compound solvolysis, drawing comparisons with allyl, phenyl, and benzyl chloroformates to provide a broader context for its reactivity.

Data Presentation: Comparative Solvolysis Rates

The specific rates of solvolysis (k) for this compound and other chloroformates at 25.0 °C in various solvents are summarized in the table below. This data highlights the influence of solvent nucleophilicity and ionizing power on the reaction rate.

SolventThis compound (4) k x 10-5 s-1Allyl Chloroformate (3) k x 10-5 s-1Phenyl Chloroformate (1) k x 10-5 s-1Benzyl Chloroformate (5) k x 10-5 s-1
100% EtOH742 ± 111.1 ± 0.162605.16
90% EtOH1252 ± 1914.7 ± 0.450317.7
80% EtOH-18.2 ± 0.265825.6
70% EtOH-23.4 ± 0.9--
100% MeOH2331 ± 4228.4 ± 1.5129038.4
90% MeOH-38.5 ± 0.82220-
80% MeOH-53.1 ± 1.1--
97% TFE4.39 ± 0.040.083 ± 0.0021.173.33
90% TFE11.7 ± 0.10.27 ± 0.014.4910.8
70% TFE48.7 ± 0.30.98 ± 0.0124.529.8
50% TFE200 ± 23.24 ± 0.0310677.2
97% HFIP3.23 ± 0.030.10 ± 0.003--
90% HFIP11.8 ± 0.10.33 ± 0.01--
70% HFIP69.8 ± 0.71.63 ± 0.022.54 (for isopropenyl)-
50% HFIP269 ± 35.09 ± 0.05--
80% Acetone260 ± 42.1368.8-
80T-20E14.6 ± 0.10.31 ± 0.01--

Data sourced from D'Souza et al., 2013.[1][2][3]

Observations:

  • This compound consistently exhibits a significantly higher rate of solvolysis compared to allyl, phenyl, and benzyl chloroformates across all solvent systems studied.[1][2][3]

  • The rate of solvolysis for all chloroformates generally increases with increasing water content in aqueous organic mixtures, highlighting the role of solvent polarity and nucleophilicity.[1][3]

  • In fluoroalcohol-water mixtures (TFE-H₂O and HFIP-H₂O), the rates also increase with higher water content, indicating the importance of solvent nucleophilicity even in these highly ionizing media.[1][3]

Experimental Protocols

The kinetic data presented above were primarily determined using two experimental techniques: titration and conductometry.

Materials and Sample Preparation
  • Solvents: Solvents were purified according to standard laboratory procedures. Deionized water was used for the preparation of all aqueous-organic mixtures.

  • Chloroformates: this compound and other chloroformate esters were obtained from commercial sources and used without further purification, with purities typically exceeding 95%.

  • Standard Solutions: For titrimetric methods, standardized solutions of sodium hydroxide or other suitable bases are required. For conductometric methods, standard salt solutions (e.g., KCl) are used for cell calibration.

Kinetic Measurements: Titration Method

This method follows the progress of the solvolysis reaction by monitoring the production of hydrochloric acid.

Procedure:

  • A solution of the chloroformate in a suitable inert solvent (e.g., acetone) is prepared.

  • A known volume of the desired solvolysis medium is thermostatted to the reaction temperature (e.g., 25.0 ± 0.1 °C).

  • The reaction is initiated by injecting a small aliquot of the chloroformate solution into the stirred solvolysis medium.

  • At timed intervals, aliquots of the reaction mixture are withdrawn and quenched (e.g., by adding to a cold, immiscible solvent).

  • The amount of hydrochloric acid produced in each aliquot is determined by titration with a standardized solution of a strong base, using a suitable indicator.

  • The first-order rate constant, k, is calculated from the slope of a plot of the natural logarithm of the concentration of unreacted chloroformate versus time.

Kinetic Measurements: Conductometry Method

This method is suitable for reactions in which there is a significant change in the conductivity of the solution as the reaction progresses. The solvolysis of chloroformates produces ions (H⁺ and Cl⁻), leading to an increase in conductivity.

Procedure:

  • The conductivity cell is calibrated using standard solutions of known conductivity (e.g., KCl solutions).

  • A known volume of the solvolysis medium is placed in the thermostatted conductivity cell.

  • The reaction is initiated by injecting a small, precise amount of the chloroformate into the cell.

  • The change in conductivity of the solution is monitored over time using a conductometer.

  • The first-order rate constant, k, is determined by fitting the conductivity-time data to a first-order rate equation.

Mechanistic Interpretation

The solvolysis of this compound, as well as other chloroformates, is generally understood to proceed through a dual-channel mechanism, the prevalence of each depending on the solvent's properties.[1][2][4]

  • Bimolecular Carbonyl-Addition Pathway: This pathway is favored in more nucleophilic solvents. It involves the nucleophilic attack of a solvent molecule on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the leaving group (chloride).

  • Unimolecular Ionization Pathway: This pathway becomes more significant in highly ionizing, less nucleophilic solvents (such as fluoroalcohols). It involves the rate-determining ionization of the chloroformate to form an acylium ion intermediate, which is then rapidly captured by the solvent.

The extended (two-term) Grunwald-Winstein equation is a powerful tool for dissecting these mechanisms:

log(k/k₀) = lNT + mYCl

Where:

  • k and k₀ are the specific rates of solvolysis in a given solvent and in the reference solvent (80% ethanol), respectively.

  • l represents the sensitivity of the solvolysis to changes in solvent nucleophilicity (NT).

  • m represents the sensitivity of the solvolysis to changes in solvent ionizing power (YCl).

For this compound solvolysis, the analysis using this equation indicates a significant dependence on both solvent nucleophilicity and ionizing power, supporting the dual-mechanism hypothesis.[1][4]

Visualizing the Solvolysis Pathways and Workflow

The following diagrams, generated using the DOT language, illustrate the proposed reaction mechanisms and a typical experimental workflow for kinetic studies.

Solvolysis_Mechanism cluster_bimolecular Bimolecular Carbonyl-Addition Pathway cluster_unimolecular Unimolecular Ionization Pathway Reactant_bi This compound + SOH Intermediate_bi Tetrahedral Intermediate Reactant_bi->Intermediate_bi Nucleophilic Attack Product_bi Product + HCl Intermediate_bi->Product_bi Elimination Reactant_uni This compound Intermediate_uni Acylium Ion + Cl- Reactant_uni->Intermediate_uni Ionization (Rate-determining) Product_uni Product + HCl Intermediate_uni->Product_uni Solvent Capture Experimental_Workflow cluster_prep Preparation cluster_kinetic_run Kinetic Run cluster_analysis Data Analysis Prep_Solvent Solvent Purification Thermostat Thermostat Reaction Vessel Prep_Solvent->Thermostat Prep_Reagent Reagent Preparation Initiation Initiate Reaction Prep_Reagent->Initiation Thermostat->Initiation Monitoring Monitor Reaction (Titration/Conductometry) Initiation->Monitoring Data_Collection Collect Time-Concentration/Conductivity Data Monitoring->Data_Collection Rate_Calculation Calculate First-Order Rate Constant (k) Data_Collection->Rate_Calculation GW_Analysis Grunwald-Winstein Analysis Rate_Calculation->GW_Analysis Mechanism_Determination Mechanism Elucidation GW_Analysis->Mechanism_Determination

References

A Comparative Spectroscopic Guide to Vinyl Chloroformate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vinyl chloroformate is a highly reactive reagent utilized in organic synthesis for the introduction of the vinyloxycarbonyl group, primarily through reactions with nucleophiles such as alcohols and amines. The resulting vinyl carbonates and carbamates are valuable intermediates in the synthesis of a variety of compounds, including monomers for polymerization and protecting groups in multi-step syntheses. This guide provides a comparative spectroscopic analysis of the products derived from this compound reactions and contrasts them with products from alternative reagents, supported by experimental data and detailed protocols.

Spectroscopic Analysis of Reaction Products: A Comparative Overview

The reaction of this compound with alcohols and amines yields vinyl carbonates and vinyl carbamates, respectively. The spectroscopic signatures of these products are distinct and can be readily characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

A key aspect of this guide is the comparison of these vinyl-containing products with their ethyl-substituted counterparts, which can be synthesized using ethyl chloroformate. This comparison is critical for researchers choosing reagents for specific applications, such as in drug development where the choice of a protecting group can be crucial.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for N-benzyl vinyl carbamate, a representative product of a reaction between this compound and benzylamine, and its analogue, N-benzyl ethyl carbamate, synthesized from ethyl chloroformate and benzylamine.

Table 1: ¹H NMR Spectroscopic Data Comparison (400 MHz, CDCl₃)

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-Benzyl Vinyl Carbamate CH₂-Ph~4.4d~6.0
NH~5.2br s-
=CH₂~4.4, ~4.7dd~6.5, ~14.0
=CH-O~7.1dd~6.5, ~14.0
Aromatic~7.2-7.4m-
N-Benzyl Ethyl Carbamate CH₃~1.2t~7.1
O-CH₂-~4.1q~7.1
CH₂-Ph~4.3d~5.8
NH~5.1br s-
Aromatic~7.2-7.4m-

Table 2: ¹³C NMR Spectroscopic Data Comparison (100 MHz, CDCl₃)

CompoundCarbon AssignmentChemical Shift (δ, ppm)
N-Benzyl Vinyl Carbamate CH₂-Ph~45
=CH₂~98
Aromatic~127, ~128, ~138
=CH-O~142
C=O~154
N-Benzyl Ethyl Carbamate CH₃~15
CH₂-Ph~45
O-CH₂-~61
Aromatic~127, ~128, ~138
C=O~156

Table 3: IR Spectroscopic Data Comparison (cm⁻¹)

CompoundC=O StretchN-H StretchC-O Stretch=C-H Stretch (Vinyl)
N-Benzyl Vinyl Carbamate ~1715~3320~1220~3090
N-Benzyl Ethyl Carbamate ~1705~3330~1250-

Table 4: Mass Spectrometry Fragmentation Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Proposed Structures
N-Benzyl Vinyl Carbamate 17791 ([C₇H₇]⁺, tropylium ion), 106 ([C₇H₈N]⁺, benzylamine fragment)
N-Benzyl Ethyl Carbamate 17991 ([C₇H₇]⁺, tropylium ion), 106 ([C₇H₈N]⁺, benzylamine fragment), 135 ([M-44]⁺, loss of CO₂)

Experimental Protocols

General Synthesis of N-Benzyl Vinyl Carbamate

To a solution of benzylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane) at 0 °C, this compound (1.1 eq) is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with dilute acid and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Spectroscopic Analysis Protocols
  • NMR Spectroscopy : Samples are prepared by dissolving 5-10 mg of the purified product in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy : IR spectra are recorded on an FTIR spectrometer using a thin film of the purified product on a salt plate (NaCl or KBr) or using an ATR accessory.

  • Mass Spectrometry : Mass spectra are obtained on a mass spectrometer with an electron ionization (EI) source. The sample is introduced via a direct insertion probe or through a gas chromatograph.

Alternative Reagents and Their Products

While this compound is effective, its cost and availability can be limiting factors.[1] Alternatives such as ethyl chloroformate are commonly used for the formation of carbamates. As seen in the comparative data, the resulting ethyl carbamates lack the vinyl group, which alters their spectroscopic properties and reactivity. For instance, the vinyl protons in the ¹H NMR spectrum are absent, and the characteristic =C-H stretch in the IR spectrum is not observed.

Other alternatives to this compound for the synthesis of vinyl carbamates and carbonates exist, though they often involve multi-step processes or the use of hazardous reagents like phosgene or its derivatives (diphosgene, triphosgene).[1] The choice of reagent will depend on the specific requirements of the synthesis, including the desired reactivity of the final product and considerations of cost and safety.

Application in Multi-Step Synthesis: A Workflow Example

The vinyloxycarbonyl group can be used as a protecting group for amines in multi-step synthesis. Its removal can be achieved under specific conditions, making it a useful tool in the synthesis of complex molecules. Below is a conceptual workflow for the use of a vinyl carbamate as a protecting group in a hypothetical multi-step synthesis of a bioactive molecule.

G cluster_protection Step 1: Amine Protection cluster_modification Step 2: Molecular Modification cluster_deprotection Step 3: Deprotection start Starting Material (with primary/secondary amine) reagent1 This compound, Base (e.g., TEA) start->reagent1 product1 Vinyl Carbamate Protected Intermediate reagent1->product1 reagent2 Reaction at another functional group product1->reagent2 product2 Modified Intermediate reagent2->product2 reagent3 Deprotection Conditions (e.g., mild acid or specific catalyst) product2->reagent3 product3 Final Bioactive Molecule reagent3->product3

A conceptual workflow for the use of a vinyl carbamate protecting group in a multi-step synthesis.

Conclusion

The spectroscopic analysis of this compound reaction products reveals characteristic features that distinguish them from products derived from alternative reagents. The presence of the vinyl group in vinyl carbonates and carbamates provides a unique spectroscopic handle and a site for further chemical modification, making this compound a valuable reagent in organic synthesis. This guide provides researchers with the fundamental spectroscopic data and experimental protocols to effectively utilize and characterize these compounds in their research and development endeavors.

References

comparing the efficacy of different bases in vinyl chloroformate reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vinyl chloroformate (VCF) is a highly reactive reagent utilized in organic synthesis for the introduction of a vinyl-oxycarbonyl group, primarily in the formation of vinyl carbamates and carbonates. The success of these reactions is critically dependent on the choice of base, which serves not only to neutralize the hydrochloric acid byproduct but also to potentially catalyze the reaction. This guide provides an objective comparison of the performance of common bases in this compound reactions, supported by experimental data, to aid researchers in optimizing their synthetic routes.

The primary role of the base in these reactions is to act as an acid scavenger. The reaction of this compound with a nucleophile, such as an alcohol or an amine, generates HCl. If not neutralized, this acid can lead to unwanted side reactions, including the degradation of acid-sensitive functional groups or the formation of salts with amine nucleophiles, rendering them unreactive. The choice of base can influence reaction rates, yields, and the purity of the final product.

Comparing Common Bases: Pyridine, Triethylamine, and DIPEA

The selection of an appropriate base is governed by a balance of its basicity, nucleophilicity, and steric properties.

  • Pyridine: A moderately basic aromatic amine, pyridine can also function as a nucleophilic catalyst. It reacts with the chloroformate to form a highly reactive acyl-pyridinium salt, which is then more susceptible to attack by the primary nucleophile (e.g., an alcohol or amine).[1] However, this same nucleophilicity can be a drawback, as the formation of the pyridinium salt can sometimes be faster than the desired reaction, especially if all reagents are mixed simultaneously.[2]

  • Triethylamine (TEA): A common aliphatic tertiary amine, TEA is a stronger, non-nucleophilic base compared to pyridine.[3][4] Its primary function is as an acid scavenger. While generally effective, its smaller steric profile compared to DIPEA means it can sometimes participate in side reactions, particularly with highly reactive acylating agents.[5]

  • N,N-Diisopropylethylamine (DIPEA or Hünig's Base): This base is characterized by significant steric hindrance due to its two isopropyl groups.[3] This bulkiness renders it a very poor nucleophile, making it an excellent choice for reactions where side reactions involving the base are a concern.[5][6] It is a strong base, although slightly less so than triethylamine, and is highly effective as an acid scavenger.[3]

Quantitative Data on Base Performance

The following table summarizes quantitative data from various experiments involving this compound and other acyl chlorides with different bases. It is important to note that these results are from different studies with varying substrates and conditions, and therefore represent a compilation of individual efficacy reports rather than a direct, single-study comparison.

BaseReagentNucleophileProductYield (%)Reference
Pyridine This compoundPolyethylene GlycolPolyethylene Glycol Divinyl Carbonate95%[7]
Triethylamine (TEA) Benzoyl ChlorideAcetaldehyde (enolized)Vinyl Benzoate79%[7]
Inorganic Base (KHCO₃) This compoundN-EthylpiperidineN-Vinyl-oxycarbonyl-piperidine90%[8]
N,N-Diisopropylethylamine (DIPEA) Acyl HalidesSecondary AminesN-Acylated AmineRecommended for high yields and purity[5]

Note: A specific yield for a this compound reaction using DIPEA was not found in the surveyed literature, but it is strongly recommended for acylations with reactive acyl halides to prevent side reactions.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and adaptation.

Protocol 1: Synthesis of Polyethyleneglycol Divinyl Carbonate using Pyridine[7]
  • Reactants: A round-bottom flask is charged with dried polyethylene glycol (7 mmol), 50 mL of dry dichloromethane (DCM), and pyridine (14.7 mmol).

  • Reaction Conditions: The flask is equipped with a magnetic stirrer and cooled in an ice bath. This compound (14.7 mmol) is added dropwise to the mixture, ensuring the temperature remains low. The reaction is then allowed to stir overnight at room temperature.

  • Work-up and Purification: After the reaction is complete, residual this compound is quenched with water. An inhibitor is added, and the solvent is removed under high vacuum. The final product is purified by flash column chromatography using acetone as the solvent.

Protocol 2: Synthesis of Vinyl Benzoate using Triethylamine[7]
  • Reactants: The reaction is performed in a sealed penicillin flask with benzoyl chloride (1 equiv.), acetaldehyde (2 equiv.), and triethylamine (5 equiv.).

  • Reaction Conditions: Acetonitrile (MeCN) is used as the solvent. The sealed flask is heated to 45 °C for 24 hours.

  • Work-up and Purification: The reaction mixture is diluted with ethyl acetate. The triethylamine is neutralized by washing with saturated NH₄Cl solution (2 x 20 mL) and then with water (2 x 40 mL). The organic layer is dried with brine and Na₂SO₄, filtered, and concentrated under reduced pressure. The product is purified via column chromatography.

Reaction Workflow Diagram

The following diagram illustrates the general workflow for the reaction of this compound with a nucleophile in the presence of a tertiary amine base.

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Byproducts VCF This compound (ClCOOCH=CH₂) Reaction Nucleophilic Acyl Substitution VCF->Reaction Nuc Nucleophile (R-XH, X=O, N) Nuc->Reaction Base Tertiary Amine Base (e.g., Pyridine, TEA, DIPEA) Base->Reaction Acid Scavenger Product Vinyl Carbonate / Carbamate (R-XCOOCH=CH₂) Reaction->Product Forms Salt Ammonium Hydrochloride Salt ([Base-H]⁺Cl⁻) Reaction->Salt Forms

General workflow for this compound reactions.

Conclusion and Recommendations

The efficacy of a base in this compound reactions is highly dependent on the specific substrate and desired outcome.

  • Pyridine is a suitable choice when mild basicity and potential nucleophilic catalysis are beneficial, as demonstrated by the high yield in vinyl carbonate synthesis.[7]

  • Triethylamine offers stronger basicity and is a reliable acid scavenger for a range of reactions, though its potential for side reactions with highly sensitive substrates should be considered.[5][7]

  • N,N-Diisopropylethylamine (DIPEA) is the preferred base when working with highly reactive electrophiles or sensitive substrates where preventing side reactions is paramount due to its non-nucleophilic, sterically hindered nature.[5]

Researchers should select a base by carefully considering the nucleophilicity of their substrate, the reactivity of the chloroformate, and the potential for unwanted side reactions. For sensitive or complex syntheses, the sterically hindered, non-nucleophilic properties of DIPEA often provide the cleanest reaction profile and highest purity of the target molecule.

References

The Versatility of Vinyl Chloroformate in Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagents is a critical decision that balances reactivity, selectivity, safety, and cost. Vinyl chloroformate (VCF) has emerged as a valuable tool in the synthetic chemist's arsenal, particularly for the N-dealkylation of tertiary amines, the introduction of protecting groups, and the synthesis of specialized monomers. However, a thorough evaluation of its performance against alternative methods is essential for informed decision-making in process development and drug discovery. This guide provides a comparative analysis of this compound in key applications, supported by experimental data and detailed protocols.

Case Study 1: N-Dealkylation of Tertiary Amines

The N-dealkylation of tertiary amines is a crucial transformation in the synthesis of many pharmaceutical compounds, allowing for the modification of a molecule's biological activity. This compound has proven to be a highly efficient reagent for this purpose.

A comparative study on the N-dealkylation of N-ethylpiperidine highlights the efficacy of this compound. The reaction proceeds via the formation of a carbamate intermediate, which is subsequently hydrolyzed to yield the secondary amine. This compound demonstrates a high yield in this reaction. However, α-chloroethyl chloroformate has emerged as a viable and often more economical alternative.[1]

ReagentSubstrateProduct YieldReference
This compoundN-Ethylpiperidine90%[1]
α-Chloroethyl ChloroformateN-Ethylpiperidine87%[1]
Other Chloroformates (e.g., ethyl, phenyl)N-Ethylpiperidine10-34%[1]

While this compound provides a slightly higher yield in this specific example, α-chloroethyl chloroformate is noted to be a cheaper reagent and its corresponding carbamate intermediate can be readily hydrolyzed, sometimes without the need for an additional acid catalyst.[1] Other chloroformates, such as phenyl and 2,2,2-trichloroethyl chloroformate, have also been utilized for N-dealkylation, with varying degrees of success depending on the substrate.[1]

Experimental Protocols

N-Dealkylation of N-Ethylpiperidine with this compound (General Procedure): To a solution of N-ethylpiperidine in a suitable solvent (e.g., ethylene chloride), this compound is added. The reaction mixture is stirred, and the formation of the carbamate intermediate is monitored. Following the completion of the reaction, the solvent is removed, and the resulting carbamate is hydrolyzed using aqueous HCl to yield the hydrochloride salt of the secondary amine.[1]

N-Dealkylation of N-Ethylpiperidine with α-Chloroethyl Chloroformate (General Procedure): α-Chloroethyl chloroformate is added to a solution of N-ethylpiperidine in ethylene chloride. After the formation of the carbamate intermediate, the solvent is removed. The residue is then dissolved in methanol and heated to 50°C to effect hydrolysis and formation of the secondary amine hydrochloride salt.[1]

N_Dealkylation_Workflow cluster_VCF This compound Route cluster_ACE α-Chloroethyl Chloroformate Route VCF_start Tertiary Amine VCF_intermediate Vinyl Carbamate Intermediate VCF_start->VCF_intermediate Reaction VCF_reagent This compound VCF_reagent->VCF_intermediate VCF_hydrolysis Acid Hydrolysis VCF_intermediate->VCF_hydrolysis VCF_product Secondary Amine VCF_hydrolysis->VCF_product ACE_start Tertiary Amine ACE_intermediate α-Chloroethyl Carbamate Intermediate ACE_start->ACE_intermediate Reaction ACE_reagent α-Chloroethyl Chloroformate ACE_reagent->ACE_intermediate ACE_hydrolysis Methanolic Hydrolysis ACE_intermediate->ACE_hydrolysis ACE_product Secondary Amine ACE_hydrolysis->ACE_product

Comparative workflow for N-dealkylation.

Case Study 2: Synthesis of Naloxone

Naloxone is an essential medicine used to reverse opioid overdose. The synthesis of naloxone often involves the N-demethylation of an opiate precursor. This compound has been traditionally used for this key step. However, concerns over the hazardous nature of reagents used in the production of this compound itself (phosgene and organomercury compounds) have driven the development of alternative synthetic routes.[2][3][4]

More recent and sustainable approaches to naloxone synthesis avoid the use of this compound altogether. One such method involves a one-pot synthesis from an oxazolidine derivative of oxymorphone, achieving a 75% overall yield without the need to isolate intermediates.[5] Another innovative approach utilizes an electrochemical N-demethylation, offering a greener and safer alternative to traditional chemical reagents.[6][7]

Synthetic RouteKey Reagent for N-DealkylationOverall Yield (from Oxymorphone derivative)Key AdvantagesReference
Traditional RouteThis compoundNot explicitly stated as a direct comparisonEffective for N-demethylation[1]
One-Pot SynthesisGrignard Reagents on Oxazolidine75%High yield, one-pot procedure[5]
Electrochemical DemethylationElectricityGood to excellent yieldsGreen, safe, avoids hazardous reagents[6][7]
Experimental Protocols

N-Demethylation using this compound (General Concept): An N-methylated morphine derivative is reacted with this compound to form the corresponding vinyl carbamate. Subsequent hydrolysis of the carbamate and other protecting groups yields the nor-derivative, a key intermediate in the synthesis of naloxone.[6]

One-Pot Synthesis of Naloxone from Oxazolidine Derivative (Conceptual Outline): An oxazolidine derived from oxymorphone is treated with a Grignard reagent, such as allylmagnesium bromide, to introduce the N-allyl group and concurrently open the oxazolidine ring, leading to the formation of naloxone in a single synthetic operation.[5]

Naloxone_Synthesis_Comparison cluster_traditional Traditional Route cluster_modern Modern Alternatives start Oxymorphone Derivative vcf_step N-Demethylation with This compound start->vcf_step oxazolidine Oxazolidine Formation start->oxazolidine hydrolysis Hydrolysis vcf_step->hydrolysis alkylation N-Alkylation hydrolysis->alkylation naloxone_trad Naloxone alkylation->naloxone_trad one_pot One-Pot Grignard Reaction or Electrochemical Demethylation oxazolidine->one_pot naloxone_modern Naloxone one_pot->naloxone_modern Monomer_Cytotoxicity_Pathway VCF This compound VC Vinyl Carbonate Monomer VCF->VC Reacts with VCM Vinyl Carbamate Monomer VCF->VCM Reacts with Alcohol Alcohol Alcohol->VC Amine Amine Amine->VCM Polymerization Polymerization VC->Polymerization VCM->Polymerization Biomedical_Polymer Biomedical Polymer Polymerization->Biomedical_Polymer Low_Toxicity Lower Cytotoxicity Biomedical_Polymer->Low_Toxicity Methacrylates (Meth)acrylate Monomers High_Toxicity Higher Cytotoxicity Methacrylates->High_Toxicity

References

A Comparative Guide to Analytical Method Validation for Vinyl Chloroformate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of reactive chemical reagents like vinyl chloroformate is critical for ensuring the quality and safety of pharmaceutical products. This compound is a valuable reagent in organic synthesis, but its reactivity and volatility present challenges for analytical characterization. This guide provides a comparative overview of potential analytical methods for the quantification of this compound, supported by experimental data from analogous compounds due to the limited availability of direct validation studies for this compound itself.

The primary analytical technique for volatile compounds such as this compound is Gas Chromatography (GC). High-Performance Liquid Chromatography (HPLC) may also be applicable, typically requiring a derivatization step to enhance the stability and detectability of the analyte. This guide will explore these approaches, presenting typical performance data to aid in the selection and validation of a suitable analytical method.

Comparative Performance of Analytical Methods

The selection of an analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the expected performance of different analytical techniques suitable for the quantification of volatile compounds, with specific data drawn from validated methods for structurally similar analytes or from methods using similar derivatization chemistry.

ParameterHeadspace GC-FID (based on Vinyl Chloride)GC-MS with Derivatization (based on Ethyl Chloroformate)HPLC with Derivatization (based on FMOC-Cl)
Analyte Vinyl Chloride[1][2]Gallic Acid (derivatized)[3][4]Amines (derivatized)[5][6]
Linearity (R²) Not explicitly stated, but a 4-point calibration is required.[1]> 0.999[4]> 0.995[5]
Limit of Detection (LOD) System must produce a signal 10x the standard deviation of the background noise for a 50 ppm standard.[1]0.5 µg/mL[4]0.1 ng/mL[5]
Limit of Quantification (LOQ) Not explicitly stated.5 µg/mL[4]Not explicitly stated, but linearity is established from 0.20 µg/mL.[5]
Precision (%RSD) 2.63% - 5.29% (interlaboratory)[1]Not explicitly stated.Mean RSD of 6.6% for 20 amino acids.[7]
Accuracy/Recovery (%) Not explicitly stated.Not explicitly stated.Mean recovery of 102%.[7]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the quantification of a volatile analyte like this compound using Headspace GC-FID and a general protocol for a derivatization-based HPLC method.

Protocol 1: Headspace Gas Chromatography-Flame Ionization Detector (GC-FID) Method

This protocol is adapted from EPA Method 107 for the analysis of vinyl chloride, a structurally related volatile compound.[1][2]

  • Sample Preparation:

    • Accurately weigh 0.1 to 4.5 grams of the sample matrix containing this compound into a 20 mL headspace vial.

    • If the sample is a solid, dissolve it in a suitable, high-boiling point solvent with low volatility (e.g., dimethyl sulfoxide, benzyl alcohol) that does not co-elute with this compound.

    • Immediately seal the vial with a Teflon-faced butyl rubber septum and an aluminum crimp cap.

  • Standard Preparation:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Create a series of calibration standards by spiking known amounts of the stock solution into headspace vials containing the same matrix as the sample. A typical calibration curve might include 4 to 6 concentration levels.

  • GC-FID Conditions:

    • Column: Use a column that provides good resolution for volatile compounds, such as a Porapak Q packed column or a suitable capillary column (e.g., DB-624).

    • Temperatures:

      • Oven: 140°C (Isothermal)

      • Injector: 170°C

      • Detector (FID): 300°C

    • Gas Flows:

      • Carrier Gas (Nitrogen or Helium): 30 mL/min

      • Hydrogen: 35 mL/min

      • Air: 250-300 mL/min

    • Headspace Sampler Conditions:

      • Vial Equilibration Temperature: 90°C

      • Vial Equilibration Time: 60 minutes

      • Injection Volume: 1 mL of the headspace gas

  • Analysis and Quantification:

    • Equilibrate the sample and standard vials in the headspace autosampler.

    • Inject the headspace gas onto the GC column.

    • Identify the this compound peak based on its retention time, as determined by the analysis of the calibration standards.

    • Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.

Protocol 2: High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization

Since this compound lacks a strong chromophore for UV detection and is highly reactive in aqueous mobile phases, a pre-column derivatization step is necessary for HPLC analysis. This hypothetical protocol uses a nucleophilic reagent to create a stable, UV-active derivative.

  • Derivatization Reagent Preparation:

    • Prepare a solution of a suitable derivatizing agent, such as a primary or secondary amine (e.g., benzylamine or piperidine), in an aprotic solvent like acetonitrile. The chosen amine will react with this compound to form a stable carbamate derivative.

  • Sample and Standard Derivatization:

    • In a sealed vial, mix a known amount of the sample containing this compound with an excess of the derivatizing agent solution.

    • Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specific time (e.g., 30 minutes).

    • Prepare calibration standards by derivatizing known concentrations of this compound in the same manner.

  • HPLC-UV Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV detector set to the wavelength of maximum absorbance of the carbamate derivative (e.g., ~254 nm for a benzylamine derivative).

  • Analysis and Quantification:

    • Inject the derivatized samples and standards into the HPLC system.

    • Identify the derivative peak based on its retention time.

    • Quantify the derivative, and thus the original amount of this compound, using the calibration curve generated from the derivatized standards.

Visualizing the Workflow

Understanding the logical flow of processes is essential in analytical science. The following diagrams, created using the DOT language, illustrate the general workflow for analytical method validation and a typical headspace GC analysis.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Development cluster_validation 2. Validation Execution cluster_assessment 3. System & Sample Assessment cluster_documentation 4. Documentation Dev Method Development Proto Protocol Definition Dev->Proto Spec Specificity Proto->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD/LOQ Prec->LOD Rob Robustness LOD->Rob Suit System Suitability Rob->Suit Stab Solution Stability Suit->Stab Report Validation Report Stab->Report

Caption: General workflow for analytical method validation.

Headspace_GC_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Headspace GC Analysis cluster_data 3. Data Processing Sample Sample into Vial Seal Seal Vial Sample->Seal Equilibrate Equilibrate in Autosampler Seal->Equilibrate Inject Inject Headspace Gas Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Create Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for headspace gas chromatography analysis.

References

Safety Operating Guide

Navigating the Safe Disposal of Vinyl Chloroformate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Vinyl chloroformate, a highly reactive and hazardous chemical, demands meticulous handling and disposal protocols to ensure the safety of laboratory personnel and environmental integrity. This guide provides essential, step-by-step procedures for the proper management and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is critical due to the compound's toxicity, flammability, and potential for violent reactions.

Immediate Safety and Handling Protocols

Before commencing any disposal procedure, it is imperative to be thoroughly familiar with the hazards associated with this compound. It is toxic if inhaled, ingested, or absorbed through the skin, and it is known to cause severe skin and eye damage.[1] Always handle this substance within a certified chemical fume hood, and ensure that appropriate personal protective equipment (PPE) is worn at all times.

Essential Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Appropriate protective gloves to prevent skin exposure.[2]
Eye Protection Chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[2]
Respiratory Protection A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88 standards.[2]
Protective Clothing Lab coat or other appropriate protective clothing to minimize skin contact.[2]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.

Spill Cleanup Procedure:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.[1]

  • Control Ignition Sources: Remove all sources of ignition from the vicinity as this compound is highly flammable.[2]

  • Absorb the Spill: Use a non-combustible absorbent material such as earth, sand, or vermiculite to contain and absorb the spill.[2] Do not use combustible materials like sawdust. [2]

  • Collect Waste: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, sealable container for hazardous waste.[2]

  • Decontaminate the Area: Clean the affected area thoroughly.

  • Dispose of Waste: All contaminated materials must be disposed of as hazardous waste through an approved waste disposal plant.[1][3]

Disposal Procedures for Unused or Waste this compound

The primary and mandated method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[1][3][4] It is crucial to adhere to all local, state, and federal regulations.[1]

Key Disposal Principles:

  • Original Containers: Whenever possible, leave the chemical in its original container.[1]

  • No Mixing: Do not mix this compound with other waste materials.[1]

  • Labeling: Ensure containers are clearly and accurately labeled as hazardous waste.

  • Professional Disposal: Arrange for collection by a certified hazardous waste management company.

Laboratory-Scale Neutralization of Residual this compound

For minute, residual quantities of this compound in a laboratory setting, a carefully controlled neutralization (quenching) procedure can be employed to convert it into less hazardous compounds before final disposal. This process should only be undertaken by trained personnel with a thorough understanding of the chemical's reactivity.

Experimental Protocol for Neutralization:

This protocol is based on the known reactivity of chloroformates with nucleophiles, such as alcohols, in the presence of a base to form less hazardous carbonate esters.

Materials:

  • Residual this compound

  • Anhydrous ethanol or isopropanol

  • A suitable base (e.g., sodium bicarbonate or a tertiary amine like triethylamine)

  • An inert solvent (e.g., toluene or THF)

  • Stirring apparatus

  • Ice bath

Procedure:

  • Inert Atmosphere: Conduct the entire procedure under an inert atmosphere (e.g., nitrogen or argon) in a chemical fume hood.

  • Dilution: Dilute the residual this compound with an inert solvent such as toluene or THF. This helps to control the reaction rate and dissipate heat.

  • Cooling: Cool the solution in an ice bath to manage the exothermic reaction.

  • Slow Addition of Alcohol: Slowly add an excess of anhydrous ethanol or isopropanol to the cooled, stirred solution.

  • Base Addition: Cautiously add a base, such as sodium bicarbonate or triethylamine, to neutralize the hydrogen chloride gas that is a byproduct of the reaction.

  • Monitoring: Monitor the reaction for any signs of uncontrolled exotherm or gas evolution.

  • Verification of Neutralization: Once the reaction is complete, ensure that all the this compound has been consumed.

  • Waste Disposal: The resulting mixture, containing the less hazardous vinyl carbonate, should be collected and disposed of as hazardous chemical waste in accordance with institutional and regulatory guidelines.

dot

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Vinyl chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal protocols for Vinyl chloroformate, tailored for research and drug development professionals. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Understanding the Hazards

This compound (CAS No. 5130-24-5) is a highly hazardous chemical that demands stringent safety measures.[1] It is a highly flammable, corrosive, and toxic liquid and vapor.[1][2] The substance is a lachrymator, meaning it stimulates tear production, and is extremely destructive to the tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[3] Inhalation may be fatal due to potential spasms, inflammation, and edema of the larynx and bronchi.[3] It is also toxic if swallowed or absorbed through the skin.[2] Furthermore, this compound is sensitive to moisture and light and can form explosive mixtures with air.[3]

Key Hazards:

  • Flammability: Highly flammable liquid and vapor.[1]

  • Toxicity: Toxic if swallowed, inhaled, or in contact with skin.[2]

  • Corrosivity: Causes severe skin burns and serious eye damage.[3]

  • Reactivity: Reacts with water, liberating toxic gas.[1] Incompatible with acids, strong bases, alcohols, amines, and strong oxidizing agents.[1][3]

Chemical and Physical Properties

A summary of key quantitative data for this compound is provided below for quick reference.

PropertyValueSource
Molecular Formula C₃H₃ClO₂[3]
Molecular Weight 106.51 g/mol [2][3]
Appearance Clear, colorless liquid[2][3]
Boiling Point 68-69 °C at 735 mm Hg[3][4]
Flash Point -4 °C[3]
Density 1.166 - 1.253 g/cm³ at 20 °C[3][4]
Vapor Pressure 45.5 mm Hg at 20 °C[2][3]
Vapor Density 3.67[3]

Personal Protective Equipment (PPE)

Proper selection and use of PPE are the most critical lines of defense against the hazards of this compound. A multi-layered approach to PPE is mandatory.

PPE CategorySpecifications and RequirementsJustification
Hand Protection Wear appropriate, chemical-resistant gloves (e.g., Butyl rubber).[5] Consult the glove manufacturer's specifications for compatibility.[6] Always inspect gloves before use and replace them regularly to prevent permeation.[7]Prevents skin contact, as the chemical is toxic and causes severe burns.[3]
Eye & Face Protection Use chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield must be worn over the goggles for maximum protection against splashes.[8][9]Protects against severe eye damage and burns. This compound is a strong lachrymator.[1][3]
Skin & Body Protection Wear appropriate protective clothing to minimize skin contact.[3] A chemical-resistant apron or lab coat is required.[5][9] For tasks with a higher risk of splashes, a hooded chemical-resistant suit may be necessary.[10]Protects against skin absorption and severe burns.[3] Contaminated clothing must be removed immediately and washed before reuse.[1][3]
Respiratory Protection All work must be conducted in a certified chemical fume hood to avoid inhaling vapors.[3] If engineering controls are not sufficient, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88 standards must be followed.[3] A full-face respirator with multi-purpose combination cartridges may be required.[6]Protects against inhalation, which can be fatal and cause severe chemical burns to the respiratory tract.[3][6]
Footwear Chemical-resistant, steel-toed boots or shoes should be worn in areas where chemicals are handled.[7][8] Footwear should fully cover the foot; perforated shoes or sandals are not permitted.[7]Provides protection from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to minimize risk.

1. Preparation and Planning:

  • Ensure all personnel are trained on the specific hazards and handling procedures for this compound.[9]

  • Verify that the chemical fume hood is functioning correctly.[3]

  • Locate the nearest eyewash station and safety shower and confirm they are operational.[3]

  • Assemble all necessary PPE and ensure it is in good condition.[3]

  • Prepare all necessary equipment and reagents before handling the chemical to minimize time and movement.

2. Handling the Chemical:

  • Don all required PPE as specified in the table above.

  • Conduct all work within a certified chemical fume hood.[3]

  • Use spark-proof tools and explosion-proof equipment.[1][3] Ground and bond containers and receiving equipment to prevent static discharge.[1]

  • Keep the container tightly closed when not in use.[3]

  • Avoid contact with skin, eyes, and clothing.[1] Do not breathe vapors or mists.

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][3] No smoking is permitted in the handling area.[1]

  • Store the chemical in a cool, dry, well-ventilated, and locked-up area, protected from moisture and light.[3] Refrigeration may be required to maintain product quality.[1]

3. Post-Handling:

  • Wash hands and any exposed skin thoroughly after handling.[3]

  • Decontaminate all equipment and the work area using appropriate procedures.[6]

  • Properly remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.[6]

  • Store this compound in its original, tightly sealed container in the designated storage area.[3]

Emergency and Disposal Plans

Immediate and correct response to emergencies is critical.

First Aid Measures:

  • Inhalation: Move the person to fresh air immediately.[3] If breathing is difficult, give oxygen.[1] Call a poison center or doctor immediately.

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes.[3] Call a physician immediately.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[3] Immediately call an ophthalmologist.

  • Ingestion: Do NOT induce vomiting.[1] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[3] Call a physician or poison control center immediately.[1]

Spill Response Protocol: In the event of a spill, evacuate the area, alert others, and follow the established emergency procedures. Only trained personnel with the appropriate PPE should handle the cleanup.[3]

  • Remove all sources of ignition.[1][3]

  • Ventilate the area.[3]

  • Cover the spill with an inert, non-combustible absorbent material like sand, earth, or vermiculite.[3] Do not use combustible materials such as sawdust.[3]

  • Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[1][3]

The following diagram outlines the logical workflow for responding to a this compound spill.

Spill_Response_Workflow This compound Spill Response Workflow spill_detected Spill Detected alert_personnel Alert Personnel & Supervisor spill_detected->alert_personnel evacuate_area Evacuate Immediate Area alert_personnel->evacuate_area assess_spill Assess Spill Size & Risk evacuate_area->assess_spill is_major Major Spill? assess_spill->is_major call_ehs Call EHS / Emergency Response (911) is_major->call_ehs Yes is_trained Trained to Clean? is_major->is_trained No (Minor Spill) secure_area Secure Area, Prevent Entry call_ehs->secure_area is_trained->call_ehs No don_ppe Don Full PPE: - Respirator - Face Shield & Goggles - Chemical Suit - Double Gloves is_trained->don_ppe Yes control_spill Control Spill don_ppe->control_spill remove_ignition Remove Ignition Sources control_spill->remove_ignition contain_spill Contain with Inert Absorbent control_spill->contain_spill collect_waste Collect Waste with Spark-Proof Tools control_spill->collect_waste decontaminate Decontaminate Area & Equipment collect_waste->decontaminate dispose_waste Dispose of Waste via EHS decontaminate->dispose_waste

Caption: Emergency response workflow for a this compound spill.

Disposal Plan: Chemical waste generators are responsible for ensuring complete and accurate classification and disposal of hazardous waste according to local, regional, and national regulations.[1]

  • This compound must be disposed of as hazardous waste.[1]

  • Do not mix with other waste. Leave the chemical in its original container if possible.

  • Never dispose of this compound down the drain or in regular trash.[11][12]

  • Handle uncleaned, empty containers as you would the product itself. The first rinse of a container must be collected and disposed of as hazardous waste.[12]

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for pickup of hazardous waste.[9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.